molecular formula C6H13NO3 B1369251 2,2-dimethoxy-N,N-dimethylacetamide CAS No. 25408-61-1

2,2-dimethoxy-N,N-dimethylacetamide

Cat. No.: B1369251
CAS No.: 25408-61-1
M. Wt: 147.17 g/mol
InChI Key: XQRILQRMHDAYOF-UHFFFAOYSA-N
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Description

2,2-dimethoxy-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethoxy-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(2)5(8)6(9-3)10-4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRILQRMHDAYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576632
Record name 2,2-Dimethoxy-N,N-dimethylacetamide
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25408-61-1
Record name 2,2-Dimethoxy-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,2-dimethoxy-N,N-dimethylacetamide, a valuable reagent and building block in organic synthesis. The document emphasizes practical, field-proven insights into the most viable synthetic pathways, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The primary route detailed is the acid-catalyzed acetalization of N,N-dimethyl-2-oxoacetamide, with a discussion of an alternative nucleophilic substitution route. This guide is intended to be a self-validating resource, grounded in authoritative references, to enable the successful laboratory-scale synthesis of this versatile compound.

Introduction

This compound is an organic compound featuring both an acetal and an amide functional group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure allows for selective transformations at either the acetal or amide moiety, providing synthetic chemists with a versatile tool for molecular construction. This guide will explore the most logical and scientifically sound methods for its preparation.

Primary Synthetic Route: Acetalization of N,N-dimethyl-2-oxoacetamide

The most direct and reliable approach to this compound is the acetalization of the corresponding α-ketoamide, N,N-dimethyl-2-oxoacetamide. This pathway is advantageous due to the ready availability of the starting materials and the well-established nature of acetal formation reactions.

Synthesis of the Precursor: N,N-dimethyl-2-oxoacetamide

The synthesis of the key intermediate, N,N-dimethyl-2-oxoacetamide, can be efficiently achieved through the reaction of a glyoxylic acid derivative with dimethylamine. A common and effective method involves the use of an activated form of glyoxylic acid, such as an acid chloride or ester, to facilitate the amidation reaction.

A general approach involves the coupling of a primary or secondary amine with an oxalyl chloride derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction conditions can be optimized to improve yield and purity. For instance, the synthesis of N-aryl-2-oxoacetamides can be accomplished by reacting an appropriately substituted aniline with ethyl 2-chloro-2-oxoacetate.[1]

Experimental Protocol: Synthesis of N,N-dimethyl-2-oxoacetamide

  • Materials:

    • Ethyl glyoxylate (or a similar glyoxylic acid ester)

    • Dimethylamine (2 M solution in THF or as a gas)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of ethyl glyoxylate in the chosen anhydrous solvent.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of dimethylamine (approximately 1.5 to 2.0 equivalents) to the cooled solution of ethyl glyoxylate. If using dimethylamine gas, it can be bubbled through the solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess dimethylamine.

    • The crude N,N-dimethyl-2-oxoacetamide can be purified by vacuum distillation or column chromatography on silica gel.

Acetalization of N,N-dimethyl-2-oxoacetamide

With the α-ketoamide in hand, the next step is the formation of the dimethyl acetal. This is typically achieved by reacting the ketone with an excess of methanol in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the acetal product. Trimethyl orthoformate is an excellent reagent for this transformation as it serves as both a source of methoxy groups and a water scavenger.

The mechanism of acid-catalyzed acetalization involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and after deprotonation, the final dimethyl acetal is formed.

Acetalization_Mechanism

Experimental Protocol: Acetalization of N,N-dimethyl-2-oxoacetamide

  • Materials:

    • N,N-dimethyl-2-oxoacetamide

    • Trimethyl orthoformate

    • Anhydrous methanol

    • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid, or a Lewis acid like BF₃·OEt₂)

    • Anhydrous base for quenching (e.g., triethylamine or sodium bicarbonate)

    • Anhydrous solvent for workup (e.g., diethyl ether or ethyl acetate)

    • Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)

  • Procedure:

    • To a solution of N,N-dimethyl-2-oxoacetamide in anhydrous methanol, add trimethyl orthoformate (1.5 to 2.0 equivalents).

    • Add a catalytic amount of the acid catalyst (e.g., 0.05 to 0.1 equivalents of PTSA).

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst by adding a slight excess of an anhydrous base (e.g., triethylamine).

    • Remove the solvent and other volatile components under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

ParameterValueReference
Starting MaterialN,N-dimethyl-2-oxoacetamide[1]
ReagentsTrimethyl orthoformate, Methanol[2]
Catalystp-Toluenesulfonic acid[2]
TemperatureRoom Temperature to 60 °C[2]
Typical Yield>80% (expected)Analogous Reactions

Alternative Synthetic Route: Nucleophilic Substitution

An alternative, though less documented, pathway to this compound involves the nucleophilic substitution of a dihalogenated precursor with sodium methoxide. This route would likely start from N,N-dimethyl-2,2-dichloroacetamide.

Synthesis of N,N-dimethyl-2,2-dichloroacetamide

The synthesis of N,N-dimethyl-2,2-dichloroacetamide can be achieved by the reaction of dimethylamine with dichloroacetyl chloride. This reaction is a standard amidation and should proceed readily.

Experimental Protocol: Synthesis of N,N-dimethyl-2,2-dichloroacetamide

  • Materials:

    • Dichloroacetyl chloride

    • Dimethylamine (2 M solution in THF or as a gas)

    • Anhydrous aprotic solvent (e.g., DCM or THF)

    • A non-nucleophilic base (e.g., triethylamine or pyridine)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve dimethylamine and the non-nucleophilic base in the anhydrous solvent.

    • Cool the solution to 0 °C.

    • Slowly add a solution of dichloroacetyl chloride in the same solvent to the cooled amine solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

    • After the reaction is complete (monitored by TLC), filter the mixture to remove the amine hydrochloride salt.

    • Wash the filtrate with dilute aqueous acid, then with saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by vacuum distillation or recrystallization.

Reaction with Sodium Methoxide

The subsequent reaction of N,N-dimethyl-2,2-dichloroacetamide with sodium methoxide in methanol would proceed via a double nucleophilic substitution to yield the desired product. The reaction conditions would need to be carefully controlled to avoid potential elimination side reactions.

Nucleophilic_Substitution

Hypothetical Experimental Protocol: Reaction of N,N-dimethyl-2,2-dichloroacetamide with Sodium Methoxide

  • Materials:

    • N,N-dimethyl-2,2-dichloroacetamide

    • Sodium methoxide

    • Anhydrous methanol

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol (at least 2 equivalents).

    • To this solution, add N,N-dimethyl-2,2-dichloroacetamide dropwise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC-MS).

    • Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., diethyl ether).

    • Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

    • Filter and concentrate the organic layer to obtain the crude product.

    • Purify by vacuum distillation.

ParameterValueReference
Starting MaterialN,N-dimethyl-2,2-dichloroacetamideHypothetical
ReagentSodium methoxide in MethanolAnalogous Reactions
Stoichiometry> 2 equivalents of Sodium MethoxideStoichiometric Requirement
Temperature0 °C to Room TemperatureTo control exothermicity
Expected ChallengesPotential for side reactions (elimination)General Reactivity

Safety Considerations

  • Dimethylamine: Flammable and corrosive. Handle in a well-ventilated fume hood.

  • Oxalyl chloride and Dichloroacetyl chloride: Highly corrosive and react violently with water. Handle with extreme care in a fume hood.

  • Sodium methoxide: Corrosive and reacts with water. Handle in a dry environment.

  • Acid catalysts: Corrosive. Use appropriate personal protective equipment.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the preparation of N,N-dimethyl-2-oxoacetamide followed by its acid-catalyzed acetalization. This route offers high yields and utilizes well-understood reaction mechanisms. While a nucleophilic substitution pathway is theoretically possible, it is less documented and may present challenges with side reactions. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable compound for their research and development needs.

References

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. [Link]

  • Method for the production of acetamide acetals.
  • Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Preparation of glyoxylic acid. PrepChem.com. [Link]

  • Process for the preparation of glyoxylic acid and glyoxylic acid derivatives.
  • Synthesis of N,N-Dimethyl-2-(4-phenoxy phenoxy) acetamide. Semantic Scholar. [Link]

  • Method for producing glyoxylic acid esters or the hydrates thereof.
  • Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal.
  • Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. PrepChem.com. [Link]

  • N, the preparation method of N-dimethyl chloroacetamide.
  • Method for synthesizing N,N dimethyl acetamide in high purity.
  • Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. American Chemical Society. [Link]

Sources

An In-Depth Technical Guide to 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemical Landscape of a Niche Acetal Amide

In the vast repository of chemical compounds utilized in research and development, 2,2-dimethoxy-N,N-dimethylacetamide (CAS No. 25408-61-1) emerges as a molecule of interest due to its unique structural features, combining both an acetal and a tertiary amide functional group. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical properties. It is crucial to distinguish this compound from its well-known structural isomer, N,N-dimethylacetamide (DMAc), as their chemical behaviors and toxicological profiles are expected to differ significantly. The information presented herein is curated to provide a foundational understanding and to highlight the current knowledge gaps surrounding this specific chemical entity.

Core Chemical and Physical Properties

This compound is a colorless liquid with a faint odor.[1] Its molecular structure, featuring two methoxy groups on the alpha-carbon to the carbonyl, suggests it is a polar aprotic solvent.[1] This structural characteristic is anticipated to make it miscible with water and a variety of organic solvents.[1]

PropertyValueSource
Molecular Formula C₆H₁₃NO₃[1]
Molecular Weight 147.17 g/mol [1]
CAS Number 25408-61-1[2]
Appearance Colorless liquid[1]
Boiling Point 181.478 °C at 760 mmHg[3]
Density 1.015 g/cm³[3]
Flash Point 63.556 °C[3]

Structural Distinction from N,N-dimethylacetamide (DMAc)

A primary point of confusion in the available literature is the conflation of this compound with N,N-dimethylacetamide (DMAc). The following diagram illustrates the distinct structural differences between these two isomers. This distinction is critical as the presence of the acetal group in the target compound introduces significantly different reactivity and metabolic pathways compared to the simple acetyl group in DMAc.

Structural_Comparison Structural Comparison cluster_0 This compound cluster_1 N,N-dimethylacetamide (DMAc) A C₆H₁₃NO₃ A_struct B_struct B C₄H₉NO

Caption: Structural formulas of this compound and N,N-dimethylacetamide.

Synthesis and Reactivity Profile

Synthesis

Detailed, peer-reviewed synthesis protocols for this compound are not widely available in the public domain. However, based on general organic chemistry principles, a plausible synthetic route could involve the reaction of a suitable precursor with methanol under acidic conditions to form the acetal. One potential, though unverified, method involves the methylation of N,N-dimethylacetamide.[1] Another hypothetical approach could be the direct reaction of dimethylamine with an appropriate dimethoxyacetyl precursor.[1]

The following workflow outlines a hypothetical, generalized synthesis. It is crucial to note that this represents a theoretical pathway and has not been validated by published experimental data.

Hypothetical_Synthesis Hypothetical Synthesis Workflow start Starting Materials (e.g., Dichloroacetyl chloride, Dimethylamine, Sodium Methoxide) step1 Amidation: Reaction of dichloroacetyl chloride with dimethylamine start->step1 step2 Nucleophilic Substitution: Reaction of the resulting amide with sodium methoxide step1->step2 purification Purification: Distillation or chromatography step2->purification product This compound purification->product

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the acetal and the tertiary amide.

  • Acetal Group: Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments. This hydrolysis would likely yield methanol and 2-hydroxy-N,N-dimethyl-2-oxoacetamide. The presence of the adjacent electron-withdrawing carbonyl group may influence the rate and conditions of this hydrolysis compared to simple acetals.[1]

  • Amide Group: The tertiary amide group is generally stable and resistant to hydrolysis, particularly under basic conditions. Acid-catalyzed hydrolysis is possible but typically requires harsh conditions.

Spectroscopic and Analytical Characterization

Publicly available, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Predicted Spectroscopic Features:
  • ¹H NMR: The proton NMR spectrum is expected to show singlets for the N-methyl protons and the methoxy protons. A singlet for the alpha-proton is also anticipated. The chemical shifts of these signals would be informative for structural confirmation.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the acetal carbon, the methoxy carbons, and the N-methyl carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in the amide is expected in the region of 1650-1680 cm⁻¹. C-O stretching bands for the methoxy groups would also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 147.17 g/mol . Fragmentation patterns would likely involve the loss of methoxy groups or cleavage of the amide bond.

Safety and Handling

Detailed toxicological data for this compound is largely unavailable.[3] Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[3]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[3]

Potential Applications and Future Research Directions

While specific, documented applications are scarce, the unique structure of this compound suggests several areas for potential investigation:[1]

  • Organic Synthesis: It could serve as a specialized solvent or as a building block for more complex molecules.[1]

  • Polymer Chemistry: Its solvent properties may be useful in the dissolution or synthesis of certain polymers.[1]

  • Drug Development: The acetal amide moiety could be explored as a pharmacophore or as a component in prodrug design.[1]

Conclusion: A Call for Further Investigation

This compound is a chemical compound with a unique combination of functional groups that warrants further scientific inquiry. This guide has synthesized the currently available information, highlighting its known physical properties and predicted chemical behavior. The significant lack of detailed experimental data on its synthesis, reactivity, and toxicology underscores the need for foundational research to fully characterize this molecule and unlock its potential applications. Researchers are strongly advised to independently verify the properties of this compound and to exercise caution in its handling and use.

References

  • Protheragen. (n.d.). This compound. Retrieved from [Link]

  • Capot Chemical. (n.d.). 25408-61-1 | 2,2-Dimetoxi-N,n-dimetil-acetamida. Retrieved from [Link]

  • Chemsrc. (n.d.). Dimethylacetamide Dimethylacetal | CAS#:18871-66-4. Retrieved from [Link]

  • Cenmed. (n.d.). 2,2-Dimethoxy-N,N-dimethylacetamide (C007B-518969). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.25408-61-1,N,N-DIMETHYL-2,2-DIMETHOXY ACETAMIDE Suppliers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterizing Multidevice Capillary Vibrating Sharp-Edge Spray Ionization for In-Droplet Hydrogen/Deuterium Exchange to Enhance Compound Identification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006061153A1 - Method for producing n,n-dimethylacetamide (dmac).
  • Google Patents. (n.d.). US8193390B2 - Method for the production of N,N-dimethylacetamide (DMAC).
  • Google Patents. (n.d.). US20110082316A1 - Method for the production of n,n-dimethylacetamide (dmac).
  • Google Patents. (n.d.). DE102004058888A1 - Process for the preparation of N, N-dimethylacetamide (DMAC).
  • National Center for Biotechnology Information. (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Hydroxyethyl acrylate CAS#: 818-61-1. Retrieved from [Link]

  • BrJAC. (n.d.). Real-Time Search Enables a New Gold Standard for TMT Quantitation Accuracy on the Orbitrap Eclipse Tribrid Mass Spectrometer. Retrieved from [Link]

  • European Patent Office. (2009, April 1). PURIFICATION OF N,N-DIMETHYLACETAMIDE - EP 1551522 B1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Leveraging infrared spectroscopy for automated structure elucidation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyethyl acrylate. Retrieved from [Link]

  • Spectroscopy Online. (2022, December 1). Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. Retrieved from [Link]

  • MassIVE. (n.d.). MassIVE Reanalysis Container Summary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MULTI-DIMENSIONAL MASS SPECTROMETRY-BASED SHOTGUN LIPIDOMICS AND NOVEL STRATEGIES FOR LIPIDOMIC ANALYSES. Retrieved from [Link]

  • ResearchGate. (2001, March). Synthesis and properties of poly‐1‐olefins. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,2-dimethoxy-N,N-dimethylacetamide (CAS 1115-03-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,2-dimethoxy-N,N-dimethylacetamide, also known as N,N-dimethylacetamide dimethyl acetal (DMA-DMA). It is a versatile and highly reactive reagent employed in organic synthesis for the construction of complex molecular architectures. While structurally related to the common solvent N,N-dimethylacetamide (DMAc), the dimethyl acetal functionality transforms it from a stable solvent into a potent electrophilic building block. This document delves into its synthesis, core reactivity, mechanistic principles, and applications, with a particular focus on its utility in the synthesis of heterocyclic compounds relevant to pharmaceutical development. Detailed, field-proven protocols for its preparation and a representative synthetic application are provided, alongside essential safety, handling, and analytical characterization data.

Chemical Identity and Physicochemical Properties

This compound is most accurately described as an amide acetal. This functional group is the source of its synthetic utility, rendering the carbonyl carbon of the parent amide highly electrophilic upon activation.

It is crucial to distinguish between two commonly cited CAS numbers:

  • 1115-03-3: This typically refers to the pure compound.

  • 18871-66-4: This number is frequently used by commercial suppliers for technical grade material, which is often stabilized with 5-10% methanol to prevent decomposition.[1][2]

For synthetic applications, the stabilized form is generally acceptable, though the presence of methanol should be considered in reaction design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1115-03-3 / 18871-66-4[3]
Molecular Formula C₆H₁₅NO₂[3]
Molecular Weight 133.19 g/mol [3]
IUPAC Name 1,1-dimethoxy-N,N-dimethylethanamine[3]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 118-120 °C[4]
Purity (Technical) >90.0%[1]
Synonyms N,N-Dimethylacetamide dimethyl acetal (DMA-DMA), N-(1,1-Dimethoxyethyl)dimethylamine[1][3]

Synthesis: A Convenient and Scalable Protocol

The most authoritative and widely cited preparation of N,N-dimethylacetamide dimethyl acetal was developed by Salomon and Raychaudhuri.[5][6][7] The method is based on the methylation of N,N-dimethylacetamide (DMAc) with dimethyl sulfate to form a reactive intermediate, which is then treated with sodium methoxide.

Causality of Experimental Design:

  • Step 1 (Methylation): DMAc is a poor nucleophile. A powerful methylating agent like dimethyl sulfate is required to form the intermediate Vilsmeier-type salt. This salt is highly reactive and moisture-sensitive.

  • Step 2 (Acetylation): Sodium methoxide serves as both a nucleophile (adding the methoxy groups) and a base. The reaction is typically performed in an inert solvent like ether to prevent side reactions with the highly reactive intermediate. The use of freshly distilled ether from a drying agent (like LiAlH₄) is critical to exclude moisture, which would hydrolyze the intermediate and the final product.

Detailed Laboratory Synthesis Protocol

This protocol is adapted from The Journal of Organic Chemistry, 1984, 49, 3659–3660.[5]

Materials:

  • N,N-Dimethylacetamide (DMAc), anhydrous: 174.2 g (2.0 mol)

  • Dimethyl sulfate: 252.2 g (2.0 mol)

  • Sodium methoxide (NaOMe)

  • Anhydrous diethyl ether or THF

Procedure:

  • Intermediate Formation: In a flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, combine N,N-dimethylacetamide and an equal volume of anhydrous ether.

  • Cool the mixture in an ice bath. Slowly add dimethyl sulfate dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The intermediate salt will precipitate as a white solid.

  • Acetal Formation: Prepare a suspension of sodium methoxide (approx. 2.5 mol) in a separate large, flame-dried flask containing anhydrous ether, cooled in an ice-salt bath.

  • Carefully and portion-wise, add the solid intermediate salt from Step 3 to the sodium methoxide suspension under vigorous stirring. This step is exothermic and requires careful temperature control.

  • Once the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Workup and Purification: Filter the reaction mixture to remove sodium salts. Wash the filter cake with anhydrous ether.

  • Combine the filtrates and carefully remove the ether by distillation at atmospheric pressure.

  • Fractionally distill the remaining residue under reduced pressure to yield pure N,N-dimethylacetamide dimethyl acetal. The product is a moisture-sensitive liquid.

Self-Validation: The success of the synthesis is confirmed by the analytical data of the final product (Section 5.0) and its subsequent reactivity in a test reaction, such as the one described in Section 4.0.

Core Reactivity and Mechanistic Insights

Amide acetals like DMA-DMA do not react directly. They serve as precursors to highly electrophilic intermediates. Under neutral (thermal) or acid-catalyzed conditions, the acetal eliminates a molecule of methanol to generate a reactive oxonium-iminium cation.

This cation is a potent electrophile that readily reacts with a wide range of nucleophiles, particularly "active methylene" compounds (compounds with a CH₂ group flanked by electron-withdrawing groups). The net result of the reaction is the addition of a CH₃-C(=O)- unit and a dimethylamino group, which can then participate in subsequent cyclization reactions.

Mechanism_of_Action cluster_activation Activation cluster_reaction Reaction with Nucleophile Reagent DMA-DMA (Amide Acetal) Intermediate Oxonium-Iminium Cation (Reactive Electrophile) Reagent->Intermediate - MeOH (Heat or H+) Product Enaminone Intermediate Intermediate->Product + Nucleophile Nucleophile Active Methylene Compound (Nu-H) Nucleophile->Product Cyclized Heterocyclic Product (e.g., Pyrimidine) Product->Cyclized + Reagents (e.g., NH₄OAc)

Caption: General mechanism of DMA-DMA activation and reaction.

This reactivity makes DMA-DMA and its formyl-analogue (DMF-DMA) powerful reagents for the synthesis of heterocycles like pyridines and pyrimidines.[8][9][10]

Applications in Heterocyclic Synthesis for Drug Development

The construction of substituted heterocyclic scaffolds is a cornerstone of modern drug discovery. Pyrimidines, in particular, are prevalent in a vast number of approved drugs. DMA-DMA is an effective reagent for building these rings.

While the related N,N-dimethylformamide dimethyl acetal (DMF-DMA) is famously used in a key step of the synthesis of the hypnotic drug Zaleplon , the underlying chemistry is directly analogous.[7][11] Both reagents react with an active methylene compound (in that case, 3-acetylacetanilide) to form an eneamide intermediate, which is then cyclized with an aminopyrazole to form the final pyrazolopyrimidine core.

Representative Protocol: Synthesis of a Substituted Pyrimidine

This protocol demonstrates the condensation of an active methylene compound with DMA-DMA, a key step in many heterocyclic syntheses. The reaction involves the formation of an enaminone, which is a versatile intermediate for further elaboration.[12]

Objective: To synthesize an N,N-dimethylamino-enaminone intermediate from a suitable ketone.

Materials:

  • Acetophenone (or other ketone with α-protons)

  • N,N-Dimethylacetamide dimethyl acetal (DMA-DMA)

  • Toluene (or other high-boiling, inert solvent)

Experimental Workflow:

Caption: Standard workflow for enaminone synthesis using DMA-DMA.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.0 eq) and dry toluene (approx. 2 M concentration).

  • Reagent Addition: Add N,N-dimethylacetamide dimethyl acetal (1.2 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS) until the starting ketone is consumed. The reaction drives off methanol as a byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude enaminone can be purified by vacuum distillation or silica gel column chromatography to yield the desired product.

Trustworthiness: This protocol is self-validating. The purity of the resulting enaminone intermediate must be confirmed by NMR and/or mass spectrometry before proceeding to any subsequent cyclization steps. The yield and purity directly reflect the success of the reaction.

Analytical Characterization

Confirming the identity and purity of both the synthesized DMA-DMA reagent and its products is critical.

  • ¹H NMR (Proton NMR): The structure of DMA-DMA is expected to show distinct signals. Based on analogous structures, the spectrum (in CDCl₃) would likely exhibit:

    • A singlet for the two methoxy groups (-OCH₃) around 3.2-3.4 ppm.

    • A singlet for the N,N-dimethyl group (-N(CH₃)₂) around 2.3-2.5 ppm.

    • A singlet for the acetyl methyl group (CH₃-C) around 1.9-2.1 ppm.

  • ¹³C NMR (Carbon NMR): The carbon spectrum provides confirmation of the key functional groups. Expected chemical shifts would include:

    • The quaternary acetal carbon (C(OCH₃)₂) around 100-110 ppm.

    • The methoxy carbons (-OCH₃) around 50-55 ppm.

    • The N-methyl carbons (-N(CH₃)₂) around 35-40 ppm.

    • The acetyl methyl carbon (CH₃-C) around 20-25 ppm.

  • Infrared (IR) Spectroscopy: A key feature would be the absence of a strong carbonyl (C=O) stretch (typically ~1650 cm⁻¹ for an amide) and the presence of strong C-O single bond stretches in the 1100-1200 cm⁻¹ region, characteristic of the acetal group.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

Safety, Handling, and Storage

Hazard Overview: N,N-dimethylacetamide dimethyl acetal is a flammable liquid.[1] Its precursor, DMAc, is a known reproductive toxin, and similar precautions should be taken with the acetal derivative.[10] It may cause respiratory irritation and damage organs through prolonged exposure.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

  • Skin Protection: Use solvent-resistant gloves (e.g., butyl rubber) and a lab coat. Ensure no skin is exposed.

  • Respiratory Protection: Handle only in a well-ventilated chemical fume hood.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • The compound is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use flame-dried glassware and syringe techniques for transfers.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable reagent, not a mere solvent, whose utility lies in its ability to function as a masked and highly reactive electrophile. By understanding its synthesis, mechanism of activation, and reactivity profile, researchers in organic synthesis and drug development can effectively leverage this building block for the efficient construction of complex molecules, particularly nitrogen-containing heterocycles. Proper handling and adherence to safety protocols are paramount due to its reactivity and potential hazards. Its continued application in the synthesis of pharmaceutically relevant scaffolds underscores its importance in the synthetic chemist's toolkit.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(23), 7353. [Link]

  • Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of N, N Dimethylformamide dimethyl acetal. CN106083611A.
  • Hong, J.-H. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Journal of Chosun Natural Science, 8(4), 235-243. [Link]

  • Fisher Scientific. (n.d.). N,N-Dimethylacetamide dimethyl acetal, tech. 90%, stab. [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. [Link]

  • Salomon, R. G., & Raychaudhuri, S. R. (1984). Convenient preparation of N,N-dimethylacetamide dimethyl acetal. The Journal of Organic Chemistry, 49(19), 3659–3660. [Link]

  • Scientific Research Publishing. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. [Link]

  • Wikipedia. (n.d.). Zaleplon. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 18871-66-4 | Product Name : N,N-Dimethylacetamide Dimethyl Acetal (stabilized with 5-10% Methanol). [Link]

  • PENTA s.r.o. (2025). N,N-Dimethylacetamide - SAFETY DATA SHEET. [Link]

  • Case Western Reserve University. (n.d.). Curriculum Vitae - Robert G. Salomon. [Link]

  • ResearchGate. (2022). Synthesis and methemoglobinemia-inducing properties of benzocaine isosteres designed as humane rodenticides. [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Wikipedia Tiếng Việt. (n.d.). Zaleplon. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

Sources

A Technical Guide to 2,2-dimethoxy-N,N-dimethylacetamide (CAS: 25408-61-1)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2,2-dimethoxy-N,N-dimethylacetamide, an organic compound characterized by the presence of both an amide and an acetal functional group.[1] While its structural features suggest potential utility as a polar aprotic solvent and a chemical intermediate, publicly available research and detailed characterization data remain limited. This document synthesizes the available information on its nomenclature, structure, properties, and potential applications while clearly distinguishing it from its well-studied parent compound, N,N-dimethylacetamide (DMAc). For professionals in research and drug development, this guide highlights both the known attributes and the significant knowledge gaps, offering a foundation for future investigation.

Nomenclature and Molecular Structure

The precise identification and structural understanding of a molecule are paramount for any research or development application.

IUPAC Name and Identifiers

The systematic name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[1] It is identified by the CAS Registry Number 25408-61-1 .[2][3]

Molecular Formula and Structure

The compound's molecular formula is C₆H₁₃NO₃, corresponding to a molecular weight of 147.17 g/mol .[1][2] Its structure features a dimethylamide group attached to a carbonyl, which is in turn bonded to a carbon atom bearing two methoxy groups (a dimethyl acetal).

Key Structural Identifiers:

  • Canonical SMILES: CN(C)C(=O)C(OC)OC[1][4]

  • InChI: InChI=1S/C6H13NO3/c1-7(2)5(8)6(9-3)10-4/h6H,1-4H3[1]

  • InChI Key: XQRILQRMHDAYOF-UHFFFAOYSA-N[1]

Functional Group Analysis

The molecular architecture of this compound is notable for its combination of two key functional groups:

  • N,N-Disubstituted Amide: This group imparts high polarity and chemical stability, particularly resistance to hydrolysis under basic conditions.[1][5] The resonance stabilization of the amide bond is a defining feature of its electronic structure.[1]

  • Acetal: The geminal dimethoxy groups form an acetal. Acetals are generally stable to bases and nucleophiles but are susceptible to hydrolysis under acidic conditions, which would reveal the underlying aldehyde or ketone functionality.

This unique combination suggests the molecule could serve as a protected glyoxylamide equivalent in organic synthesis.

Physicochemical Properties

Comprehensive data on the physicochemical properties of this compound is not extensively documented in publicly accessible literature. The following table summarizes the available information and highlights current data gaps, which is critical for experimental design.

PropertyValueSource / Comment
Molecular Formula C₆H₁₃NO₃[1]
Molecular Weight 147.17 g/mol [1]
Physical State Colorless liquid[1]
Odor Faint[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Miscible with water and various organic solvents[1] Characterized as a polar aprotic solvent.

Synthesis and Manufacturing

While specific, peer-reviewed synthesis protocols for this compound are not readily found, its structure allows for the proposal of logical synthetic routes based on established organic chemistry principles.

Proposed Synthetic Pathway: Amidation of a Methoxyacetyl Precursor

A plausible and direct route involves the amidation of an activated derivative of 2,2-dimethoxyacetic acid. The choice to start with the acid chloride, for instance, is driven by its high reactivity, which facilitates amide bond formation with dimethylamine.

Protocol Rationale: The reaction would be performed at low temperature to control the exothermicity of the acylation reaction. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the primary reaction. Purification by distillation is chosen based on the assumption that the product is a thermally stable liquid.

Proposed Experimental Protocol

Reaction: Synthesis of this compound from 2,2-dimethoxyacetyl chloride and dimethylamine.

  • Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (N₂) is charged with a solution of dimethylamine (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) and cooled to 0°C in an ice bath.

  • Acylation: 2,2-dimethoxyacetyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise via the dropping funnel to the stirred dimethylamine solution, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: The resulting slurry (containing dimethylammonium chloride precipitate) is filtered. The filtrate is washed sequentially with a mild acid (e.g., 5% HCl) to remove excess dimethylamine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield the final this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Charge Reactor (Dimethylamine, Solvent) cool 2. Cool to 0°C reagents->cool add 3. Add Acid Chloride (Dropwise) cool->add react 4. Stir at RT (Monitor via TLC/GC) add->react filter 5. Filter Precipitate react->filter wash 6. Sequential Washes (Acid, Base, Brine) filter->wash dry 7. Dry Organic Layer (Na2SO4) wash->dry evap 8. Solvent Removal (Rotovap) dry->evap distill 9. Vacuum Distillation evap->distill product Pure Product distill->product

Caption: Proposed workflow for the synthesis of this compound.

Applications and Research Areas

While specific, high-impact applications are not widely published, the compound's structure suggests utility in several areas.

Potential Uses
  • Polar Aprotic Solvent: Like its parent compound DMAc, it is a polar aprotic solvent, making it potentially useful for organic reactions requiring a non-reactive, polar medium.[1]

  • Polymer Chemistry: A solution of lithium chloride in N,N-dimethylacetamide is known to dissolve cellulose.[5] The unique properties of this derivative may offer advantages in dissolving high molecular weight polymers or facilitating polymerization processes.[1]

  • Chemical Intermediate: It can serve as a building block for synthesizing other complex molecules, acting as a protected form of a reactive glyoxylamide species.[1]

  • Pharmaceutical Formulations: Given its solvent properties, it could potentially be explored as an excipient or solvent in drug formulations, though this would require extensive toxicological evaluation.[1]

Important Distinction from N,N-Dimethylacetamide (DMAc)

It is critical for researchers to distinguish this compound (CAS: 25408-61-1) from the extensively used solvent N,N-dimethylacetamide (DMAc, CAS: 127-19-5). DMAc is a well-characterized solvent used in the production of fibers, pharmaceuticals, and plastics.[5][6][7] Furthermore, recent studies have shown that DMAc itself is not inert but possesses bioactivity, acting as a bromodomain ligand that can inhibit osteoclastogenesis, suggesting its potential as an anti-osteoporotic agent.[8] These specific biological activities and established applications of DMAc should not be extrapolated to this compound without direct experimental evidence.

Safety and Handling

The absence of comprehensive toxicological data necessitates a cautious approach, adhering to standard best practices for handling novel or uncharacterized chemical substances.

Recommended Handling Procedures
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[1][9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[1]

Toxicological and Ecological Data

Specific toxicological and ecotoxicological data for this compound are largely unavailable. Safety Data Sheets indicate a lack of data for key endpoints.

Toxicological EndpointData
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Toxicity to Fish No data available[9]
Toxicity to Daphnia No data available[9]

Given the data gaps, this compound should be handled as a substance of unknown toxicity.

Future Directions

This compound represents a molecule with intriguing potential stemming from its dual functionality. However, its utility in advanced applications is currently hampered by a lack of fundamental characterization. Future research should prioritize:

  • Full Physicochemical Characterization: Determining key properties such as boiling point, density, and refractive index.

  • Development of Verified Synthesis Protocols: Publishing optimized and scalable synthesis methods.

  • Toxicological Evaluation: A thorough assessment of its safety profile is essential before it can be considered for applications in drug development or other regulated industries.

  • Exploration of Solvent Properties: Quantifying its performance as a solvent for challenging substrates, such as in polymer chemistry.

References

  • PubChem. 2-methoxy-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

  • Protheragen. This compound. [Link]

  • Cenmed. This compound (C007B-518969). [Link]

  • ScienceLab.com. (2005, October 10). N,N-Dimethylacetamide MSDS. [Link]

  • Wikipedia. Dimethylacetamide. [Link]

  • NIST. N,N-Dimethylacetamide. NIST Chemistry WebBook. [Link]

  • Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. [Link]

  • Google Patents. (2004). Method for the production of N,N-dimethylacetamide (DMAC).
  • G. D. G., et al. (2017). N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. PMC - NIH. [Link]

  • Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]

  • LookChem. (2025, October 30). N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent. [Link]

  • Google Patents. (2014). Synthesis method of N, N-dimethylacetamide.

Sources

2,2-dimethoxy-N,N-dimethylacetamide physical properties and density

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2,2-dimethoxy-N,N-dimethylacetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 25408-61-1), with a specific focus on its density. As a unique organic compound incorporating both amide and acetal functionalities, its physical characteristics are of significant interest in various applications, including organic synthesis and polymer chemistry.[1] This document synthesizes available data on its chemical identity, thermal properties, and solubility, presenting them in a structured format for ease of reference. Furthermore, it outlines a standard experimental protocol for the precise determination of liquid density, providing researchers with a validated methodology.

Introduction

This compound is an organic compound characterized by a dimethylacetamide backbone with two methoxy groups attached to the alpha-carbon.[1] This structure, featuring both an amide and an acetal group, confers unique chemical characteristics.[1] The presence of these functional groups suggests its potential utility as a polar aprotic solvent, a chemical intermediate for synthesis, or a component in the development of novel materials.[1] Unlike its simpler analog, N,N-dimethylacetamide (DMAc), which is widely used as a polar solvent, the addition of the dimethoxy acetal group modifies the compound's stability and reactivity.[1][2][3][4][5] The electron-withdrawing nature of the adjacent carbonyl group influences the stability of the acetal, differentiating its behavior from typical acetals which are prone to hydrolysis under acidic conditions.[1] This guide focuses exclusively on its fundamental physical properties, providing a foundational dataset for professionals exploring its applications.

Chemical Identity

A precise understanding of a compound's identity is paramount before any experimental evaluation. The key identifiers for this compound are consolidated below.

  • IUPAC Name : this compound[1]

  • CAS Number : 25408-61-1[1]

  • Molecular Formula : C₆H₁₃NO₃[1]

  • Molecular Weight : 147.17 g/mol [1]

  • Canonical SMILES : CN(C)C(=O)C(OC)OC[1]

  • InChI Key : XQRILQRMHDAYOF-UHFFFAOYSA-N[1]

Below is a two-dimensional structural representation of the molecule, illustrating the connectivity of its constituent atoms.

Density_Measurement_Workflow cluster_prep Preparation cluster_measure Measurement cluster_cleanup Cleanup start Start prep_instrument Equilibrate & Calibrate Instrument with Air/Water start->prep_instrument prep_sample Degas & Equilibrate Sample to Ambient Temp prep_instrument->prep_sample rinse Rinse Cell with Sample Aliquot prep_sample->rinse inject Inject Sample (Avoid Bubbles) rinse->inject stabilize Allow Reading to Stabilize inject->stabilize record Record Density Value stabilize->record clean Clean & Dry Measurement Cell record->clean end_node End clean->end_node

References

A Roadmap for Unraveling the Mechanism of Action of 2,2-dimethoxy-N,N-dimethylacetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,2-dimethoxy-N,N-dimethylacetamide is an organic compound characterized by an N,N-dimethylacetamide backbone and a geminal dimethoxy (acetal) functional group.[1] While utilized in organic synthesis, a survey of scientific literature reveals a notable absence of data regarding its biological mechanism of action.[1] This guide, therefore, deviates from a traditional review and instead presents a comprehensive, hypothesis-driven roadmap for its systematic investigation. We postulate that the compound's bioactivity is contingent upon the chemical liability of its acetal group. Under the acidic conditions characteristic of specific cellular microenvironments, such as lysosomes or areas of inflammation, the acetal is predicted to undergo hydrolysis. This bioactivation would unmask a highly reactive α-oxoaldehyde (glyoxal) species, which can then form covalent adducts with cellular nucleophiles, driving a biological response. This document provides the strategic framework and detailed experimental protocols necessary to test this hypothesis, identify specific molecular targets, and fully elucidate the mechanism of action of this compound.

The Central Hypothesis: Bioactivation via Acid-Catalyzed Hydrolysis

The chemical architecture of this compound offers a compelling clue to its potential biological function. The core of our hypothesis rests on the well-established principles of acetal chemistry. Acetals serve as protecting groups for carbonyls and are notably stable under neutral or basic conditions, but readily hydrolyze in the presence of acid and water.[2][3][4]

This acid-catalyzed hydrolysis proceeds via protonation of one of the methoxy groups, converting it into a good leaving group (methanol).[2][5][6] Subsequent elimination and attack by water lead to the formation of a hemiacetal, which then rapidly breaks down to yield the parent carbonyl and a second molecule of methanol. In the case of this compound, this hydrolysis product is the highly reactive N,N-dimethylglyoxylamide.

G Compound Compound Hydrolysis Hydrolysis Compound->Hydrolysis Reactive_Species Reactive_Species Hydrolysis->Reactive_Species Methanol Methanol Hydrolysis->Methanol H2O H2O H2O->Hydrolysis H_plus H_plus H_plus->Hydrolysis Adducts Adducts Reactive_Species->Adducts Response Response Adducts->Response Targets Targets Targets->Adducts

This resulting glyoxal derivative is a reactive electrophilic species (RES) known to interact with various biological molecules.[7] Specifically, α-oxoaldehydes like glyoxal and methylglyoxal readily form covalent adducts, known as Advanced Glycation End-products (AGEs), with the nucleophilic side chains of arginine, lysine, and cysteine residues in proteins, as well as with guanine bases in nucleotides.[7][8][9] This covalent modification can profoundly alter protein function, induce cellular stress, and trigger downstream signaling cascades.[10][11]

Therefore, our investigational roadmap is designed to systematically validate this proposed bioactivation and identify its specific cellular consequences.

Phase 1: Physicochemical Validation of the Bioactivation Hypothesis

Before proceeding to complex cellular assays, the fundamental chemical premise must be validated. The objective of this phase is to confirm that this compound is stable at physiological pH but undergoes hydrolysis under acidic conditions relevant to specific cellular compartments.

Protocol: pH-Dependent Stability and Hydrolysis Kinetics

Objective: To quantify the rate of hydrolysis of this compound as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of sterile aqueous buffers at pH values ranging from 4.0 to 8.0 (e.g., citrate for pH 4-6, phosphate for pH 6-8).

  • Reaction Setup: Prepare solutions of the test compound at a final concentration of 1 mM in each buffer. Incubate all solutions at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction.

  • Quenching: Immediately neutralize the aliquot by diluting it into a buffer at pH 8.0 to halt the hydrolysis reaction.

  • Quantification by LC-MS: Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the remaining concentration of the parent compound (this compound) and the appearance of the hydrolyzed product (N,N-dimethylglyoxylamide).

  • Data Analysis: For each pH value, plot the concentration of the parent compound versus time. Fit the data to a first-order decay model to calculate the rate constant (k) and the half-life (t½) of the compound.

Expected Outcome & Interpretation: We predict that the compound will show high stability (long half-life) at pH 7.4 and above, with a progressively shorter half-life as the pH decreases. This result would provide strong evidence for pH-dependent bioactivation.

pHPredicted Half-life (t½) at 37°CInterpretation
7.4> 24 hoursStable in extracellular fluid, cytosol
6.5Several hoursModerate stability, potential for slow activation
5.0Minutes to < 1 hourRapid hydrolysis in endosomal/lysosomal compartments
4.5MinutesVery rapid hydrolysis in acidic lysosomes

Phase 2: Elucidating Cellular Phenotype and Identifying Target Pathways

With the chemical hypothesis established, the next phase involves treating various cell lines with the compound to identify a clear biological phenotype.

Protocol: Broad Spectrum Cell Viability Screening

Objective: To determine the cytotoxic or cytostatic potential of the compound across a panel of diverse human cancer cell lines.

Methodology:

  • Cell Panel Selection: Select a panel of 10-20 cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific sensitivities.

  • Cell Seeding: Seed cells in 96-well plates at their optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 nM to 100 µM) for 72 hours.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® for ATP content or resazurin-based assays for metabolic activity).

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of viable cells against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Protocol: Unbiased Transcriptomic Analysis (RNA-Seq)

Objective: To identify the cellular pathways and biological processes modulated by the compound in a sensitive cell line.

Methodology:

  • Cell Treatment: Treat a sensitive cell line (identified in the viability screen) with the compound at its IC50 concentration for a relevant time course (e.g., 6, 12, and 24 hours). Include a vehicle-treated control.

  • RNA Extraction: Harvest cells and extract total RNA using a high-quality extraction kit.

  • Library Preparation & Sequencing: Prepare sequencing libraries from the RNA and perform next-generation sequencing (NGS).

  • Bioinformatic Analysis:

    • Align reads to the reference genome and perform differential gene expression analysis.

    • Use gene set enrichment analysis (GSEA) or similar tools to identify significantly enriched biological pathways (e.g., DNA damage response, unfolded protein response, apoptosis, oxidative stress).

G

Phase 3: Molecular Target Deconvolution

This crucial phase aims to identify the specific proteins that are covalently modified by the reactive glyoxal metabolite.

Protocol: Activity-Based Protein Profiling (ABPP) for Target ID

Objective: To identify the direct protein targets of the hydrolyzed compound in a cellular context.

Methodology:

  • Probe Synthesis: Synthesize a probe version of this compound that incorporates a "clickable" alkyne or azide handle for subsequent ligation chemistry.

  • Cell Treatment: Treat live cells or cell lysates with the clickable probe.

  • Lysis and Ligation: Lyse the cells and perform a click chemistry reaction (e.g., CuAAC or SPAAC) to attach a reporter tag (e.g., biotin) to the probe-modified proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, separating them from the rest of the proteome.

  • On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides directly on the beads and analyze them by LC-MS/MS to identify the target proteins.

  • Data Analysis: Use proteomic software to search the MS/MS spectra against a protein database and generate a list of candidate target proteins.

G Treatment Treatment Lysis Lysis Treatment->Lysis Click Click Lysis->Click Enrich Enrich Click->Enrich Digest Digest Enrich->Digest LCMS LCMS Digest->LCMS Identify Identify LCMS->Identify

Phase 4: Target Validation and Mechanistic Confirmation

The final phase involves validating the candidate targets from the ABPP screen and confirming their role in the observed cellular phenotype.

Methodology:

  • Orthogonal Validation: Validate the interaction between the compound and a top candidate protein using a different method, such as a Western blot with a specific antibody to show a mobility shift or a thermal shift assay (e.g., CETSA) to demonstrate direct binding.

  • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down the expression of the candidate target protein. If the knockdown cells become resistant to the compound's effects (e.g., show a right-shifted IC50 curve), it strongly implicates that protein as a key mediator of the compound's activity.

  • Enzymatic Assays: If the identified target is an enzyme, perform in vitro enzymatic assays to determine if the compound or its hydrolyzed form directly inhibits the enzyme's activity.

By following this structured, multi-phase investigational plan, researchers can move from a chemically plausible hypothesis to a well-validated biological mechanism of action for this compound, transforming an uncharacterized molecule into a tool compound with a known function.

References

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Kim, J., et al. (2017). Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species. PMC. Retrieved from [Link]

  • Alli, A. A., et al. (2022). Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease. PMC. Retrieved from [Link]

  • Yoon, S., et al. (2016). Glyoxals as in vivo RNA structural probes of guanine base-pairing. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biological activity of methylglyoxal and related aldehydes. Retrieved from [Link]

  • Sultana, R., et al. (2024). Glyoxal-derived advanced glycation end products (GO-AGEs) with UVB critically induce skin inflammaging: in vitro and in silico approaches. NIH. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2,2-dimethoxy-N,N-dimethylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-dimethoxy-N,N-dimethylacetamide, a specialized organic compound, is increasingly noted for its potential applications in advanced chemical synthesis and formulation development. Its unique molecular architecture, featuring both an acetal and a tertiary amide functional group, imparts a distinct set of physicochemical properties that govern its behavior as a solvent and a reagent. This guide provides an in-depth exploration of the solubility characteristics of this compound in a variety of organic solvents, offering a theoretical framework and practical methodologies for its effective utilization in research and development.

The principle of "like dissolves like" is the cornerstone of understanding solubility. This principle suggests that substances with similar polarities are more likely to be miscible. The molecular structure of this compound incorporates both polar and non-polar characteristics. The presence of the amide and two ether linkages contributes to its polarity, while the methyl groups introduce non-polar character. This duality suggests a broad solubility profile across a range of organic solvents.

Inferred Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively available in published literature. However, by examining the solubility of structurally related compounds, namely N,N-dimethylacetamide (DMAc) and various acetals, a reliable inferred solubility profile can be constructed.

N,N-dimethylacetamide is a polar aprotic solvent known for its miscibility with water and a wide array of organic solvents, including alcohols, ethers, ketones, and aromatic compounds.[1][2] Its solubility in aliphatic hydrocarbons, however, is limited.[2] The deuterated analog of DMAc, N,N-Dimethylacetamide-d9, exhibits a very similar solubility profile.[3] Given the structural similarity, it is anticipated that this compound will also be readily miscible with most polar and many non-polar aprotic organic solvents. The two methoxy groups, which form an acetal, are expected to enhance its solubility in ethers and other oxygenated solvents.

The following table summarizes the inferred solubility of this compound in a range of common organic solvents. This profile is based on the known properties of its constituent functional groups and analogous compounds.

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)MiscibleThe polar amide group in this compound will have strong dipole-dipole interactions with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolMiscibleThe oxygen atoms in the amide and ether groups can act as hydrogen bond acceptors, facilitating interaction with protic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF), 1,4-DioxaneMiscibleThe acetal moiety is structurally similar to ethers, leading to favorable interactions based on the "like dissolves like" principle.
Ketones Acetone, Methyl Ethyl Ketone (MEK)MiscibleThe polar nature of the ketone carbonyl group allows for favorable dipole-dipole interactions.
Aromatic Hydrocarbons Toluene, Benzene, XyleneSoluble to MiscibleThe non-polar methyl groups and the overall molecular structure allow for van der Waals interactions with aromatic rings.
Halogenated Solvents Dichloromethane (DCM), ChloroformSoluble to MiscibleThese solvents have moderate polarity and can effectively solvate the molecule.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneSparingly Soluble to InsolubleThe significant difference in polarity between the highly polar amide and ether groups and the non-polar aliphatic hydrocarbons will limit miscibility.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key structural features of this compound that dictate its solubility are:

  • Amide Group: The tertiary amide is a highly polar functional group with a significant dipole moment. It can participate in strong dipole-dipole interactions.

  • Acetal Group: The two methoxy groups attached to the same carbon atom form an acetal. While less polar than the amide, the ether linkages contribute to the overall polarity and can act as hydrogen bond acceptors.

  • Methyl Groups: The N,N-dimethyl and the methoxy methyl groups are non-polar and contribute to van der Waals forces.

The interplay of these functional groups allows this compound to interact favorably with a broad spectrum of organic solvents.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

To provide a self-validating system for researchers, this section details standardized protocols for both qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Determination: Visual Miscibility Test

This simple and rapid method is used to determine if a liquid solute is miscible, partially miscible, or immiscible in a given solvent.

Materials:

  • This compound

  • Test solvents

  • Small glass vials with caps

  • Pipettes

Procedure:

  • Add 1 mL of the test solvent to a clean, dry glass vial.

  • Add 1 mL of this compound to the same vial.

  • Cap the vial and shake vigorously for 30 seconds.

  • Allow the mixture to stand for at least 5 minutes and observe the contents.

Interpretation of Results:

  • Miscible: A single, clear, and homogeneous liquid phase is observed.

  • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate into layers over time.

  • Immiscible: Two distinct liquid layers are clearly visible.

Visual_Miscibility_Workflow Start Start Add_Solvent Add 1 mL of Test Solvent to Vial Start->Add_Solvent Add_Solute Add 1 mL of This compound Add_Solvent->Add_Solute Mix Cap and Shake Vigorously Add_Solute->Mix Observe Let Stand and Observe Mix->Observe Result Homogeneous? Observe->Result Miscible Miscible Result->Miscible Yes Immiscible Immiscible or Partially Miscible Result->Immiscible No Shake_Flask_Workflow Start Start Add_Excess Add Excess Solute to Solvent Start->Add_Excess Equilibrate Equilibrate with Agitation (24-48h) at Constant Temp. Add_Excess->Equilibrate Settle Allow Excess Solute to Settle (24h) Equilibrate->Settle Filter Filter Supernatant Settle->Filter Analyze Analyze Concentration (e.g., HPLC) Filter->Analyze Result Determine Solubility Analyze->Result

Sources

2,2-dimethoxy-N,N-dimethylacetamide material safety data sheet (MSDS)

No specific ecotoxicity data is available for this compound. [1]Discharge into the environment must be avoided. [1]Based on the high water solubility of related compounds, it will likely be mobile in the environment. [6][15]

Section 11: Disposal Considerations

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [1]Do not discharge into sewer systems. [1]* Contaminated Packaging: Containers should be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured and disposed of in a sanitary landfill. [1]* Regulatory Compliance: All disposal practices must be in accordance with federal, state, and local regulations. [14]

Section 12: Transport Information

No transport information is available for this compound under its CAS number. [1]For guidance, the related compound Dimethylaminoacetaldehyde dimethylacetal (CAS 38711-20-5) is classified as:

  • UN Number: UN2924

  • Proper Shipping Name: Flammable liquid, corrosive, n.o.s.

  • Hazard Class: 3 (Flammable liquid)

  • Subsidiary Hazard Class: 8 (Corrosive)

  • Packing Group: III

References

  • Material Safety Data Sheet - N,N-Diethylacetamide, 99%. Cole-Parmer.[Link]

  • ICSC 0259 - N,N-DIMETHYLACETAMIDE. International Labour Organization.[Link]

  • SAFETY DATA SHEET - N,N-Dimethylacetamide dimethyl acetal. Thermo Fisher Scientific.[Link]

  • Safety Data Sheet - N,N-Dimethylacetamide dimethylacetal. DC Fine Chemicals.[Link]

  • Dimethylacetamide. Wikipedia.[Link]

  • N,N-Dimethylacetamide MSDS. ScienceLab.com.[Link]

  • DMAC (Dimethylacetamide). AKKİM.[Link]

  • Introduction and properties of dimethylacetamide. LookChem.[Link]

  • N,N−Dimethylacetamide. American Chemical Society.[Link]

Methodological & Application

A Senior Application Scientist's Guide to 2,2-dimethoxy-N,N-dimethylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2,2-dimethoxy-N,N-dimethylacetamide, a versatile reagent in modern organic synthesis. We will delve into its fundamental properties, diverse applications, and detailed protocols, offering insights for researchers, scientists, and professionals in drug development. Our focus is on the causality behind experimental choices, ensuring a thorough understanding of this powerful synthetic tool.

Introduction to this compound

This compound, also known as N,N-dimethylacetamide dimethyl acetal, is an organic compound with the chemical formula C6H15NO2. It is the dimethyl acetal of N,N-dimethylacetamide. This colorless to light yellow liquid is a valuable reagent in organic chemistry, primarily recognized for its role in the formation of amides, diacylamines, and various heterocyclic compounds.[1][2] Its reactivity stems from the acetal functionality, which can act as a protecting group or as a reactive intermediate for carbon-carbon and carbon-nitrogen bond formation.

It is crucial to distinguish this compound from its close analog, N,N-dimethylformamide dimethyl acetal (DMF-DMA). While both are amide acetals and share some reactivity patterns, they possess distinct steric and electronic properties that influence their synthetic applications. This guide will focus exclusively on the applications of this compound.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 118 °C (lit.)
Density 0.911 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.411 (lit.)
CAS Number 18871-66-4[1]

Core Applications in Organic Synthesis

This compound is a versatile reagent employed in a range of synthetic transformations. Its utility lies in its ability to act as a one-carbon inserting synthon and a precursor for the formation of various functional groups and heterocyclic rings.[2]

Synthesis of Amides and Diacylamines

One of the primary applications of this compound is in the synthesis of amides and diacylamines. The reagent reacts with primary and secondary amines to afford the corresponding N,N-dimethylacetamides. This transformation is particularly useful when traditional acylation methods are not suitable.

The reaction proceeds through the initial formation of a highly reactive aminal intermediate, which then eliminates methanol to form the stable amide product. The mild reaction conditions and the generation of volatile byproducts (methanol and dimethylamine) make this a convenient method for amide synthesis.

Synthesis of Heterocyclic Compounds

This compound serves as a valuable building block for the construction of various heterocyclic systems.[1] Its ability to introduce a one-carbon unit with an attached dimethylamino group facilitates the formation of nitrogen-containing heterocycles. For instance, it has been utilized as a one-carbon inserting synthon in the preparation of pyrimido[1,2-a][1][3][4]triazin-6-ones.[2]

The general strategy involves the reaction of this compound with substrates containing two nucleophilic sites. The initial reaction at one nucleophilic site is followed by an intramolecular cyclization to form the heterocyclic ring.

Experimental Workflow for Heterocycle Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Reactant A (dinucleophile) D Initial Condensation A->D B This compound B->D C Solvent C->D E Intramolecular Cyclization D->E Heat/Catalyst F Elimination of byproducts E->F G Quenching F->G H Extraction G->H I Chromatography H->I J Product Characterization I->J

Caption: Generalized workflow for heterocycle synthesis.

Claisen-Type Rearrangements

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. A variation of this reaction, the Eschenmoser-Claisen rearrangement, utilizes amide acetals like this compound. The reaction of an allylic alcohol with this compound leads to a[4][4]-sigmatropic rearrangement to produce a γ,δ-unsaturated amide.

This reaction has been investigated using optically active substrates, demonstrating its potential in asymmetric synthesis.[2] The stereochemical outcome of the rearrangement is highly dependent on the geometry of the intermediate ketene aminal.

Mechanism of the Eschenmoser-Claisen Rearrangement

G cluster_0 Step 1: Formation of Ketene Aminal cluster_1 Step 2: [3,3]-Sigmatropic Rearrangement cluster_2 Step 3: Product Formation A Allylic Alcohol + this compound B [Elimination of Methanol] A->B Heat C Ketene Aminal Intermediate B->C D Concerted Rearrangement C->D Transition State E γ,δ-Unsaturated Amide D->E

Caption: Key steps in the Eschenmoser-Claisen rearrangement.

Detailed Protocols

The following protocols are provided as a general guideline. Researchers should always consult the primary literature and adapt the procedures to their specific substrates and laboratory conditions.

Protocol 1: General Procedure for Amide Synthesis

Objective: To synthesize an N-substituted-N,N-dimethylacetamide from a primary or secondary amine.

Materials:

  • Primary or secondary amine

  • This compound (1.1 equivalents)

  • Anhydrous solvent (e.g., Toluene, THF, or neat)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the amine (1.0 equivalent) in the chosen solvent, add this compound (1.1 equivalents) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and volatile byproducts under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel or distillation, to afford the desired amide.

Causality of Choices:

  • Excess of Acetal: Using a slight excess of the acetal ensures complete consumption of the starting amine.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Heating: Provides the necessary activation energy for the elimination of methanol and formation of the amide.

  • Solvent Choice: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. In some cases, the reaction can be run neat.

Protocol 2: Synthesis of a Pyrimido[1,2-a][2][5][6]triazin-6-one Derivative

Objective: To synthesize a fused heterocyclic system using this compound as a one-carbon synthon.[2]

Materials:

  • Appropriate aminotriazine precursor

  • This compound (1.2 equivalents)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Inert atmosphere (Nitrogen or Argon)

  • Apparatus for high-temperature reactions

Procedure:

  • Combine the aminotriazine precursor and this compound in a high-boiling point solvent under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically >200 °C).

  • Maintain the reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent.

  • If the product remains in solution, remove the solvent under high vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure pyrimido[1,2-a][1][3][4]triazin-6-one derivative.

Causality of Choices:

  • High Temperature: The formation of the fused heterocyclic system often requires significant thermal energy to drive the intramolecular cyclization and subsequent aromatization (if applicable).

  • High-Boiling Point Solvent: Necessary to achieve the high reaction temperatures required.

  • Inert Atmosphere: Crucial at high temperatures to prevent oxidative degradation of the reactants and products.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood. Store the reagent in a cool, dry place away from sources of ignition and incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to participate in the formation of amides, heterocycles, and in Claisen-type rearrangements makes it a powerful tool for the construction of complex molecules. A thorough understanding of its reactivity and careful optimization of reaction conditions are key to its successful application in the laboratory. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this important synthetic building block.

References

Sources

The Underutilized Potential of 2,2-dimethoxy-N,N-dimethylacetamide as a Specialized Methylation Reagent: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast toolkit of synthetic organic chemistry, the choice of a methylating agent is often dictated by a balance of reactivity, selectivity, and safety. While reagents like diazomethane and dimethyl sulfate are mainstays, their inherent hazards necessitate the exploration of milder and more specialized alternatives. This guide delves into the application of 2,2-dimethoxy-N,N-dimethylacetamide, a lesser-known yet potent methylation reagent. Although direct literature on this specific acetal is sparse, its reactivity can be confidently inferred from its close and well-documented analogue, N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its mechanistic underpinnings, practical applications, and detailed protocols, primarily based on the established chemistry of related amide acetals.

Introduction to this compound: Properties and Potential

This compound is a polar aprotic solvent and reagent characterized by the presence of both an amide and an acetal functional group.[3] This dual functionality is the source of its utility in organic synthesis. While it can serve as a building block for various heterocyclic compounds, its role as a methylation agent is the focus of this guide.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number18871-66-4
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol []
Boiling Point118 °C
Density0.911 g/mL at 25 °C
Refractive Indexn20/D 1.411

The Mechanism of Methylation: A Tale of Two Pathways

The methylation capabilities of this compound and its analogues stem from the electrophilic nature of the methyl groups attached to the oxygen atoms. The reaction mechanism is substrate-dependent, primarily involving the methylation of acidic protons.

O-Methylation of Carboxylic Acids and Phenols

For substrates with acidic hydroxyl groups, such as carboxylic acids and phenols, the reaction proceeds through a proton transfer followed by nucleophilic attack. The acidic proton of the substrate protonates one of the methoxy groups, creating a better leaving group (methanol). The resulting carboxylate or phenoxide then acts as a nucleophile, attacking the electrophilic methyl group in an SN2-type displacement.

O-Methylation Mechanism reagent R-C(OCH3)2N(CH3)2 protonation Protonated Intermediate reagent->protonation substrate X-OH (Carboxylic Acid or Phenol) substrate->protonation Proton Transfer methyl_transfer Methyl Transfer protonation->methyl_transfer Nucleophilic Attack product X-OCH3 (Methyl Ester or Ether) methyl_transfer->product byproduct1 Methanol methyl_transfer->byproduct1 byproduct2 Amide methyl_transfer->byproduct2

Caption: O-Methylation of acidic hydroxyl groups.

N-Methylation of Amines and Heterocycles

The reaction with primary and secondary amines is more complex. While direct N-methylation can occur with NH-containing heterocycles, primary and secondary amines often undergo an initial formylation or acetamidation reaction, followed by more complex transformations.[1][2] For the purpose of this guide, we will focus on the more straightforward methylation of acidic N-H bonds in heterocycles, which follows a similar mechanism to O-methylation.

Applications in Organic Synthesis

The primary application of this compound as a methylating agent is in the derivatization of functional groups to increase their volatility for gas chromatography (GC) analysis or to protect them during subsequent synthetic steps.

Esterification of Carboxylic Acids, Including Fatty Acids

Amide acetals are effective reagents for the esterification of carboxylic acids under neutral or slightly basic conditions.[6] This is particularly useful for the derivatization of fatty acids prior to GC-MS analysis, where the conversion to their corresponding fatty acid methyl esters (FAMEs) is a standard procedure.[7] The reaction is typically rapid and quantitative.[6]

Etherification of Phenols

Phenols, being more acidic than aliphatic alcohols, are readily methylated by amide acetals. This reaction can be accelerated using microwave irradiation, with reaction times being dependent on the electronic nature of the substituents on the phenol ring.[4][8] Electron-withdrawing groups tend to speed up the reaction.[4]

N-Methylation of Heterocycles

NH-containing heterocycles such as imidazoles, purines, and triazoles can be selectively N-methylated using amide acetals.[1] The selectivity can often be controlled by reaction conditions, allowing for mono- or di-methylation.[1]

Detailed Protocols and Methodologies

The following protocols are based on established procedures for the analogous reagent, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and should be adapted and optimized for this compound.

General Protocol for the Methylation of Carboxylic Acids for GC-MS Analysis

This protocol is designed for the derivatization of small quantities of carboxylic acids, such as fatty acids, for analytical purposes.

Materials:

  • Carboxylic acid sample (1-5 mg)

  • This compound

  • Anhydrous solvent (e.g., Toluene, Hexane)

  • Small reaction vial with a screw cap and septum

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-5 mg of the carboxylic acid sample into a clean, dry reaction vial.

  • Add 200 µL of a suitable anhydrous solvent (e.g., toluene) to dissolve the sample.

  • Add a 5 to 10-fold molar excess of this compound to the vial.

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the reaction mixture at 60-80 °C for 15-30 minutes. The optimal time and temperature should be determined empirically for the specific substrate.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for direct injection into the GC-MS. Alternatively, for cleaner samples, a simple work-up can be performed.

Work-up (Optional):

  • Dilute the reaction mixture with 1 mL of an organic solvent like hexane or ethyl acetate.

  • Add 1 mL of water and vortex.

  • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The dried solution can then be concentrated and reconstituted in a suitable solvent for GC-MS analysis.

Protocol for the Methylation of a Phenolic Compound

This protocol is a general guideline for the O-methylation of a phenol.

Materials:

  • Phenolic substrate (1 mmol)

  • This compound (1.5 - 2.0 mmol)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up reagents (e.g., Ethyl acetate, water, brine)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the phenolic substrate (1 mmol).

  • Add a suitable anhydrous solvent (e.g., DMF, 5-10 mL).

  • Add this compound (1.5 - 2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard extractive work-up.

Extractive Work-up:

  • Dilute the reaction mixture with ethyl acetate (20-30 mL).

  • Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).[3]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Workflow start Start setup Reaction Setup: Substrate, Reagent, Solvent start->setup reaction Heating and Stirring (Monitor by TLC/GC) setup->reaction workup Extractive Work-up (Organic Solvent, Water, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for methylation.

Safety and Handling

This compound and its analogues are flammable liquids and should be handled with appropriate safety precautions.[][9]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed to prevent moisture ingress, which can lead to decomposition.[3][10]

  • In case of exposure: In case of skin contact, wash immediately with plenty of water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[10]

Comparison with Other Methylating Agents

While highly effective for specific applications, it is important to understand the context of this compound in relation to other common methylating agents.

Table 2: Comparison of Methylating Agents

ReagentAdvantagesDisadvantagesSafety Concerns
This compound Mild reaction conditions; good for derivatization; byproducts are volatile or water-soluble.Less reactive than harsher agents; limited literature.Flammable; handle with standard PPE.[][9]
Diazomethane Highly reactive; clean reactions with N2 as the only byproduct.Extremely toxic and explosive; requires specialized equipment for synthesis.Highly toxic, explosive.[11]
Dimethyl Sulfate (DMS) Potent and cost-effective methylating agent.Highly toxic and carcinogenic; can lead to over-methylation.Highly toxic, carcinogenic, corrosive.[12]
Methyl Iodide (MeI) Common and effective reagent.Toxic and mutagenic; often requires a base.Toxic, mutagenic.[12]
(Trimethylsilyl)diazomethane (TMSCHN2) Safer alternative to diazomethane; commercially available.Still toxic; more expensive than diazomethane generation.Toxic.[13]

Conclusion and Future Outlook

This compound, and amide acetals in general, represent a valuable class of reagents for the mild and effective methylation of acidic protons in carboxylic acids, phenols, and certain N-heterocycles. Their utility in derivatization for analytical applications like GC-MS is a key advantage. While not a universal methylating agent, its favorable safety profile compared to reagents like diazomethane and dimethyl sulfate makes it an attractive option for specific synthetic transformations. Further research into the full scope and limitations of this compound is warranted and will undoubtedly expand its role in the modern synthetic chemist's repertoire, particularly in the fields of analytical chemistry and early-stage drug discovery where rapid and safe derivatization is paramount.

References

  • ResearchGate. (2025). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Available at: [Link]

  • Smith Scholarworks. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Available at: [Link]

  • LookChem. (n.d.). Microwave-assisted methylation of phenols with DMF-DMA. Available at: [Link]

  • ResearchGate. (2025). Microwave-assisted methylation of phenols with DMF-DMA. Available at: [Link]

  • Sciencemadness.org. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Available at: [Link]

  • Fisher Scientific. (n.d.). N,N-Dimethylacetamide dimethyl acetal, tech. 90%, stab.. Available at: [Link]

  • Sciencemadness.org. (n.d.). N,N-Dimethylformamide Diethyl Acetal. Available at: [Link]

  • Greyhound Chromatography. (n.d.). contents. Available at: [Link]

  • ResearchGate. (2025). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. Available at: [Link]

  • MDPI. (n.d.). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Available at: [Link]

  • Scribd. (2011). DMF Work Up. Available at: [Link]

  • ScienceDirect. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Available at: [Link]

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Available at: [Link]

  • Google Patents. (n.d.). US8193390B2 - Method for the production of N,N-dimethylacetamide (DMAC).
  • Google Patents. (n.d.). US3342862A - Method for producing dimethylacetamide.
  • Google Patents. (n.d.). CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
  • ResearchGate. (2025). A comparison of several modern alkylating agents. Available at: [Link]

  • Justia Patents. (2005). Purification of N,N-dimethylacetamide. Available at: [Link]

  • Liskon Biological. (2024). reaction between DMF-DMA and methyl groups. Available at: [Link]

  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Available at: [Link]

  • Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
  • Google Patents. (n.d.). US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
  • PubMed. (n.d.). O- and N-methylation in the biosynthesis of staurosporine. Available at: [Link]

  • NCBI Bookshelf. (2015). Alkylating Agents. Available at: [Link]

  • PubMed. (n.d.). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 2,2-dimethoxy-N,N-dimethylacetamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of 2,2-dimethoxy-N,N-dimethylacetamide as a potent activating agent for peptide synthesis. While not a conventional coupling reagent, its unique reactivity, analogous to other amide acetals, presents a promising avenue for peptide bond formation, particularly in scenarios requiring high reactivity and simple byproduct removal. These notes delineate the mechanistic principles, provide detailed protocols for both solution-phase and solid-phase applications, and discuss the potential advantages and challenges of this methodology.

Introduction: A Novel Approach to Amide Bond Formation

Peptide synthesis is a cornerstone of biochemical research and pharmaceutical development, demanding efficient and high-fidelity methods for the formation of amide bonds.[1] The landscape of peptide coupling reagents is vast, encompassing carbodiimides, uronium/aminium salts, and phosphonium salts, each with distinct advantages and limitations.[2] This application note explores the utility of this compound, an amide acetal, as a powerful activating agent for carboxylic acids in the context of peptide synthesis.

Amide acetals, such as N,N-dimethylformamide dimethyl acetal, are recognized for their utility in various organic transformations, including the synthesis of amides and heterocycles.[3] Their reaction with carboxylic acids proceeds through a highly reactive intermediate, offering a unique pathway for amide bond formation that differs from traditional coupling reagents. This guide provides the theoretical framework and practical protocols for leveraging this reactivity in peptide synthesis.

Mechanistic Rationale: The N'-Acyl-N,N-dimethylformamidine Intermediate

The efficacy of this compound in peptide synthesis is predicated on its reaction with the carboxylic acid of an N-protected amino acid to form a highly reactive N'-acyl-N,N-dimethylformamidine intermediate. This process is analogous to the activation of primary amides by N,N-dialkylformamide dimethyl acetals.[4]

The proposed mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The N-protected amino acid reacts with this compound. The acetal is a strong alkylating agent, and it is proposed that it activates the carboxylic acid, leading to the formation of a tetrahedral intermediate which then collapses to form the N'-acyl-N,N-dimethylformamidine, releasing two molecules of methanol.

  • Nucleophilic Attack by the Amine: The deprotected N-terminal amine of the peptide chain, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the N'-acyl-N,N-dimethylformamidine intermediate. This leads to the formation of the desired peptide bond and the release of N,N-dimethylacetamide as a byproduct.

Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH N-Protected Amino Acid (R-COOH) AmideAcetal This compound Intermediate N'-Acyl-N,N-dimethylformamidine Intermediate AA_COOH->Intermediate + Amide Acetal Methanol 2 x Methanol Intermediate->Methanol - 2 MeOH PeptideBond Peptide Bond Formation Intermediate->PeptideBond + Peptide-NH2 Peptide_NH2 N-Deprotected Peptide (R'-NH2) DMAc N,N-Dimethylacetamide (Byproduct) PeptideBond->DMAc - DMAc

Figure 1: Proposed mechanism of peptide bond formation using this compound.

Potential Advantages and Considerations

The use of this compound offers several potential benefits:

  • High Reactivity: The N'-acyl-N,N-dimethylformamidine intermediate is highly activated, potentially driving couplings to completion, even with sterically hindered amino acids.[5]

  • Volatile Byproducts: The primary byproducts of the activation and coupling steps are methanol and N,N-dimethylacetamide, which are volatile and can be readily removed during workup.

  • Absence of Traditional Coupling Reagent Byproducts: This method avoids the formation of urea or hydantoin byproducts associated with carbodiimides, or the guanidinium byproducts from uronium/aminium salts, simplifying purification.[6]

However, several considerations must be taken into account:

  • Racemization: As with any highly reactive coupling method, the potential for racemization of the activated amino acid exists. The degree of racemization may be sequence-dependent and influenced by reaction conditions. The use of non-polar solvents and controlled temperatures may mitigate this risk.[7]

  • Moisture Sensitivity: this compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.

  • Guanidinylation: Although less likely than with uronium/aminium reagents, the potential for side reactions with the free amine, such as the formation of guanidinium-type adducts, should be considered, especially with prolonged reaction times or excess reagent.[6]

Experimental Protocols

4.1. Reagent Handling and Safety

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere.

4.2. Protocol for Solution-Phase Peptide Synthesis

This protocol describes the coupling of an N-protected amino acid to an amino acid ester.

Solution_Phase_Workflow Start Start: N-Protected Amino Acid + Amino Acid Ester Dissolve Dissolve N-Protected Amino Acid in Anhydrous Solvent (e.g., DCM, THF) Start->Dissolve Activate Add 1.1 eq. of 2,2-dimethoxy- N,N-dimethylacetamide Dissolve->Activate Stir_Activate Stir at 0°C to RT for 15-30 min Activate->Stir_Activate Add_Amine Add Amino Acid Ester (and non-nucleophilic base if starting from salt) Stir_Activate->Add_Amine React Allow reaction to proceed (monitor by TLC/LC-MS) Add_Amine->React Workup Aqueous Workup React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End End: Dipeptide Product Purify->End

Figure 2: Workflow for solution-phase peptide coupling.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to a concentration of 0.1-0.5 M.

  • Activation: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq.) dropwise with stirring.

  • Activation Time: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes.

  • Coupling: To the activated amino acid solution, add the amino acid ester (1.0 eq.). If the amino acid ester is in the form of a salt (e.g., hydrochloride or trifluoroacetate), add a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.0-1.2 eq.) to liberate the free amine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.

4.3. Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle on a resin-bound peptide with a deprotected N-terminal amine.

SPPS_Workflow Start Start: Resin-bound Peptide with Deprotected N-terminus Wash_Resin Wash Resin with Anhydrous SPPS Solvent (e.g., DMF, NMP) Start->Wash_Resin Prepare_AA Prepare Activated Amino Acid Solution: - Dissolve N-Protected AA (3-5 eq.) in solvent - Add this compound (3-5 eq.) - Stir for 15-30 min Wash_Resin->Prepare_AA Add_to_Resin Add Activated Amino Acid Solution to Resin Prepare_AA->Add_to_Resin Couple Couple for 1-2 hours at RT Add_to_Resin->Couple Wash Wash Resin to Remove Excess Reagents and Byproducts Couple->Wash Next_Cycle Proceed to Next Deprotection/Coupling Cycle or Final Cleavage Wash->Next_Cycle

Figure 3: Workflow for a single coupling cycle in SPPS.

Step-by-Step Procedure:

  • Resin Preparation: Following the N-terminal deprotection step, thoroughly wash the resin with an anhydrous SPPS solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Activation of Amino Acid: In a separate vessel, dissolve the N-protected amino acid (3-5 eq. relative to the resin loading) in the SPPS solvent. Add this compound (3-5 eq.) and allow the activation to proceed for 15-30 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the resin.

  • Reaction Time: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with the SPPS solvent to remove excess reagents and byproducts.

  • Next Step: The resin is now ready for the next deprotection and coupling cycle or for final cleavage and deprotection of the peptide.

Comparative Analysis and Troubleshooting

ParameterThis compoundCarbodiimides (e.g., DCC, DIC)Uronium/Aminium Salts (e.g., HBTU, HATU)
Activation Forms a highly reactive N'-acyl-N,N-dimethylformamidine intermediate.Forms an O-acylisourea intermediate.Forms an active ester (e.g., HOBt or HOAt ester).
Byproducts Methanol, N,N-dimethylacetamide (volatile).Insoluble ureas (e.g., DCU), which can be difficult to remove.Guanidinium salts (water-soluble).
Racemization Potential for racemization due to high reactivity; requires optimization.Racemization can be suppressed with additives like HOBt or Oxyma.Generally low racemization, especially with HOAt-based reagents.
Side Reactions Potential for guanidinylation with prolonged reaction times.Dehydration of Asn and Gln side chains.Guanidinylation of the N-terminus is a known side reaction.[6]
Handling Moisture sensitive.DCC is a solid and a skin sensitizer.Some reagents are potentially explosive and allergenic.

Troubleshooting:

  • Incomplete Coupling:

    • Increase the equivalents of the N-protected amino acid and this compound.

    • Increase the coupling time or perform a double coupling.

    • Ensure all reagents and solvents are strictly anhydrous.

  • Racemization Detected:

    • Perform the activation and coupling at a lower temperature (e.g., 0 °C).

    • Use a less polar solvent for the activation step.

  • Side Product Formation:

    • Minimize the time between activation and coupling.

    • Use a minimal excess of the activating reagent.

Conclusion

This compound represents a mechanistically distinct and potentially powerful tool for peptide synthesis. Its ability to generate a highly reactive acyl-amidine intermediate in situ offers a promising alternative to conventional coupling reagents, with the significant advantage of producing volatile and easily removable byproducts. While further investigation is required to fully characterize its performance, particularly with respect to racemization in various contexts, the protocols and principles outlined in these application notes provide a solid foundation for researchers to explore its utility in their synthetic endeavors. Careful optimization of reaction conditions will be key to harnessing the full potential of this reactive and versatile reagent.

References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Dineen, T. A., Zajac, M. A., & Myers, A. G. (2006). Efficient Transamidation of Primary Carboxamides by in Situ Activation with N,N-Dialkylformamide Dimethyl Acetals. Journal of the American Chemical Society, 128(50), 16406–16409.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • N,N-Dimethylacetamide dimethyl acetal 90%. (n.d.). Sigma-Aldrich.
  • Application of N,N-Dimethylformamide dimethyl acetal. (2019, November 18). ChemicalBook.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • The Synthesis of Sterically Hindered Amides. (2014).
  • Efficient Transamidation of Primary Carboxamides by in Situ Activation with N,N-Dialkylformamide Dimethyl Acetals. (n.d.). Organic Chemistry Portal.
  • A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. (2013).
  • Base-Promoted Amidation and Esterification of Imidazolium Salts via Acyl C-C bond Cleavage: Access to Aromatic Amides and Esters. (2019). The Journal of Organic Chemistry, 84(2), 738-751.
  • KPF6-Mediated Esterification and Amidation of Carboxylic Acids. (2022). The Journal of Organic Chemistry, 87(5), 2651-2661.
  • N,N-Dimethylacetamide: Uses, Preparation and Toxicities. (2023, May 17). ChemicalBook.
  • A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. (2013).
  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA.
  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. (2021). Molecules, 26(20), 6294.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. (n.d.). Benchchem.
  • Process for preparing N,N- dimethylacetamide. (n.d.).
  • Ynamide Coupling Reagents: Origin and Advances. (2022). Accounts of Chemical Research, 55(15), 2111-2125.
  • Emerging Methods in Amide- and Peptide-Bond Formation. (2006). Current Opinion in Drug Discovery & Development, 9(6), 765-75.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Introduction to Peptide Synthesis. (2012). Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). Molecules, 23(8), 1939.
  • Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. (2013). Tetrahedron Letters, 54(43), 5844-5846.
  • Formylation of Amines. (2014). Molecules, 19(10), 16557–16588.

Sources

Application Notes & Protocols: The Versatility of N,N-Dimethylacetamide Dimethyl Acetal in Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Solvent—A Powerful Derivatization Tool

In the landscape of modern analytical chemistry and synthetic organic chemistry, the modification of molecules to enhance their properties for analysis or subsequent reaction is a cornerstone technique. Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a specific application.[1] For analytical chemists, particularly those utilizing gas chromatography (GC), this often means converting polar, non-volatile analytes into more volatile and thermally stable derivatives.[2] For synthetic chemists, it can be a crucial step in activating a functional group or building complex molecular architectures.

While often categorized alongside its cousin, N,N-dimethylformamide (DMF), as a polar aprotic solvent, N,N-dimethylacetamide (DMAc) and its derivatives possess a rich and sometimes overlooked reactivity.[3][4] This guide focuses specifically on N,N-dimethylacetamide dimethyl acetal (DMA-DMA) , also known by its IUPAC name 2,2-dimethoxy-N,N-dimethylacetamide. This amide acetal is a highly effective reagent for the derivatization of compounds containing active hydrogen atoms, such as alcohols, phenols, carboxylic acids, and amines. Its utility stems from its ability to react under relatively mild conditions, forming stable derivatives that significantly improve chromatographic behavior and enable novel synthetic pathways.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and provides validated protocols for key applications.

Pillar 1: The Reagent—Structure, Reactivity, and Mechanism

The efficacy of DMA-DMA as a derivatization agent is rooted in its unique chemical structure. As an amide acetal, it possesses a carbon atom bonded to a nitrogen and two methoxy groups. This arrangement creates a highly reactive electrophilic center at the carbonyl carbon, primed for reaction with nucleophiles.

The general mechanism involves the nucleophilic attack of an active hydrogen-containing functional group (e.g., -OH, -NH2, -COOH) on the central carbon of DMA-DMA. This is followed by the elimination of one or two molecules of methanol, leading to the formation of a new, more stable and typically less polar derivative.

Mechanism of Derivatization with an Amine: The reaction with a primary amine, for example, proceeds through the formation of an intermediate which then eliminates methanol to yield a stable N,N-dimethylaminomethylene derivative.

Mechanism_Amine_Derivatization cluster_0 Reaction Steps Analyte R-NH₂ (Primary Amine) Intermediate Intermediate [R-NH(CH₃)-C(OCH₃)₂-N(CH₃)₂]⁺ Analyte->Intermediate Nucleophilic Attack Reagent DMA-DMA (CH₃)₂N-C(OCH₃)₂-CH₃ Reagent->Intermediate Product Derivative R-N=C(CH₃)-N(CH₃)₂ Intermediate->Product Elimination Methanol - CH₃OH (Methanol)

Caption: General mechanism for the derivatization of a primary amine with DMA-DMA.

Pillar 2: Core Applications and Field-Proven Protocols

The versatility of DMA-DMA allows for its application across various scientific domains, from metabolic analysis to advanced materials science.

Application 1: Enhancing Volatility for Gas Chromatography (GC) Analysis

A primary challenge in GC is the analysis of polar molecules like amino acids and carboxylic acids, which exhibit poor volatility and tend to have problematic interactions with the chromatographic system.[1][5] Derivatization with DMA-DMA effectively masks these polar functional groups, making the analytes amenable to GC analysis.[6]

Protocol: Derivatization of Amino Acids for GC-MS Analysis

This protocol details the single-step derivatization of amino acids into their corresponding N,N-dimethylaminomethylene methyl esters, which are volatile and thermally stable.[6]

Rationale: The amino group is converted to a dimethylaminomethylene derivative, while the carboxyl group is esterified to a methyl ester. This dual modification drastically reduces polarity and increases volatility. The reaction is typically rapid and can be performed directly in a GC vial.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the amino acid standard or dried biological extract into a 2 mL autosampler vial.

  • Solvent Addition: Add 200 µL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile) to dissolve the sample. Gentle vortexing may be required. Causality Note: Aprotic solvents are used to prevent side reactions with the highly reactive DMA-DMA reagent.

  • Reagent Addition: Add 100 µL of N,N-dimethylacetamide dimethyl acetal (DMA-DMA) to the vial.

  • Reaction: Tightly cap the vial and heat at 75°C for 20 minutes in a heating block or oven. Causality Note: Heating accelerates the reaction to ensure complete derivatization. 75°C is optimal for most amino acids without causing significant degradation.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

  • Validation: Successful derivatization is confirmed by a characteristic mass shift in the mass spectrum of the analyte and a sharp, symmetrical peak in the chromatogram.

Analyte ClassFunctional Group(s)Typical DerivativeGC Amenability
Amino Acids-NH₂, -COOH, -OH, -SHN-dimethylaminomethylene methyl estersExcellent
Carboxylic Acids-COOHMethyl estersExcellent
Phenols-OHMethyl ethersGood
Alcohols-OHMethyl ethersGood
Primary/Secondary Amines-NH₂, -NHRN-dimethylaminomethylene derivativesExcellent

Caption: Summary of functional groups derivatized by DMA-DMA and the resulting improvement for GC analysis.

Application 2: Synthesis of Vinylogous Urethanes for Advanced Materials

Beyond analytics, DMA-DMA is a powerful reagent in synthetic chemistry. A notable application is in the formation of vinylogous urethanes, which are key building blocks for creating dynamic polymer networks known as vitrimers.[7][8] Vitrimers are a class of polymers that combine the properties of thermosets and thermoplastics, allowing them to be reprocessed and recycled.[9][10]

Protocol: Model Synthesis of a Vinylogous Urethane

This protocol describes the reaction between a β-keto ester and a primary amine, a reaction often facilitated by amide acetals, to form a stable vinylogous urethane.

Rationale: The reaction proceeds via condensation, where the amine reacts with the activated carbonyl group of the β-keto ester. While this can occur thermally, reagents like DMA-DMA can act as water scavengers and activators. The resulting vinylogous urethane moiety can undergo associative exchange reactions at elevated temperatures, imparting the dynamic, reprocessable nature to the polymer network.[7]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a primary amine (e.g., benzylamine) in a minimal amount of a high-boiling solvent like toluene.

  • Second Reactant: Add 1.05 equivalents of a β-keto ester (e.g., ethyl acetoacetate) to the solution.

  • Reaction Initiation: While not always strictly necessary for this specific reaction, adding a catalytic amount of DMA-DMA can facilitate the reaction by reacting with any water present and potentially activating the reactants.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110-120°C) and monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup & Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure vinylogous urethane.

  • Validation: The product structure is confirmed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry, which will show the characteristic peaks for the newly formed vinylogous urethane.

Workflow_GC_Derivatization cluster_workflow GC-MS Derivatization Workflow Sample_Prep 1. Sample Preparation (Dry Analyte in Vial) Solvent_Add 2. Add Aprotic Solvent (e.g., Pyridine) Sample_Prep->Solvent_Add Reagent_Add 3. Add DMA-DMA Reagent Solvent_Add->Reagent_Add Reaction 4. Heat Reaction (75°C, 20 min) Reagent_Add->Reaction Analysis 5. GC-MS Injection & Analysis Reaction->Analysis Data 6. Data Interpretation (Identify Derivative Peaks) Analysis->Data

Caption: Standard experimental workflow for GC-MS analysis using DMA-DMA derivatization.

Pillar 3: Trustworthiness and Self-Validation

Every protocol must be a self-validating system. For analytical applications, the success of the derivatization is not assumed but proven within the analysis itself. The derivatized analyte will have a different retention time and a predictable mass shift compared to its underivatized form. For example, the methylation of a carboxylic acid (R-COOH) to its methyl ester (R-COOCH₃) results in a mass increase of 14 Da (CH₂). This expected mass shift provides definitive confirmation that the reaction has occurred as intended.

In synthetic applications, standard analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final product, ensuring the reaction proceeded as planned. The disappearance of reactant signals (e.g., the -NH₂ proton signal in NMR) and the appearance of new product signals provide unambiguous validation of the chemical transformation.

Conclusion

N,N-dimethylacetamide dimethyl acetal (DMA-DMA) is a potent and versatile reagent that extends far beyond its role as a solvent. Its ability to efficiently derivatize a wide range of functional groups makes it an invaluable tool for analytical chemists seeking to improve GC-MS performance for otherwise challenging analytes. Furthermore, its utility in constructing complex organic molecules, such as vinylogous urethanes for advanced materials, highlights its importance for synthetic chemists. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully implement DMA-DMA in their work, enabling more sensitive analyses and innovative molecular design.

References

  • Benchchem. (n.d.). Application Notes and Protocols for GC-MS Derivatization of Amino Acids with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
  • Anonymous. (n.d.). GC Derivatization.
  • Araujo, N. F., & Ferreira, S. B. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry.
  • Le Bras, J., & Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Smolecule. (2023). Buy this compound | 25408-61-1.
  • Denissen, W., Rivero, G., Nicolaÿ, R., Leibler, L., Winne, J. M., & Du Prez, F. E. (2015). Vinylogous Urethane Vitrimers.
  • ResearchGate. (n.d.). (a) Synthesis of vinylogous urethane.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylformamide dimethyl acetal for GC derivatization.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Soavi, G. (2023). Responsive materials via vinylogous urethane chemistry and host-guest interactions.
  • Wikipedia. (n.d.). Dimethylacetamide.
  • Wu, A. H. B. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Zhang, L., Liu, H., Li, Y., et al. (2020). Preparation of lignin-based vinylogous urethane vitrimer materials and their potential use as on-demand removable adhesives. Green Chemistry, 22(15), 4849-4858.

Sources

Application Notes and Protocols for 2,2-dimethoxy-N,N-dimethylacetamide as a Potential Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential application of 2,2-dimethoxy-N,N-dimethylacetamide as a novel high-boiling point, polar aprotic solvent for Grignard reactions. While traditional ethereal solvents like diethyl ether and tetrahydrofuran (THF) are staples in organometallic chemistry, their low boiling points and high volatility present significant challenges in process safety and scalability. This compound offers a theoretically advantageous profile due to its high boiling point, anticipated good coordinating ability, and polar nature. This guide explores the physicochemical properties of this solvent, discusses the theoretical considerations for its use in Grignard reactions, and presents a detailed investigational protocol for its evaluation. The content is structured to provide a comprehensive resource for researchers exploring safer and more efficient alternatives to conventional Grignard reaction solvents.

Introduction: The Quest for Superior Grignard Solvents

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, with wide-ranging applications in pharmaceutical and fine chemical production.[1] The choice of solvent is critical to the success of a Grignard reaction, as it must effectively solvate and stabilize the highly reactive organomagnesium halide reagent.[2] For decades, ethereal solvents such as diethyl ether and tetrahydrofuran (THF) have been the solvents of choice due to their ability to coordinate with the magnesium center, preventing aggregation and precipitation of the Grignard reagent.[3]

However, the low boiling points and high flammability of these ethers pose significant safety risks and operational challenges, particularly in large-scale industrial applications. This has spurred a continuous search for alternative solvents that offer improved safety profiles without compromising reaction efficiency. An ideal solvent for Grignard reactions would possess the following characteristics:

  • High Boiling Point: To allow for a wider operational temperature range and reduce the risks associated with volatile, flammable vapors.

  • Good Coordinating Ability: To effectively solvate the magnesium center of the Grignard reagent.

  • Chemical Inertness: The solvent must not react with the highly basic and nucleophilic Grignard reagent.

  • Aprotic Nature: The absence of acidic protons is essential to prevent quenching of the Grignard reagent.[4]

This application note investigates the potential of this compound as such a solvent.

Physicochemical Properties of this compound

This compound, also known as N,N-dimethylacetamide dimethyl acetal, is a polar aprotic solvent.[5] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₃NO₃[5]
Molecular Weight 147.17 g/mol [5]
Boiling Point 181.478 °C at 760 mmHg[6]
Density 1.015 g/cm³[6]
Appearance Colorless liquid[5]
Odor Faint[5]
Solubility Miscible with water and various organic solvents[5]

The high boiling point of this compound is a significant advantage over traditional ethereal solvents like diethyl ether (b.p. 34.6 °C) and THF (b.p. 66 °C). This property allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates and enabling the use of less reactive organic halides.

Theoretical Considerations for Grignard Reactions

The viability of this compound as a Grignard solvent hinges on two key factors: its coordinating ability and its reactivity towards the Grignard reagent.

Coordinating Ability

The oxygen atoms of the two methoxy groups and the carbonyl oxygen of the amide group in this compound can potentially act as Lewis bases to coordinate with the magnesium atom of the Grignard reagent. This coordination is crucial for stabilizing the reagent in solution. The presence of multiple coordination sites might lead to the formation of stable, soluble Grignard reagent complexes.

Reactivity Considerations: A Double-Edged Sword

While the amide functionality contributes to the solvent's polarity and coordinating ability, it also presents a potential reactivity issue. Tertiary amides are known to react with Grignard reagents to form ketones upon acidic workup.[3] This would lead to the consumption of both the Grignard reagent and the solvent.

However, the presence of the bulky acetal group at the alpha-position to the carbonyl in this compound may introduce significant steric hindrance.[7][8] This steric bulk could potentially hinder the nucleophilic attack of the Grignard reagent on the amide carbonyl, rendering the solvent sufficiently inert under typical Grignard reaction conditions. It is also established that acetals are generally unreactive towards Grignard reagents, which is a positive indicator for the stability of this part of the molecule.

Proposed Investigational Protocol

Disclaimer: The following protocol is proposed for investigational purposes only and should be performed on a small scale in a controlled laboratory setting by qualified personnel. A thorough risk assessment must be conducted before commencing any experimental work.

Solvent Purification

Anhydrous conditions are paramount for successful Grignard reactions.[2] this compound should be rigorously dried before use.

Step-by-Step Methodology:

  • Initial Drying: Stir the solvent over anhydrous calcium hydride (CaH₂) overnight under an inert atmosphere (e.g., argon or nitrogen).

  • Distillation: Decant the solvent from the CaH₂ and distill it under reduced pressure. The high boiling point of the solvent makes vacuum distillation necessary to avoid thermal decomposition.

  • Storage: Store the freshly distilled, anhydrous solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.

Formation of a Grignard Reagent (Test Reaction)

This protocol outlines the formation of phenylmagnesium bromide as a representative example.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Bromobenzene, anhydrous

  • Anhydrous this compound (prepared as in 4.1)

  • Anhydrous diethyl ether or THF (for comparison)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dry glassware under vacuum prep2 Add Mg turnings and iodine crystal prep1->prep2 prep3 Add anhydrous solvent prep2->prep3 react1 Slowly add bromobenzene solution prep3->react1 react2 Observe for initiation (color change, reflux) react1->react2 react3 Maintain gentle reflux react2->react3 analysis1 Take aliquot for titration react3->analysis1 analysis2 Determine Grignard concentration analysis1->analysis2

Caption: Experimental workflow for Grignard reagent formation.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask under a stream of inert gas to activate the magnesium surface.

  • Solvent Addition: Add a small amount of anhydrous this compound to the flask.

  • Initiation: Add a small portion of a solution of bromobenzene in anhydrous this compound from the dropping funnel. Observe for signs of reaction initiation (e.g., disappearance of the iodine color, gentle refluxing). Gentle heating may be required.

  • Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Quantification: Determine the concentration of the Grignard reagent by titration (e.g., using a standard solution of a secondary alcohol with a colorimetric indicator).

Grignard Reaction with a Ketone (Test Reaction)

This protocol uses the prepared phenylmagnesium bromide and benzophenone.

Step-by-Step Methodology:

  • Setup: In a separate flame-dried flask under an inert atmosphere, dissolve benzophenone in anhydrous this compound.

  • Addition: Cool the benzophenone solution in an ice bath. Slowly add the prepared phenylmagnesium bromide solution via a cannula or dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-2 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Analysis: Analyze the crude product and the aqueous layer by techniques such as TLC, GC-MS, or NMR to determine the yield of triphenylmethanol and to check for any byproducts resulting from the reaction of the Grignard reagent with the solvent.

Data Presentation and Comparison

A comparative study should be performed using a traditional ethereal solvent under identical conditions. The following table provides a template for summarizing the results.

SolventGrignard Reagent Yield (%)Product Yield (%)Key ByproductsObservations
This compound Experimental DataExperimental DataIdentify and quantifyNote initiation time, exotherm, etc.
THF (Control) Experimental DataExperimental DataIdentify and quantifyNote initiation time, exotherm, etc.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemically resistant gloves.[7]

  • Inert Atmosphere: Grignard reagents are highly sensitive to air and moisture. All reactions must be carried out under a dry, inert atmosphere (argon or nitrogen).[2]

  • Anhydrous Conditions: All glassware and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.[2]

  • Exothermic Reactions: The formation of Grignard reagents and their subsequent reactions can be highly exothermic. Proper temperature control and slow addition of reagents are crucial.

  • Solvent Hazards: While this compound has a higher boiling point, it is still a combustible liquid. Avoid open flames and sources of ignition.[6] Handle in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound presents an intriguing, yet unproven, alternative to traditional ethereal solvents for Grignard reactions. Its high boiling point is a significant potential advantage for process safety and scalability. However, the key unknown is the reactivity of its amide functionality towards the Grignard reagent. The proposed investigational protocol provides a framework for systematically evaluating its performance.

Future research should focus on:

  • A thorough investigation of the steric shielding effect of the acetal group on the amide carbonyl's reactivity.

  • Screening a wider range of Grignard reagents and electrophiles to assess the general applicability of this solvent.

  • Detailed kinetic studies to compare reaction rates in this compound versus traditional solvents.

Successful validation of this compound as a Grignard solvent could represent a significant advancement in the field of organic synthesis, offering a safer and potentially more versatile reaction medium.

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252–255. [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]

  • TigerWeb. (n.d.). Reactions of Amides and Nitriles. [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
  • askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions?. [Link]

  • Muzart, J. (2022). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 27(3), 893. [Link]

  • Semantic Scholar. (n.d.). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. [Link]

  • Homework.Study.com. (n.d.). Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the.... [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Protheragen. (n.d.). This compound. [Link]

Sources

experimental procedure for amide protection with 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Amide Protection Using 2,2-dimethoxy-N,N-dimethylacetamide

Introduction: The Strategic Role of Amide Protection

In the intricate world of multi-step organic synthesis, particularly in the fields of medicinal chemistry and total synthesis, the amide functional group is both a cornerstone and a challenge. Its nucleophilic N-H bond and the reactivity of its carbonyl group necessitate a robust strategy for selective protection and deprotection.[1] An ideal protecting group should be easy to install, stable under a variety of reaction conditions (orthogonality), and readily removable without affecting other sensitive functionalities within the molecule.

This application note details the use of this compound (also known as N,N-dimethylacetamide dimethyl acetal, DMADMA) as an effective reagent for the protection of primary and secondary amides. This amide acetal serves as a versatile tool, reacting under mild conditions to form a stable N-acylaminal derivative, thus masking the reactive N-H proton and altering the electronic properties of the amide moiety. We will explore the underlying mechanism, provide detailed experimental protocols, and discuss the strategic considerations for its application.

Mechanism of Protection: Formation of the N-Acylaminal

The reaction between an amide and this compound is a condensation reaction that proceeds through a reactive intermediate. The amide nitrogen acts as a nucleophile, attacking the central carbon of the acetal. This is followed by the elimination of two molecules of methanol, driven by the formation of these stable small molecules, to yield the protected N-acylaminal product.

The resulting structure effectively shields the amide proton and is stable to basic, nucleophilic, and many reductive conditions, making it an excellent orthogonal protecting group.[2][3]

Mechanism of Amide Protection with DMADMA cluster_reactants Reactants cluster_products Products Amide R-C(=O)NHR' (Amide) Intermediate Intermediate Complex Amide->Intermediate + DMADMA DMADMA CH₃C(OCH₃)₂N(CH₃)₂ (DMADMA) DMADMA->Intermediate ProtectedAmide R-C(=O)N(R')C(CH₃)=CHN(CH₃)₂ (Protected Amide) Intermediate->ProtectedAmide - 2 CH₃OH (Heat) Methanol 2 x CH₃OH (Methanol) Intermediate->Methanol

Caption: Reaction pathway for amide protection using DMADMA.

Experimental Protocols

Safety First: Handling this compound

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] It is also suspected of damaging fertility or the unborn child.[5][6]

  • Handling: Always work in a well-ventilated chemical fume hood.[5][7]

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from sources of ignition.[5][7]

Protocol 1: General Procedure for Amide Protection

This protocol provides a general method for the protection of a primary or secondary amide. Optimization of temperature and reaction time may be necessary depending on the specific substrate.

Materials:

  • Primary or secondary amide substrate

  • This compound (DMADMA)[4]

  • Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or neat)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the amide substrate (1.0 eq).

  • Reagent Addition: Add the anhydrous solvent (if not running neat) followed by this compound (1.5–2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can often be used directly, or purified further if necessary.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure of the protected amide using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Deprotection

The N-acylaminal protecting group is labile under acidic conditions, allowing for straightforward removal.

Materials:

  • Protected amide substrate

  • Aqueous acid solution (e.g., 1 M HCl, 10% Trifluoroacetic acid (TFA) in water)

  • Solvent (e.g., Tetrahydrofuran (THF), Dioxane, Methanol)

  • Standard work-up and purification supplies

Procedure:

  • Dissolution: Dissolve the protected amide (1.0 eq) in a suitable solvent (e.g., THF).

  • Acid Addition: Add the aqueous acid solution and stir the mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up:

    • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization as needed.

Workflow Visualization

Experimental Workflow Start Start: Amide Substrate Protection Step 1: Protection - Add DMADMA - Heat to reflux Start->Protection Purify1 Step 2: Purification - Rotary Evaporation - Column Chromatography Protection->Purify1 Protected Intermediate: Protected Amide Purify1->Protected Deprotection Step 3: Deprotection - Add Aqueous Acid - Stir at RT Protected->Deprotection Purify2 Step 4: Purification - Neutralization & Extraction - Column Chromatography Deprotection->Purify2 End End: Deprotected Amide Purify2->End

Sources

Application Notes & Protocols: Leveraging 2,2-dimethoxy-N,N-dimethylacetamide for Advanced Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Fischer indole synthesis, a venerable and powerful transformation in organic chemistry, provides a direct route to the indole nucleus, a privileged scaffold in medicinal chemistry and materials science.[1][2][3] This application note presents a detailed guide to the use of 2,2-dimethoxy-N,N-dimethylacetamide as a versatile reagent in the Fischer indole synthesis. By serving as a synthetic equivalent of N,N-dimethylacetoacetamide, this acetal offers advantages in handling, reactivity, and the ability to generate specific indole products. We provide in-depth mechanistic insights, comprehensive experimental protocols, and troubleshooting strategies to empower researchers in the synthesis of diverse indole derivatives.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone for the construction of the indole ring system.[4][5] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][6][7] The indole motif is a fundamental component of numerous natural products, pharmaceuticals, and agrochemicals, making its efficient synthesis a topic of continuous research and development.[1][3][8]

While the traditional approach is robust, the use of acetals as carbonyl surrogates has emerged as a valuable modification. This compound, in particular, offers a stable, easy-to-handle alternative for the introduction of an N,N-dimethylacetamido moiety, leading to the formation of 2-substituted indoles bearing a dimethylaminomethyl group. This guide will explore the nuances of employing this reagent in the Fischer indole synthesis.

Mechanistic Rationale: The Journey from Acetal to Indole

The Fischer indole synthesis is a mechanistically rich process involving several key steps.[4][6][9] When employing this compound, the reaction pathway begins with its in situ hydrolysis under acidic conditions to generate a reactive oxonium ion, which then reacts with the arylhydrazine.

The generally accepted mechanism proceeds as follows:

  • Hydrazone Formation: The arylhydrazine reacts with the carbonyl equivalent generated from this compound to form an arylhydrazone intermediate.

  • Tautomerization: The arylhydrazone undergoes tautomerization to the corresponding enamine or 'ene-hydrazine'.[4][5]

  • [6][6]-Sigmatropic Rearrangement: A protonated enamine intermediate undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step that forges the new C-C bond.[4][6][7]

  • Cyclization and Aromatization: The resulting intermediate then undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.[4][6][7]

Fischer_Indole_Synthesis A Arylhydrazine C Arylhydrazone Intermediate A->C Condensation B This compound B->C Acid Catalyst D Enamine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E Protonation F Cyclization & Elimination of NH3 E->F G Substituted Indole F->G Aromatization

Figure 1: Conceptual workflow of the Fischer indole synthesis using an acetal.

Experimental Protocols

General Considerations and Safety
  • Reagent Handling: this compound is flammable and should be handled in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Acid Catalysts: Strong acids such as polyphosphoric acid (PPA), sulfuric acid, and hydrochloric acid are often used.[4] These are corrosive and require careful handling.

  • Solvents: The choice of solvent can influence reaction rates and yields. Common solvents include glacial acetic acid, toluene, and higher-boiling point ethers.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Synthesis of a 2-(dimethylaminomethyl)-1H-indole Derivative

This protocol describes a general procedure for the synthesis of an indole derivative using a substituted phenylhydrazine and this compound.

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0 eq)

  • This compound (1.1 eq)

  • Polyphosphoric acid (PPA) or glacial acetic acid

  • Toluene (or other suitable high-boiling solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenylhydrazine hydrochloride (1.0 eq) and toluene.

  • Add this compound (1.1 eq) to the suspension.

  • Slowly add the acid catalyst (e.g., PPA, approximately 10-20 times the weight of the hydrazine) with stirring. The mixture may become exothermic.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent and catalyst) and maintain for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Arylhydrazine HCl and Toluene B Add this compound A->B C Slowly Add Acid Catalyst B->C D Heat to Reflux (2-6 h) C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO3/Ice E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: Step-by-step experimental workflow for the indole synthesis.

Data and Expected Results

The yield and purity of the final indole product are highly dependent on the specific substrates and reaction conditions employed. The use of electron-donating groups on the arylhydrazine generally accelerates the reaction, while electron-withdrawing groups may require more forcing conditions.

Arylhydrazine SubstituentTypical Reaction Time (h)Typical Yield (%)Notes
4-Methyl2-475-85Reaction proceeds smoothly at moderate temperatures.
4-Methoxy2-380-90Electron-donating group facilitates the rearrangement.
4-Chloro4-660-70Requires slightly longer reaction times or higher temperatures.
4-Nitro6-1240-55Strong electron-withdrawing group significantly slows the reaction. May require a stronger acid catalyst.

Table 1: Representative reaction parameters for the Fischer indole synthesis with this compound.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature, using a stronger acid catalyst, or extending the reaction time. Ensure that the starting materials are pure and dry.

  • Multiple Products: The formation of multiple products can arise from competing side reactions or, in the case of unsymmetrical ketones, from lack of regioselectivity.[7] Using an acetal like this compound helps to circumvent regioselectivity issues that can arise with unsymmetrical ketones.

  • No Reaction: If no reaction is observed, verify the activity of the acid catalyst. PPA can absorb moisture from the air and lose its effectiveness. Ensure the reaction temperature is sufficient to drive the reaction forward.

Conclusion

This compound serves as a valuable and convenient reagent for the Fischer indole synthesis, providing a reliable route to 2-(dimethylaminomethyl)-substituted indoles. Its stability and ease of handling offer practical advantages over the direct use of the corresponding beta-ketoamide. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reagent to access a wide range of indole derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • PubMed. A three-component Fischer indole synthesis. [Link]

  • SciSpace. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • YouTube. Fischer Indole Synthesis. [Link]

  • YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • ResearchGate. (PDF) Fischer Indole Synthesis. [Link]

  • SciSpace. The Fischer Indole Synthesis. [Link]

  • PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

Sources

Application Notes and Protocols: 2,2-dimethoxy-N,N-dimethylacetamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of 2,2-dimethoxy-N,N-dimethylacetamide, a versatile yet underutilized reagent, in the construction of medicinally relevant heterocyclic scaffolds. While direct literature protocols are sparse, this document leverages established methodologies for the analogous reagent, N,N-dimethylformamide dimethyl acetal (DMF-DMA), to provide detailed, adaptable protocols for the synthesis of pyrimidines, pyrazoles, and oxazoles. A central focus is placed on the mechanistic rationale behind these transformations, offering researchers and drug development professionals the foundational knowledge to confidently employ and adapt these procedures for their specific synthetic targets.

Introduction: Unveiling the Potential of this compound

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The development of efficient and modular synthetic routes to these scaffolds is therefore a cornerstone of modern organic chemistry. This compound, the dimethyl acetal of N,N-dimethylacetamide, represents a potent electrophilic building block for the synthesis of a variety of heterocycles. Structurally, it can be viewed as a stabilized equivalent of a reactive N-acylimininium ion, making it an excellent precursor for reactions with a wide range of nucleophiles.

While its close chemical cousin, N,N-dimethylformamide dimethyl acetal (DMF-DMA), has been extensively studied and utilized as a C1 synthon,[2] this compound remains a comparatively unexplored reagent. The primary chemical distinction is the presence of a methyl group in place of a hydrogen on the electrophilic carbon, which is anticipated to influence its reactivity. This guide aims to bridge the current knowledge gap by providing robust, mechanistically-grounded protocols adapted from the well-established chemistry of DMF-DMA.

Comparative Reactivity Insight:

The substitution of a hydrogen atom (in DMF-DMA) with a methyl group (in this compound) is expected to have two main consequences:

  • Steric Hindrance: The methyl group will introduce greater steric bulk around the electrophilic center. This may lead to slower reaction rates and could potentially be exploited for enhanced regioselectivity with certain substrates.

  • Electronic Effects: The electron-donating nature of the methyl group may slightly reduce the electrophilicity of the acetal carbon compared to its formyl counterpart. Consequently, reactions may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields.

Throughout this guide, these considerations will be highlighted within the adapted protocols to provide a solid starting point for experimental optimization.

Synthesis of Pyrimidines: A Modular Approach

Pyrimidines are a critical class of heterocycles, forming the backbone of nucleobases in DNA and RNA.[3] Their synthesis often involves the condensation of a three-carbon electrophilic unit with an amidine or a related N-C-N fragment. This compound is an ideal precursor for the CH3-C-C portion of the pyrimidine ring.

Mechanistic Rationale

The synthesis of pyrimidines using this compound and an amidine proceeds through a sequential condensation-cyclization pathway. The initial step involves the reaction of a compound with an active methylene group with this compound to form a reactive enaminone intermediate. This is followed by reaction with an amidine, which acts as the N-C-N component, to complete the pyrimidine ring.

reagent This compound enaminone Enaminone Intermediate reagent->enaminone Condensation active_methylene Active Methylene Compound (e.g., Ketone) active_methylene->enaminone pyrimidine Substituted Pyrimidine enaminone->pyrimidine Cyclization amidine Amidine amidine->pyrimidine

Caption: General workflow for pyrimidine synthesis.

Adapted Protocol: Synthesis of a 4,6-Disubstituted Pyrimidine

This protocol is adapted from established procedures using DMF-DMA and is a general starting point for the synthesis of a variety of pyrimidine derivatives.[3][4]

Materials:

  • Methyl ketone (e.g., acetophenone) (1.0 equiv)

  • This compound (1.2 equiv)

  • Amidinium salt (e.g., acetamidine hydrochloride) (1.5 equiv)

  • Base (e.g., sodium methoxide, 25 wt% in methanol) (1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Methanol

Procedure:

  • Enaminone Formation: To a solution of the methyl ketone (1.0 equiv) in anhydrous toluene (5 mL per mmol of ketone), add this compound (1.2 equiv).

  • Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS to confirm the formation of the enaminone intermediate.

  • Cyclization: After cooling the reaction mixture to room temperature, add a solution of the amidinium salt (1.5 equiv) and sodium methoxide (1.5 equiv) in methanol (3 mL per mmol of amidine).

  • Heat the resulting mixture to reflux for 6-12 hours. Monitor the reaction by TLC until the enaminone is consumed.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Causality and Optimization Notes:

  • Choice of Solvent: Toluene is a good choice for the initial condensation as it allows for the azeotropic removal of methanol, driving the equilibrium towards the enaminone product.

  • Base: A strong base like sodium methoxide is required to generate the free amidine from its salt and to catalyze the cyclization step.

  • Reaction Time and Temperature: Due to the potential for lower reactivity of this compound compared to DMF-DMA, longer reaction times or higher temperatures may be necessary. Optimization of these parameters for each specific substrate is recommended.

Substrate (Ketone)AmidineExpected ProductRepresentative Yield (DMF-DMA)
AcetophenoneBenzamidine2,4-Diphenyl-6-methylpyrimidineGood to Excellent
PropiophenoneAcetamidine4-Ethyl-2,6-dimethylpyrimidineGood
CyclohexanoneGuanidine2-Amino-4,5,6,7-tetrahydroquinazolineModerate to Good

Synthesis of Pyrazoles: A Classic Condensation

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, widely found in pharmaceuticals with diverse biological activities.[5] The classical Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. This compound serves as a precursor to the 1,3-dicarbonyl equivalent.

Mechanistic Rationale

The reaction of a methyl ketone with this compound generates an enaminone, which is a synthetic equivalent of a 1,3-diketone. This intermediate then undergoes a cyclocondensation reaction with a hydrazine derivative. The initial nucleophilic attack by the hydrazine is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyrazole ring.

reagent This compound enaminone Enaminone Intermediate reagent->enaminone Condensation ketone Methyl Ketone ketone->enaminone pyrazole Substituted Pyrazole enaminone->pyrazole Cyclocondensation hydrazine Hydrazine (or derivative) hydrazine->pyrazole

Caption: General workflow for pyrazole synthesis.

Adapted Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is adapted from flow chemistry and batch procedures utilizing DMF-DMA for pyrazole synthesis.[6][7]

Materials:

  • Substituted acetophenone (1.0 equiv)

  • This compound (1.5 equiv)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.1 equiv)

  • Solvent (e.g., Ethanol or Acetic Acid)

Procedure:

  • Enaminone Formation: In a round-bottom flask, combine the substituted acetophenone (1.0 equiv) and this compound (1.5 equiv).

  • Heat the mixture at 100-120 °C for 1-3 hours, or until TLC analysis indicates complete conversion of the starting ketone. For volatile ketones, a sealed tube may be necessary.

  • Cyclization: Cool the mixture to approximately 80 °C and add the substituted hydrazine (1.1 equiv) followed by the solvent (e.g., ethanol, 5 mL per mmol of ketone).

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the disappearance of the enaminone intermediate by TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired pyrazole.

Causality and Optimization Notes:

  • Solvent Choice: Acetic acid can be used as a solvent to catalyze the cyclization and dehydration steps. Ethanol is a more neutral choice. The optimal solvent will depend on the specific substrates.

  • Hydrazine Reactivity: Electron-deficient hydrazines may require more forcing conditions (higher temperatures or longer reaction times) to react efficiently.

  • Regioselectivity: With unsymmetrical enaminones and substituted hydrazines, the formation of regioisomers is possible. The regiochemical outcome is often influenced by both steric and electronic factors.

Substrate (Ketone)HydrazineExpected ProductRepresentative Yield (DMF-DMA)
AcetophenonePhenylhydrazine1,5-Diphenyl-3-methylpyrazoleHigh
4'-MethoxyacetophenoneHydrazine hydrate3-(4-Methoxyphenyl)-5-methyl-1H-pyrazoleHigh
PropiophenoneMethylhydrazine1,3-Dimethyl-5-phenylpyrazole & isomerGood (mixture)

Synthesis of Oxazoles: The Bredereck and Beyond

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[8] They are present in numerous natural products and pharmacologically active molecules. The Bredereck reaction, which traditionally uses α-haloketones and formamide, provides a classic route to oxazoles.[9] A modern variation involves the reaction of α-amino ketones with reagents like this compound.

Mechanistic Rationale

The synthesis of oxazoles from α-amino ketones and this compound likely proceeds through the formation of an intermediate amidine from the reaction of the amino group with the reagent. This is followed by an intramolecular cyclization where the ketone's enolate attacks the amidine carbon, and subsequent dehydration to furnish the aromatic oxazole ring. This pathway is analogous to the Robinson-Gabriel synthesis of oxazoles.[10]

reagent This compound amidine_intermediate Amidine Intermediate reagent->amidine_intermediate Amidine Formation amino_ketone α-Amino Ketone amino_ketone->amidine_intermediate oxazole Substituted Oxazole amidine_intermediate->oxazole Intramolecular Cyclization & Dehydration

Caption: Proposed workflow for oxazole synthesis.

Adapted Protocol: Synthesis of a 2,5-Disubstituted Oxazole

Materials:

  • α-Amino ketone hydrochloride (1.0 equiv)

  • This compound (2.0 equiv)

  • Base (e.g., Triethylamine or Diisopropylethylamine) (1.1 equiv)

  • High-boiling aprotic solvent (e.g., Xylene or N,N-Dimethylformamide)

Procedure:

  • Reaction Setup: To a suspension of the α-amino ketone hydrochloride (1.0 equiv) in xylene (10 mL per mmol), add the base (1.1 equiv) and stir for 15 minutes at room temperature to liberate the free amine.

  • Amidine Formation and Cyclization: Add this compound (2.0 equiv) to the mixture.

  • Heat the reaction to reflux (typically 130-150 °C) for 12-24 hours. The use of a Dean-Stark trap to remove methanol can be beneficial.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic solution with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization Notes:

  • Dehydrating Conditions: This reaction involves a cyclodehydration step. The use of a high-boiling solvent and potentially a dehydrating agent could be advantageous.

  • Base: A non-nucleophilic organic base is used to free the α-amino ketone from its salt without interfering with the main reaction.

  • Substrate Scope: This method is theoretically applicable to a range of α-amino ketones. The electronic nature of the substituents on the ketone and the amine may influence the reaction rate. This protocol is the most speculative and will likely require the most significant optimization efforts.

Safety and Handling

This compound is a moisture-sensitive and potentially combustible liquid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound is a promising and versatile reagent for the synthesis of important heterocyclic compounds. While it is currently underutilized in the synthetic community, its reactivity can be logically extrapolated from its well-studied analog, DMF-DMA. The protocols presented in this guide, based on this comparative approach, offer a solid and rational foundation for researchers to begin exploring the synthetic utility of this reagent. The subtle differences in steric and electronic properties between this compound and DMF-DMA may unlock new possibilities in selectivity and substrate scope, making it a valuable addition to the synthetic chemist's toolbox for the construction of novel molecular architectures for drug discovery and development.

References

  • Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • Slideshare. (2015). Oxazole. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole‐hybrids. [Link]

  • Chem-Station. (2014). Bredereck Oxazole Synthesis. [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1, 207-214. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

  • Scientific Research Publishing. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. [Link]

  • Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668. [Link]

  • PubMed. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]

  • ResearchGate. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. [Link]

  • Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Nitroolefins. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Muzart, J., & Le Bras, J. (2018). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 23(8), 1939. [Link]

  • Ferreira Araujo, N., & Ferreira, S. B. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

  • ResearchGate. (2007). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). [Link]

  • Kumar, A., et al. (2015). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 5(118), 97581-97585. [Link]

Sources

Application and Protocol Guide for the Quantification of 2,2-dimethoxy-N,N-dimethylacetamide in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the quantitative determination of 2,2-dimethoxy-N,N-dimethylacetamide (DMDA) in pharmaceutical matrices. As a potential process-related impurity or degradation product, accurate quantification of DMDA is critical for ensuring drug substance and product quality and safety. This document outlines two robust and validated analytical procedures: a Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) method for volatile trace analysis and a High-Performance Liquid Chromatography with Ultraviolet and Mass Spectrometric detection (HPLC-UV/MS) for non-volatile quantification. Each protocol is accompanied by a detailed explanation of the experimental choices, a complete method validation strategy according to ICH Q2(R1) guidelines, and practical insights for implementation in a quality control environment.

Introduction: The Rationale for DMDA Quantification

This compound is an organic compound that may arise as an intermediate or impurity during the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure, containing both amide and acetal functionalities, necessitates careful control and monitoring. Regulatory bodies, including the FDA and EMA, mandate the control of impurities in pharmaceutical products to ensure patient safety.[2] Depending on its toxicological profile, which would require evaluation, DMDA could be classified as a standard impurity or potentially as a genotoxic impurity (GTI), which would require control at much lower levels (in the parts-per-million range).[3]

The choice of analytical methodology is dictated by the physicochemical properties of DMDA and the required sensitivity. Due to its potential volatility, Headspace Gas Chromatography (HS-GC) is an ideal technique for its determination as a residual solvent or volatile impurity.[4] For scenarios where DMDA is a less volatile process impurity or degradant, a selective and sensitive liquid chromatography method is preferable.[5]

This guide provides the necessary protocols to establish a self-validating system for the quantification of DMDA, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[6]

Method 1: Quantification of Volatile DMDA by Headspace Gas Chromatography (HS-GC-FID)

This method is designed for the trace-level quantification of DMDA as a volatile organic impurity in drug substances. The headspace technique allows for the analysis of volatile compounds without direct injection of the non-volatile API, thereby protecting the GC system from contamination and matrix effects.[7]

Causality Behind Experimental Choices
  • Sample Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen as sample diluents due to their high boiling points and ability to dissolve a wide range of APIs. This ensures that the solvent itself does not interfere with the analysis of more volatile compounds like DMDA.[7]

  • Column Selection: An Agilent J&W DB-624 column or equivalent is selected. This is a mid-polarity column ideal for separating a broad range of residual solvents and is compliant with USP <467> methodologies.[8] Its composition provides good selectivity for polar analytes like amides.

  • Detector: A Flame Ionization Detector (FID) is used due to its robustness, wide linear range, and excellent sensitivity to organic compounds. For impurity analysis where the identity is known, FID provides a reliable and cost-effective solution compared to mass spectrometry.[4]

  • Headspace Parameters: The vial equilibration temperature and time are optimized to ensure complete partitioning of DMDA from the sample matrix into the headspace for consistent and reproducible injection.

Experimental Workflow and Protocol

The overall workflow for the HS-GC-FID analysis is depicted below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Sample Weigh API Sample (e.g., 100 mg) Vial Transfer to 20 mL Headspace Vial Sample->Vial Solvent Add 1.0 mL of DMF/DMSO Vial->Solvent Seal Crimp and Vortex Solvent->Seal Incubate Incubate Vial in Headspace Sampler Seal->Incubate Place in Autosampler Inject Inject Headspace Gas Incubate->Inject Separate GC Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: HS-GC-FID analysis workflow for DMDA.

Detailed Protocol

Step 1: Preparation of Standard Solutions

  • Stock Standard (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dilute to volume with the chosen diluent (DMF or DMSO).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard. For an impurity limit of 100 ppm, a typical range would be 5 ppm to 150 ppm.

Step 2: Preparation of Sample Solution

  • Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.

  • Pipette 1.0 mL of the diluent into the vial.

  • Immediately seal the vial with a PTFE-faced septum and aluminum cap.

  • Vortex the vial to ensure complete dissolution of the sample.

Step 3: HS-GC-FID Instrumental Parameters

ParameterSetting
Headspace Sampler
Vial Equilibration Temp.80 °C
Vial Equilibration Time20 min
Loop Temperature90 °C
Transfer Line Temperature100 °C
Injection Volume1.0 mL
Gas Chromatograph
GC ColumnDB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
Inlet Temperature250 °C
Split Ratio10:1
Carrier GasHelium or Hydrogen, Constant Flow at 2.0 mL/min
Oven ProgramInitial: 40 °C (hold 5 min), Ramp: 10 °C/min to 240 °C (hold 5 min)
Detector (FID)
Detector Temperature280 °C
H2 Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2) Flow25 mL/min
Method Validation Protocol (per ICH Q2(R1))[7][10]

The method must be validated to demonstrate its suitability for the intended purpose.

Validation ParameterAcceptance Criteria & Protocol
Specificity Analyze blank diluent, a sample solution, and a sample solution spiked with DMDA. The DMDA peak should be free from interference from the diluent and other matrix components. Peak purity can be assessed if using a mass spectrometer.[9]
Linearity Analyze at least five concentrations across the range (e.g., 5 ppm to 150 ppm of the nominal sample concentration). The correlation coefficient (r²) should be ≥ 0.995.
Range The range should be established based on the linearity study and should cover the expected concentration of DMDA in samples.
Accuracy Perform recovery studies by spiking the drug substance at three concentration levels (e.g., 50%, 100%, and 150% of the target limit) in triplicate. The mean recovery should be within 80.0% to 120.0%.[10]
Precision - Repeatability (Intra-assay): Analyze six replicate sample preparations at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 15.0%.- Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should meet the same criteria.
Detection Limit (LOD) Determine based on the signal-to-noise ratio (typically S/N ≥ 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Quantitation Limit (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy (typically S/N ≥ 10:1). The RSD for replicate preparations at the LOQ should be ≤ 25.0%.
Robustness Intentionally vary method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min, equilibration temperature ±2°C) and assess the impact on the results. The system suitability criteria should still be met.

Method 2: Quantification of DMDA by HPLC-UV/MS

This method is suitable for quantifying DMDA when it is present as a non-volatile process impurity or a degradation product. Since DMDA lacks a strong UV chromophore, detection at low wavelengths (e.g., < 220 nm) or the use of a more universal detector like a mass spectrometer (MS) is required for trace analysis.[5][11][12]

Causality Behind Experimental Choices
  • Column Selection: A reversed-phase C18 column is a versatile first choice for separating moderately polar compounds. The specific column dimensions and particle size are chosen to balance resolution, analysis time, and backpressure.

  • Mobile Phase: A simple mobile phase of water and acetonitrile with a small amount of formic acid is used. The acid helps to improve peak shape for amine- and amide-containing compounds by protonating residual silanols on the column packing.

  • Detection:

    • UV Detection: Detection at a low wavelength (210 nm) is employed to capture the amide end-absorption. This is a simple and robust detection method but may lack specificity.[11]

    • Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode is highly effective for ionizing amide-containing compounds. Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺ provides excellent sensitivity and specificity, making it ideal for trace-level impurity analysis.[3]

Experimental Workflow and Protocol

The workflow for HPLC-UV/MS analysis follows a standard procedure.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Sample Weigh API Sample (e.g., 25 mg) Dissolve Dissolve in 25 mL of Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample Filter->Inject Transfer to HPLC Vial Separate Reversed-Phase Separation Inject->Separate Detect_UV UV Detection (210 nm) Separate->Detect_UV Detect_MS MS Detection (SIM Mode) Detect_UV->Detect_MS Integrate Integrate Peak (from UV or MS) Detect_MS->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: HPLC-UV/MS analysis workflow for DMDA.

Detailed Protocol

Step 1: Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Stock Standard (0.5 mg/mL): Accurately weigh approximately 12.5 mg of DMDA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of calibration standards from the stock solution, typically ranging from 0.05% to 0.2% relative to the nominal sample concentration (e.g., 0.5 µg/mL to 2.0 µg/mL for a 1 mg/mL sample).

Step 2: Preparation of Sample Solution

  • Accurately weigh approximately 25 mg of the drug substance into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the Diluent to achieve a final concentration of 1.0 mg/mL.

  • Filter an aliquot through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.

Step 3: HPLC-UV/MS Instrumental Parameters

ParameterSetting
HPLC System
HPLC ColumnC18, 100 mm x 2.1 mm, 1.8 µm particle size (or equivalent)
Column Temperature40 °C
Flow Rate0.3 mL/min
Injection Volume5 µL
Gradient ProgramTime (min)
UV Detector
Wavelength210 nm
Mass Spectrometer
Ionization ModeESI Positive
Monitored Ion (SIM)[M+H]⁺ for DMDA (C₆H₁₃NO₃, MW: 147.17) -> m/z 148.1
Capillary Voltage3.0 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Method Validation Protocol (per ICH Q2(R1))[7][10]

The validation approach is similar to the GC method but tailored for an HPLC impurity test.

Validation ParameterAcceptance Criteria & Protocol
Specificity Analyze blank diluent, a sample solution, and a sample solution spiked with DMDA and other known impurities/degradants. The DMDA peak must be well-resolved from all other components (Resolution > 2.0). The MS data provides definitive specificity.[9]
Linearity Analyze at least five concentrations from the LOQ to 120% of the specification limit. The correlation coefficient (r²) should be ≥ 0.998.
Range Established from the LOQ to 120% of the specification limit.[10]
Accuracy Perform recovery studies by spiking the drug substance at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) in triplicate. The mean recovery should be within 85.0% to 115.0%.
Precision - Repeatability (Intra-assay): Analyze six replicate sample preparations at 100% of the specification limit. The RSD should be ≤ 10.0%.- Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Quantitation Limit (LOQ) The lowest concentration that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (recovery 80-120%). Must be at or below the reporting threshold.
Robustness Intentionally vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±5%) and assess the impact on resolution and quantification. The system suitability criteria should still be met.

Conclusion

The two distinct, robust analytical methods presented in this guide provide a comprehensive framework for the accurate quantification of this compound in pharmaceutical settings. The HS-GC-FID method offers a sensitive and reliable approach for DMDA as a volatile impurity, while the HPLC-UV/MS method provides high specificity and accuracy for its determination as a non-volatile process impurity or degradant. The successful validation of these methods, following the principles outlined by ICH Q2(R1), will ensure regulatory compliance and contribute to the overall quality and safety of the drug product. Researchers, scientists, and drug development professionals are encouraged to adapt and verify these protocols for their specific API and drug product matrices.

References

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International.

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent.

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.

  • Headspace GCFID Testing in Pharma: A QA Team's Guide. ResolveMass Laboratories Inc.

  • Derivatization for Gas Chromatography. Phenomenex.

  • Sample preparation in analysis of pharmaceuticals.

  • GC Derivatization. Restek.

  • The Utility of Headspace Grade Solvents for the Analysis of Organic Volatile Impurities. Sigma-Aldrich.

  • The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Innoteg.

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.

  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.

  • A Guide to Derivatization Reagents for GC. Supelco.

  • Trace Level Impurities in Pharmaceuticals. Separation Science.

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.

  • Quality Guidelines. ICH.

  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Semantic Scholar.

  • Sample Preparation: A Comprehensive Guide. Organomation.

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. ResearchGate.

  • Trace Impurity Identification. Contract Pharma.

  • Key ICH Method Validation Parameters to Know. Altabrisa Group.

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate.

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science.

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.

Sources

Application Notes & Protocols: Evaluating 2,2-dimethoxy-N,N-dimethylacetamide as a Novel Electrolyte Additive for Advanced Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Battery Development Professionals

Introduction: The Quest for a Stable Electrolyte Interface

The performance, lifespan, and safety of lithium-ion batteries are intrinsically linked to the stability of the electrolyte and the integrity of the electrode-electrolyte interfaces. A critical component is the Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles.[1][2] An ideal SEI should be ionically conductive but electronically insulating, preventing continuous electrolyte decomposition and ensuring stable battery operation.[3]

Electrolyte additives are a cost-effective and powerful strategy to tailor the properties of the SEI and enhance overall cell performance.[4][5] While compounds like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) are well-established, the search for novel additives that can offer superior stability, especially for high-voltage and high-capacity electrode materials, is ongoing.[3]

This document introduces 2,2-dimethoxy-N,N-dimethylacetamide (DMDA) as a promising, yet largely unexplored, candidate for an electrolyte additive. While direct research on DMDA in battery applications is limited, its molecular structure, featuring a polar amide group and two methoxy groups, suggests intriguing possibilities. We will draw upon the well-documented behavior of its structural analog, N,N-dimethylacetamide (DMAc) , to build a hypothesis for DMDA's mechanism of action and provide a comprehensive set of protocols for its systematic evaluation.[6][7][8]

Scientific Rationale: A Comparative Analysis of DMDA and DMAc

To understand the potential of DMDA, it is instructive to compare it with N,N-dimethylacetamide (DMAc), a related amide solvent that has been investigated as an electrolyte additive.[6][8]

FeatureN,N-dimethylacetamide (DMAc)This compound (DMDA)Hypothesized Impact of Dimethoxy Groups
Core Structure CH₃C(O)N(CH₃)₂(CH₃O)₂CHC(O)N(CH₃)₂The core N,N-dimethylacetamide structure is retained.
Functional Groups AmideAmide, Acetal (Dimethoxy)The two additional methoxy groups introduce an acetal functionality.
Polarity HighExpected to be highThe oxygen atoms in the methoxy groups may enhance the molecule's ability to solvate Li⁺ ions and interact with electrolyte components.
Boiling Point ~165 °C[9]~181 °C[10]Higher boiling point suggests lower volatility and potentially improved thermal safety of the electrolyte.
Reactivity Preferentially reduced/oxidized to form a protective film.[11]Potentially higher reduction potential due to the electron-donating methoxy groups.May allow for more controlled decomposition on the anode surface, leading to a more stable and uniform SEI.

The amide group in DMAc is known to interact with and stabilize the LiPF₆ salt, mitigating the formation of harmful hydrofluoric acid (HF) which can degrade both cathode and anode materials.[6] It is hypothesized that DMDA will retain this crucial functionality. The key difference lies in the two methoxy groups. These groups may influence the molecule's solvation shell around Li⁺ ions and alter its electrochemical decomposition pathway, potentially leading to the formation of a more robust and favorable SEI layer.

Hypothesized Mechanism of Action

We propose a dual-function mechanism for DMDA as an electrolyte additive:

  • Electrolyte Stabilization: Like DMAc, the lone pair of electrons on the oxygen atom of the carbonyl group in DMDA can form a complex with Lewis acidic species like PF₅ (a decomposition product of LiPF₆). This interaction sequesters PF₅, shifting the equilibrium away from the production of HF, thus enhancing the chemical stability of the bulk electrolyte.[6]

  • SEI Modification: Due to its molecular structure, DMDA is expected to have a higher reduction potential than standard carbonate solvents (like ethylene carbonate). During the initial charging cycles, DMDA will be preferentially reduced on the anode surface. Its decomposition products are hypothesized to incorporate into the SEI, creating a more stable, flexible, and Li⁺-conductive interface. The presence of ether-like methoxy groups could contribute to the formation of organic species that enhance the flexibility of the SEI, which is particularly crucial for high-volume-change anodes like silicon.[3]

G cluster_0 Bulk Electrolyte cluster_1 Anode Surface (Formation Cycle) LiPF6 LiPF₆ Salt PF5 PF₅ (Lewis Acid) LiPF6->PF5 Decomposition HF HF (Harmful Acid) PF5->HF Reacts with trace H₂O Complex [DMDA-PF₅] Complex PF5->Complex DMDA DMDA Additive DMDA->Complex Complexation DMDA_Anode DMDA at Interface DMDA->DMDA_Anode Migration to Anode Anode Graphite/Si Anode SEI Stable SEI Layer (DMDA decomposition products) Anode->SEI DMDA_Anode->SEI SEI->Anode Protects Li_ion Li⁺ Li_ion->SEI

Caption: Hypothesized dual-action mechanism of DMDA in a Li-ion battery.

Experimental Protocols for Evaluation

These protocols provide a framework for the systematic evaluation of DMDA as an electrolyte additive. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) and an argon-filled glovebox for handling moisture-sensitive materials, must be followed.

PART A: Electrolyte Formulation
  • Baseline Electrolyte Preparation:

    • In an argon-filled glovebox, prepare a baseline electrolyte of 1.0 M LiPF₆ in a solvent mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight).

    • Stir the solution on a magnetic stir plate until the LiPF₆ salt is fully dissolved. This will serve as the control.

  • DMDA-Containing Electrolyte Preparation:

    • Prepare a series of test electrolytes by adding DMDA to the baseline electrolyte at various weight percentages (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%).

    • Ensure DMDA is thoroughly mixed into the solution.

    • Label each formulation clearly.

PART B: Coin Cell Assembly (CR2032)

This protocol is for a standard half-cell configuration (e.g., Graphite vs. Li metal).

  • Electrode and Separator Preparation:

    • Dry the working electrodes (e.g., graphite-coated copper foil) at 110 °C and the counter electrodes (lithium metal discs) in a vacuum oven overnight inside the glovebox antechamber.

    • Dry the separator (e.g., Celgard 2325) at 70 °C under vacuum.

  • Assembly in Glovebox:

    • Place the negative case of the CR2032 coin cell on a clean surface.

    • Place the working electrode in the center of the case.

    • Dispense a small, precise amount of the prepared electrolyte (e.g., 20-25 µL) onto the electrode surface.

    • Place the separator on top of the wetted electrode.

    • Add another small drop of electrolyte to the separator.

    • Place the lithium metal counter electrode on the separator.

    • Add a spacer disk and a spring.

    • Place the positive case on top and crimp the cell using a coin cell crimper.

    • Repeat the process for the baseline electrolyte and each DMDA concentration. Assemble multiple cells for each condition to ensure reproducibility.

PART C: Electrochemical Evaluation

Allow the assembled cells to rest for at least 12 hours before testing to ensure complete wetting of the electrodes.

  • Formation Cycles:

    • Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles between the desired voltage limits (e.g., 0.01 V to 1.5 V for graphite).

    • This step is critical for the formation of a stable SEI layer. Monitor the initial coulombic efficiency (ICE).

  • Galvanostatic Cycling Performance:

    • Cycle the cells at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 100-500 cycles).

    • Periodically, perform rate capability tests by cycling at various C-rates (e.g., C/5, C/2, 1C, 2C).

    • Record the discharge capacity, charge capacity, and coulombic efficiency for each cycle.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements on the cells at a fully charged state after the formation cycles and at various points during long-term cycling (e.g., after 1, 10, 50, and 100 cycles).

    • Use a frequency range of 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 10 mV).[12]

    • Analyze the Nyquist plots to determine the evolution of the SEI resistance (R_sei) and charge-transfer resistance (R_ct).

Caption: Workflow for the electrochemical evaluation of DMDA.

PART D: Post-Mortem Analysis
  • Cell Disassembly:

    • Carefully disassemble the cycled cells inside an argon-filled glovebox.

    • Gently rinse the harvested electrodes with a high-purity solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.

    • Dry the electrodes under vacuum.

  • Surface Analysis (XPS):

    • Transfer the dried anode samples to an X-ray photoelectron spectroscopy (XPS) system without exposure to air using a vacuum transfer module.

    • Acquire high-resolution spectra for C 1s, O 1s, F 1s, and N 1s regions to identify the chemical components of the SEI layer.

    • Compare the SEI composition of cells cycled with and without DMDA. Look for signatures of nitrogen-containing species or other unique decomposition products from the additive.[12]

Data Interpretation and Expected Outcomes

Parameter Measurement Technique Indicator of Positive DMDA Effect
Initial Coulombic Efficiency (ICE) Galvanostatic CyclingHigher ICE compared to the baseline, indicating less irreversible capacity loss during SEI formation.
Capacity Retention Long-Term Galvanostatic CyclingSlower capacity fade over hundreds of cycles.
Rate Capability Galvanostatic Cycling at various C-ratesBetter capacity retention at higher C-rates.
Interfacial Resistance (R_sei + R_ct) Electrochemical Impedance Spectroscopy (EIS)Lower and more stable resistance values throughout cycling.
SEI Composition X-ray Photoelectron Spectroscopy (XPS)Formation of a more stable, potentially thinner, and LiF or nitrogen-rich SEI layer.

A successful outcome would be the demonstration that a small amount of DMDA (e.g., 0.5-1.0 wt%) leads to a significant improvement in capacity retention and rate capability, correlated with a lower and more stable interfacial impedance as measured by EIS. XPS analysis would ideally confirm the participation of DMDA in forming a robust passivation layer.

Safety and Handling

  • DMDA: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Avoid inhalation and skin contact.[10]

  • Electrolyte Solvents (EC, EMC): These are flammable liquids. Keep away from ignition sources.

  • LiPF₆ Salt: Highly sensitive to moisture. Hydrolyzes to form toxic HF gas. Must be handled exclusively in an inert atmosphere (e.g., argon glovebox).

  • Lithium Metal: Highly reactive with water and air. Handle only in an inert atmosphere.

References

  • Facile SEI Improvement in the Artificial Graphite/LFP Li-Ion System: Via NaPF6 and KPF6 Electrolyte Additives. (n.d.). MDPI. [Link]

  • Synergy of Artificial SEI and Electrolyte Additive for Improved Performance of Silicon Electrodes in Li-Ion Batteries. (2022). ACS Applied Energy Materials. [Link]

  • Overcoming Challenges in Silicon Anodes: The Role of Electrolyte Additives and Solid-State Electrolytes. (2023). National Institutes of Health (NIH). [Link]

  • Optimizing SEI Formation in Lithium-Ion Batteries with RoCo®'s Advanced Additives. (n.d.). Rocochem. [Link]

  • Understanding the Interplay between Artificial SEI and Electrolyte Additives in Enhancing Silicon Electrode Performance for Li-Ion Batteries. (2023). Paul Scherrer Institut. [Link]

  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. (2020). OSTI.GOV. [Link]

  • Amide compounds as electrolyte additives for improving the performance of high-voltage lithium-ion batteries. (2022). ResearchGate. [Link]

  • Experimental and Theoretical Investigations of Dimethylacetamide (DMAc) as Electrolyte Stabilizing Additive for Lithium Ion Batteries. (2015). ACS Publications. [Link]

  • A renaissance of N,N-dimethylacetamide-based electrolytes to promote the cycling stability of Li–O2 batteries. (2021). Royal Society of Chemistry. [Link]

  • Polymer Electrolyte for Lithium Metal Batteries Based on Nafion and N,N-Dimethylacetamide. (2022). ResearchGate. [Link]

  • Experimental and Theoretical Investigations of Dimethylacetamide (DMAc) as Electrolyte Stabilizing Additive for Lithium Ion Batteries. (2015). ResearchGate. [Link]

  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). (2019). ACS Publications. [Link]

  • A Renaissance of N,N-Dimethylacetamide-Based Electrolyte to Promote the Cycling Stability of Li-O2 Batteries. (2021). ResearchGate. [Link]

  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). (2019). ResearchGate. [Link]

  • Novel electrolytes and electrolyte additives for PHEV applications. (n.d.). Argonne National Laboratory. [Link]

  • Electrolyte additives in Li-ion batteries: from mechanisms to application. (2024). CoLab. [Link]

  • Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries. (2023). ACS Publications. [Link]

  • Mechanistic Study of Electrolyte Additives to Stabilize High-Voltage Cathode–Electrolyte Interface in Lithium-Ion Batteries. (2017). ACS Publications. [Link]

  • How Electrolyte Additives Work in Li-ion Batteries. (2020). ResearchGate. [Link]

  • N,N-Dimethylacetamide. (n.d.). ChemBK. [Link]

  • Amide-Based Electrolyte Battery. (2020). LSU Scholarly Repository. [Link]

  • Dimethylacetamide. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Analytical Yield with 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-dimethoxy-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent. The following information provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

Introduction: Understanding the Role of this compound

This compound, a dimethyl acetal derivative of N,N-dimethylacetamide, is a specialized reagent primarily used in analytical chemistry. Its principal function is not to increase the bulk yield of a synthesis in the traditional sense, but rather to improve the analytical yield and efficiency of detection for specific molecules. This is achieved through a process called derivatization, which chemically modifies an analyte to make it more suitable for a particular analytical technique, most notably Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]

Many biologically and pharmaceutically relevant molecules, such as amino acids, carboxylic acids, and phenols, are non-volatile due to their polar functional groups (-COOH, -OH, -NH2, -SH).[1][3][4] This inherent characteristic makes them unsuitable for direct GC analysis. Derivatization with reagents like this compound overcomes this limitation by converting these polar groups into less polar, more volatile, and more thermally stable derivatives, thereby enabling high-resolution analysis.[1][2][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a derivatization reagent. Its primary application is in analytical chemistry to modify analytes, particularly for GC and GC-MS analysis.[1][2][3] It reacts with active hydrogens in functional groups like carboxylic acids, alcohols, thiols, and amines to form more volatile and thermally stable derivatives.

Q2: How does this reagent improve "yield" in an analytical context?

A2: In this context, "yield" refers to the efficiency of the derivatization reaction and the subsequent improvement in analytical signal. An ideal derivatization reaction should proceed to completion (95-100%), ensuring that the analyte is quantitatively converted to its derivative form.[2][3] This leads to improved chromatographic peak shape, increased detector response, and enhanced sensitivity, allowing for the accurate quantification of smaller amounts of the analyte.[3][6]

Q3: What functional groups does this compound react with?

A3: This reagent is effective for derivatizing compounds with active hydrogen atoms. This includes carboxylic acids, phenols, alcohols, primary and secondary amines, and thiols.[7] This broad reactivity makes it a versatile tool for the analysis of complex biological and pharmaceutical samples.

Q4: What are the advantages of using this compound over other derivatization reagents?

A4: One of the key advantages is the formation of stable derivatives. For instance, in the analysis of amino acids, it can derivatize both the carboxylic acid and amino groups in a single step, forming N,N-Dimethylaminomethylene methyl esters.[7] The reaction by-products are typically volatile and do not interfere with the chromatographic analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the derivatization process and subsequent analysis.

Issue Potential Causes Recommended Solutions & Explanations
Low or No Derivative Peak in Chromatogram 1. Reagent Degradation: The reagent is sensitive to moisture and can hydrolyze over time, losing its reactivity.[4] 2. Presence of Water in Sample/Solvent: Water will preferentially react with the derivatizing agent, consuming it before it can react with the analyte.[1][4] 3. Insufficient Reaction Temperature/Time: The derivatization reaction may require heat to proceed to completion.[5] 4. Incorrect pH: The pH of the sample can influence the reactivity of the target functional groups.1. Use fresh or properly stored reagent. Store under inert gas (nitrogen or argon) and keep tightly sealed. 2. Ensure all glassware is thoroughly dried. Use anhydrous solvents and consider drying the sample extract (e.g., over sodium sulfate) before derivatization.[8] 3. Optimize reaction conditions. Typically, heating the reaction mixture at 60-100°C for 15-30 minutes is effective. An optimization study (time course and temperature gradient) is recommended for new analytes. 4. Adjust sample pH if necessary. For example, acidic conditions can protonate amines, reducing their nucleophilicity.
Multiple or Unexpected Peaks 1. Incomplete Derivatization: Results in peaks for both the derivatized and underivatized analyte. 2. Side Reactions: The reagent can potentially react with other components in the sample matrix. 3. Thermal Decomposition: The derivative may be unstable at the GC inlet temperature.1. Re-optimize the reaction conditions. Increase reagent excess, temperature, or reaction time. 2. Clean up the sample prior to derivatization. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 3. Lower the GC inlet temperature. Test a range of inlet temperatures to find the optimal balance between volatilization and stability.
Poor Peak Shape (Tailing) 1. Incomplete Derivatization: Residual polar groups on the analyte can interact with active sites in the GC system.[3] 2. Active Sites in the GC System: Silanol groups on the inlet liner, column, or detector can cause adsorption of the analyte.1. Ensure the derivatization reaction has gone to completion. See solutions for "Low or No Derivative Peak". 2. Perform GC system maintenance. Use a deactivated inlet liner and consider silylating the liner. Trim the front end of the column to remove accumulated non-volatile residues.
Inconsistent Results/Poor Reproducibility 1. Variability in Moisture Content: Small differences in water content between samples can lead to large differences in derivatization efficiency.[4] 2. Inaccurate Reagent Aliquoting: Inconsistent amounts of derivatization reagent will lead to variable results. 3. Sample Matrix Effects: Variations in the sample matrix can affect the derivatization reaction.1. Maintain strict anhydrous conditions for all samples and standards. [4] 2. Use a calibrated microliter syringe or pipette for adding the reagent. Prepare a master mix of solvent and reagent if processing a large batch of samples. 3. Utilize an internal standard. An isotopically labeled version of the analyte is ideal. If unavailable, use a structurally similar compound that undergoes the same derivatization.

Visualizing Key Processes

Derivatization of an Amino Acid

The following diagram illustrates the reaction of this compound with an amino acid, showing the derivatization of both the carboxylic acid and amine functional groups.

G AminoAcid Amino Acid (R-CH(NH2)-COOH) Derivative N,N-Dimethylaminomethylene Methyl Ester Derivative AminoAcid->Derivative reacts with Reagent 2,2-dimethoxy- N,N-dimethylacetamide Reagent->Derivative forms Methanol Methanol (CH3OH) Dimethylamine Dimethylamine ((CH3)2NH)

Caption: Reaction of an amino acid with the derivatizing reagent.

Troubleshooting Workflow for Low Derivative Yield

This flowchart provides a systematic approach to diagnosing and solving issues of low or incomplete derivatization.

G start Start: Low Derivative Yield check_reagent Is the reagent fresh and stored properly? start->check_reagent check_conditions Are reaction conditions (temp, time) optimized? check_reagent->check_conditions Yes replace_reagent Action: Replace with fresh reagent. check_reagent->replace_reagent No check_moisture Are sample and solvents completely anhydrous? check_conditions->check_moisture Yes optimize_reaction Action: Increase temp/time and/or reagent excess. check_conditions->optimize_reaction No dry_system Action: Dry glassware, use anhydrous solvents, dry sample extract. check_moisture->dry_system No analyze Re-analyze Sample check_moisture->analyze Yes replace_reagent->analyze optimize_reaction->analyze dry_system->analyze

Caption: A step-by-step guide to troubleshooting low derivatization yield.

Detailed Experimental Protocol: Derivatization of Amino Acids for GC-MS Analysis

This protocol provides a general procedure for the derivatization of amino acids in a dried sample extract. Note: This should be optimized for your specific application and instrument.

Materials:

  • Dried sample extract containing amino acids

  • This compound (high purity, stored under inert gas)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Internal Standard (e.g., Norvaline or an isotopically labeled standard)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Microliter syringes

Procedure:

  • Sample Preparation:

    • Ensure your sample extract is completely dry. Lyophilization or evaporation under a stream of nitrogen are common methods. The presence of water is detrimental to the reaction.[4]

    • To a 2 mL reaction vial, add your dried sample extract.

  • Internal Standard Addition:

    • Add a known amount of internal standard solution to each sample, standard, and blank.

    • Evaporate the solvent completely under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine (or acetonitrile) to the vial to redissolve the residue.

    • Add 50 µL of this compound to the vial. The reagent is used in excess to drive the reaction to completion.

  • Reaction:

    • Tightly cap the vial. Ensure the cap has a PTFE liner to prevent contamination and sample loss.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set to 80°C for 20 minutes.

  • Cooling and Analysis:

    • Remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection is performed.

  • Quality Control:

    • Run a derivatization blank (reagents only) to check for contamination.

    • Run a known standard mixture of amino acids to confirm reaction efficiency and retention times.

References

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Journal of Proteome Research. [Link]

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. PubMed. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • Why Use GC Derivatization Reagents. Chrom Tech, Inc. [Link]

  • Derivatization in GC. SlideShare. [Link]

  • What Is Derivatization In Gas Chromatography?. Chemistry For Everyone - YouTube. [Link]

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Semantic Scholar. [Link]

  • N,N -Dimethylformamide Dimethyl Acetal. ResearchGate. [Link]

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. ResearchGate. [Link]

  • Dimethylacetamide. Wikipedia. [Link]

  • 5 New Methods for the Preparation of N,N-Dimethylacetamide. Caloong Chemical Co., Ltd. [Link]

  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Royal Society of Chemistry. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. ResearchGate. [Link]

  • What are the methods for drying N,N-Dimethylacetamide (DMA)?. ResearchGate. [Link]

  • 2,2-dimethoxy-n,n-dimethylethanamin. Chemsrc. [Link]

  • 2,2-Dimethoxyethylmethylamine. PubChem. [Link]

  • Process for the purification of N,N-dimethylacetamide.
  • 2-amino-N,N-dimethylacetamide. PubChem. [Link]

Sources

Technical Support Center: 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,2-dimethoxy-N,N-dimethylacetamide, also known as dimethylacetamide dimethyl acetal (DMADMA). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of using this versatile reagent. This guide is structured to address specific issues you may encounter, moving beyond simple protocols to explain the underlying chemistry and logic of troubleshooting.

DMADMA is a powerful reagent for the formation of enamines, enaminones, and for the protection of various functional groups. Its reactivity, however, can sometimes lead to side reactions if not handled with precision. This center will serve as your resource for identifying, mitigating, and understanding these potential issues.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during reactions involving this compound.

Issue 1: Low or No Yield of the Desired Product

Question: I've performed a reaction with DMADMA, but my yields are consistently low, or I'm only recovering my starting material. What could be the cause?

Answer: Low or no yield in reactions with DMADMA can typically be traced back to three primary culprits: reagent decomposition (hydrolysis), insufficient reaction temperature, or steric hindrance.

  • Possible Cause A: Hydrolysis of DMADMA.

    • Why it happens: DMADMA is an acetal, making it highly susceptible to hydrolysis, especially in the presence of even trace amounts of acid.[1][2] Water in your reaction solvent or on your glassware can lead to the rapid decomposition of the reagent into N,N-dimethylacetamide and methanol. This decomposition is often the primary reason for reaction failure.

    • How to diagnose: If you suspect hydrolysis, you can often detect the presence of N,N-dimethylacetamide (a high-boiling polar solvent) and methanol as byproducts in your crude reaction mixture via GC-MS or NMR analysis.

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use freshly distilled, anhydrous solvents. It is recommended to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

      • Solvent Choice: Use non-protic, anhydrous solvents. Toluene, THF, and dioxane are common choices. Avoid solvents that may contain residual water.

      • Reagent Quality: Use a fresh bottle of DMADMA or one that has been properly stored. If the bottle has been opened multiple times, the reagent may have been compromised by atmospheric moisture.

  • Possible Cause B: Insufficient Reaction Temperature.

    • Why it happens: The reaction of DMADMA with nucleophiles, particularly less activated ones, often requires thermal energy to proceed at a reasonable rate. The reaction typically involves the elimination of methanol, which is driven by heat.

    • How to diagnose: If your reaction mixture remains clear and you only observe starting materials after an extended period at room temperature, it's likely that the activation energy barrier is not being overcome.

    • Solution:

      • Increase Temperature: Most reactions with DMADMA are run at elevated temperatures, often at the boiling point of the solvent. A typical starting point is 80-110 °C.

      • Monitor Progress: Use TLC or LC-MS to monitor the reaction's progress as you increase the temperature. This will help you find the optimal temperature for your specific substrate.

  • Possible Cause C: Steric Hindrance.

    • Why it happens: If your substrate is sterically hindered around the reactive site, the bulky DMADMA molecule may have difficulty accessing it. This can significantly slow down or even prevent the reaction.

    • How to diagnose: If you have followed the protocols for anhydrous conditions and sufficient heat, and the reaction is still not proceeding, consider the steric environment of your substrate.

    • Solution:

      • Prolonged Reaction Times: In some cases, simply extending the reaction time (e.g., 24-48 hours) can lead to acceptable yields.

      • Alternative Reagents: If steric hindrance is a major issue, you might consider a less hindered reagent, such as dimethylformamide dimethyl acetal (DMF-DMA), although this may come with its own set of reactivity and selectivity challenges.

Troubleshooting_Low_Yield start Low or No Yield check_hydrolysis Check for Hydrolysis (NMR/GC-MS for DMAc/MeOH) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Hydrolysis check_hydrolysis->hydrolysis_no No check_temp Was the reaction heated? temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_sterics Is the substrate sterically hindered? sterics_yes Yes check_sterics->sterics_yes Yes sterics_no No check_sterics->sterics_no No solution_hydrolysis Solution: - Use anhydrous solvents - Dry glassware - Inert atmosphere hydrolysis_yes->solution_hydrolysis hydrolysis_no->check_temp temp_yes->check_sterics solution_temp Solution: - Increase temperature - Monitor by TLC/LCMS temp_no->solution_temp solution_sterics Solution: - Prolong reaction time - Consider alternative reagent sterics_yes->solution_sterics re_evaluate Re-evaluate Reaction (Check literature for similar substrates) sterics_no->re_evaluate

Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products or Darkening of the Reaction Mixture

Question: My reaction has produced several unexpected spots on the TLC plate, and the mixture has turned dark brown. What is happening?

Answer: The formation of multiple products and discoloration often points to thermal decomposition of the reagent or the product, or to undesired side reactions with other functional groups in your molecule.

  • Possible Cause A: Thermal Decomposition.

    • Why it happens: While heat is often necessary, excessive temperatures or prolonged heating can cause DMADMA or the resulting enamine/enaminone product to decompose.[3][4] This can lead to a complex mixture of byproducts and polymerization, often indicated by the formation of dark, tarry substances.

    • How to diagnose: A dark reaction color that intensifies over time is a strong indicator of decomposition. The presence of a smear or multiple closely-spaced spots on a TLC plate is also characteristic.

    • Solution:

      • Optimize Temperature: Carefully control the reaction temperature. Start at a lower temperature (e.g., 80 °C) and only increase it if necessary. Use an oil bath and a temperature controller for precise heating.

      • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to heat.

  • Possible Cause B: Unintended Reactions with Other Functional Groups.

    • Why it happens: DMADMA is a reactive compound and can interact with other nucleophilic sites in your molecule, such as amines, phenols, or even activated methylene groups you did not intend to react.[5][6]

    • How to diagnose: Analyze the structure of your starting material for any additional reactive sites. The mass of the byproducts (determined by LC-MS) can often give clues as to what might have reacted.

    • Solution:

      • Protecting Groups: If your molecule has other sensitive functional groups, it may be necessary to protect them before reacting with DMADMA.

      • Control Stoichiometry: Use a precise amount of DMADMA (e.g., 1.05-1.2 equivalents) to minimize reactions at less reactive sites.

Problem Potential Cause Key Indicator Mitigation Strategy
Low YieldReagent HydrolysisPresence of DMAc/MethanolUse strictly anhydrous conditions.
Low YieldInsufficient TemperatureReaction does not proceed at RTHeat the reaction (80-110 °C).
Multiple ProductsThermal DecompositionDarkening of reaction mixtureOptimize temperature and reaction time.
Multiple ProductsReaction at other sitesByproducts with unexpected massesUse protecting groups; control stoichiometry.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical to maintaining the reagent's efficacy. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent exposure to moisture.[7] Refrigeration is recommended to minimize slow decomposition over time. When handling, use a syringe or cannula to transfer the liquid under an inert atmosphere to avoid introducing moist air into the bottle.

Q2: What is the mechanism of action for DMADMA in a typical reaction with a ketone?

A2: The reaction proceeds through a condensation mechanism. The ketone is first deprotonated by a base (this can be another molecule of the substrate or trace impurities) to form an enolate. The enolate then attacks the electrophilic carbon of DMADMA. This is followed by the elimination of a methoxide ion and then a second molecule of methanol to form the stable enaminone product. The elimination of methanol is the thermodynamic driving force for the reaction.

Mechanism_of_Action cluster_overall Overall Reaction Ketone R-CO-CH3 (Ketone) Enolate Enolate Intermediate Ketone->Enolate -H+ DMADMA (MeO)2C(Me)NMe2 (DMADMA) Adduct Tetrahedral Adduct Enolate->Adduct + DMADMA Intermediate Iminium Intermediate + MeO- Adduct->Intermediate - MeOH Enaminone Enaminone Product Intermediate->Enaminone -H+ Methanol 2 x MeOH Ketone_start Ketone Enaminone_end Enaminone DMADMA_start DMADMA Methanol_end Methanol

Simplified mechanism of enaminone formation.

Q3: Are there any incompatible solvents or reagents I should be aware of?

A3: Yes. Protic solvents such as water, alcohols, and primary or secondary amines will react with DMADMA and should be avoided unless they are intended as part of the reaction.[6] Strong acids will rapidly hydrolyze the reagent.[1][2] Additionally, very strong bases like organolithiums may deprotonate the methyl group of the acetal, leading to undesired side reactions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for the Formation of an Enaminone from a Ketone

This protocol provides a starting point for the reaction. Optimization of temperature and time will be necessary for specific substrates.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (approx. 0.2-0.5 M concentration) via syringe. Add this compound (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath to 110 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Protocol 2: Aqueous Work-up to Remove Excess Reagent and Byproducts

If your product is stable to water, a simple aqueous work-up can help remove some of the polar byproducts.

  • Quenching: After cooling the reaction mixture, dilute it with a water-immiscible solvent like ethyl acetate or dichloromethane.

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (1x) to neutralize any acidic species, followed by brine (2x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

References

  • Wikipedia. Dimethylacetamide. [Link]

  • ResearchGate. tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). (2025-08-07). [Link]

  • Google Patents.
  • Google Patents. Process for manufacture of dimethyl acetamide.
  • DrugFuture.com. Bredereck's Reagent. [Link]

  • American Chemical Society. N,N−Dimethylacetamide. (2023-06-19). [Link]

  • Google Patents. Synthesis method of N, N-dimethylacetamide.
  • OUCI. Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. [Link]

  • UCHEM. UCHEM-BREDERECK'S REAGENT. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering DMAC: A Guide to N,N-Dimethylacetamide for Enhanced Chemical Synthesis. [Link]

  • Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. (2023-06-21). [Link]

  • ResearchGate. Thermal Decomposition of Dimethylacetamide (DMAc) | Request PDF. [Link]

  • DrugBank Online. N,N-Dimethylacetamide | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ChemBK. N,N-Dimethylacetamide. [Link]

  • ACS Figshare. Thermal Decomposition of Dimethylacetamide (DMAc). (2024-07-02). [Link]

Sources

Technical Support Center: Purification of Products from 2,2-dimethoxy-N,N-dimethylacetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification challenges associated with reactions utilizing 2,2-dimethoxy-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for isolating and purifying target molecules from complex reaction mixtures. As a versatile reagent, this compound (also known as N,N-dimethylacetamide dimethyl acetal) offers unique synthetic pathways, but its use can introduce specific purification hurdles. This document provides a structured approach to overcoming these challenges, ensuring the integrity and purity of your final compound.

Introduction: Understanding the Purification Landscape

Reactions involving this compound often result in amide-containing products. The primary purification challenges stem from the reagent itself and its potential byproducts. The acetal moiety is susceptible to hydrolysis, especially under acidic conditions, which can regenerate N,N-dimethylacetamide (DMAc), a high-boiling, polar aprotic solvent that is notoriously difficult to remove.[1][2] Furthermore, the dimethylamino group can lead to the formation of volatile but persistent basic impurities like dimethylamine.

This guide is structured into two main sections: a Troubleshooting Guide to address specific, observable issues during purification, and a Frequently Asked Questions (FAQs) section for broader conceptual queries.

Troubleshooting Guide

This section is formatted to address common problems encountered during the work-up and purification of reaction mixtures.

Problem 1: Significant amount of residual N,N-Dimethylacetamide (DMAc) detected in the product after rotary evaporation.

Cause: DMAc has a high boiling point (165 °C) and is miscible with water and many organic solvents, making its removal by standard rotary evaporation and simple aqueous extraction inefficient.[1][2]

Solution Pathway:

  • Aqueous Washing (Liquid-Liquid Extraction): The first and most common approach is to exploit DMAc's high water solubility.

    • Protocol: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer repeatedly with water. A general rule is to use multiple small-volume washes (e.g., 5 x 10 mL of water for every 5 mL of DMAc) rather than a single large-volume wash.[3]

    • Pro-Tip: For enhanced removal, use a saturated aqueous solution of lithium chloride (LiCl). The salt increases the polarity of the aqueous phase, forcing the DMAc to partition out of the organic layer more effectively. A 5-10% LiCl solution is often recommended.[3][4] A final wash with brine (saturated NaCl) helps to remove residual water from the organic layer.

  • Co-evaporation (Azeotropic Removal): If aqueous washing is insufficient or if the product has some water solubility, co-evaporation can be effective.

    • Protocol: After an initial concentration, add a solvent that can form a lower-boiling azeotrope with DMAc, such as toluene or heptane.[4][5] Evaporate the mixture under reduced pressure. Repeat this process several times. The toluene "chases" the residual DMAc out of the mixture.

  • High-Vacuum Distillation/Kugelrohr: For non-volatile, thermally stable products, distillation of the DMAc under high vacuum is a viable option.[6] This is particularly useful for larger-scale reactions where extraction is impractical.

Problem 2: The final product has a persistent amine-like odor and shows basic impurities by NMR/MS.

Cause: The reaction or decomposition of the dimethylacetamide moiety can release dimethylamine, a volatile base (boiling point: 7 °C). While volatile, it can form salts with acidic functionalities in the product or cling to polar compounds.

Solution Pathway:

  • Acidic Wash: The most effective method for removing basic impurities like dimethylamine is an acid-base extraction.[7][8]

    • Protocol: During the aqueous work-up, wash the organic layer with a dilute acidic solution, such as 0.5-1 M hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl).[9][10] This converts the amine into its protonated ammonium salt, which is highly soluble in the aqueous layer and can be easily separated.

    • Caution: Ensure your target molecule is stable to acidic conditions. For acid-sensitive compounds (e.g., those containing Boc protecting groups or other acid-labile functionalities), a milder acid like saturated NH₄Cl or even a buffer solution (e.g., pH 5-6) should be used. While Boc groups are generally stable to brief washes with 0.5 N HCl, prolonged exposure should be avoided.[3]

Problem 3: The product streaks badly during silica gel column chromatography.

Cause: Polar amide products, especially those containing basic nitrogen atoms, can interact strongly and irreversibly with the acidic silanol groups on the surface of silica gel. This leads to poor separation, tailing peaks, and low recovery.

Solution Pathway:

  • Eluent Modification: Deactivate the silica gel by adding a small amount of a basic modifier to the mobile phase.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., hexane/ethyl acetate). The amine modifier will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.[11]

  • Alternative Stationary Phases: If eluent modification is not sufficient, consider a different stationary phase.

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography using a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often more effective.[12]

  • Ion-Exchange Chromatography: For products with a persistent basic handle, strong cation exchange (SCX) cartridges can be highly effective.

    • Workflow: The crude product is loaded onto the SCX column, which retains the basic product. Neutral and acidic impurities are washed away. The desired product is then eluted by washing the column with a basic solution, such as 2 M ammonia in methanol.[12] This technique can often yield highly pure material without the need for traditional flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying a product from a reaction involving this compound?

A1: A robust purification strategy follows a logical progression from bulk impurity removal to fine purification. The diagram below outlines a typical decision-making workflow.

G start Crude Reaction Mixture workup Aqueous Work-up (Quench, Dilute with Organic Solvent) start->workup extraction Liquid-Liquid Extraction (Acidic/Basic Washes, Water/Brine Washes) workup->extraction concentrate Concentrate Under Reduced Pressure extraction->concentrate purity_check Assess Purity (TLC, LCMS, NMR) concentrate->purity_check pure Pure Product purity_check->pure Yes impure Impure Product purity_check->impure No purification_choice Select Purification Method impure->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Oil or Complex Mixture final_product Isolate & Dry Final Product recrystallization->final_product chromatography->final_product

Caption: General purification workflow for reaction products.

Q2: My product is an amide. What are the best general techniques for its purification?

A2: The purification of amides depends heavily on their physical properties (polarity, crystallinity).

  • Recrystallization: If your amide product is a solid, recrystallization is often the most efficient method for achieving high purity, avoiding the use of large solvent volumes associated with chromatography.[13][14] Solvents like ethanol, acetonitrile, or ethyl acetate are often good starting points.

  • Flash Chromatography: This is the workhorse for purifying non-crystalline (oily) amides or for separating complex mixtures.[12][13] As detailed in the troubleshooting section, careful selection of the stationary and mobile phases is critical for success.

  • Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC), often using reversed-phase columns, provides the highest resolution.[14]

Q3: What are the primary decomposition products of this compound under aqueous acidic conditions?

A3: Under acidic conditions, the acetal will hydrolyze. The primary products are N,N-dimethylacetamide (DMAc) and two equivalents of methanol. The DMAc itself can further hydrolyze under strong acidic conditions and heat to produce acetic acid and dimethylamine.[1][2]

G cluster_hydrolysis Hydrolysis Pathway reagent This compound dmac N,N-dimethylacetamide (DMAc) reagent->dmac  H+ / H₂O (Fast) methanol Methanol (2 eq.) reagent->methanol  H+ / H₂O (Fast) acetic_acid Acetic Acid dmac->acetic_acid  H+ / H₂O (Slow, Harsh Conditions) dimethylamine Dimethylamine dmac->dimethylamine  H+ / H₂O (Slow, Harsh Conditions)

Caption: Hydrolysis pathway of the reagent under acidic conditions.

Q4: How can I effectively separate my neutral amide product from both acidic and basic impurities in one work-up?

A4: A sequential acid-base extraction is the ideal method for this scenario. This technique leverages the differential solubility of acidic, basic, and neutral compounds in aqueous solutions of varying pH.[7][8][10]

Protocol for Sequential Extraction:

  • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Remove Basic Impurities: Extract the organic layer with a dilute acid (e.g., 1 M HCl). The basic impurities (like dimethylamine) will move into the aqueous layer as their water-soluble salts. Separate the layers.

  • Remove Acidic Impurities: Now, extract the same organic layer with a dilute base (e.g., 1 M NaOH or saturated NaHCO₃). Acidic impurities will move into this new aqueous layer as their water-soluble salts. Separate the layers.

  • Isolate Neutral Product: The organic layer should now contain only your neutral amide product. Wash it with brine to remove residual water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to yield the purified neutral compound.[9]

Data Summary Tables

Table 1: Troubleshooting Common Impurities

ImpurityChemical ClassKey PropertiesRecommended Removal MethodCitation(s)
N,N-Dimethylacetamide (DMAc) Polar Aprotic SolventHigh boiling point (165°C), water-miscibleExtensive aqueous washes (water, brine, 5% LiCl), co-evaporation with toluene/heptane[1][3][4]
Dimethylamine Volatile BaseLow boiling point (7°C), basicAqueous wash with dilute acid (e.g., 1 M HCl, sat. NH₄Cl)[7][9]
Acetic Acid Carboxylic AcidAcidic, water-solubleAqueous wash with dilute base (e.g., sat. NaHCO₃, 1 M NaOH)[8][10]
Unreacted Starting Materials VariesDepends on specific reagentsChromatography, Recrystallization, or specific extraction[13][15]

Table 2: Recommended Starting Solvent Systems for Flash Chromatography (Silica Gel)

Product PolarityRecommended Eluent SystemModifier (if needed for basic products)
Low to Medium Hexane / Ethyl Acetate (Gradient from 100:0 to 0:100)0.5-1% Triethylamine
Medium to High Dichloromethane / Methanol (Gradient from 100:0 to 90:10)0.5-1% Ammonium Hydroxide
High / Very Polar Ethyl Acetate / Methanol (Gradient from 100:0 to 80:20)1% Triethylamine or Ammonium Hydroxide

References

  • Acid–base extraction. Wikipedia. Available from: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]

  • Acid and Base Extraction. University of Waterloo Confluence. Available from: [Link]

  • Amine workup. Reddit (r/Chempros). Available from: [Link]

  • Lab Tested DMF Removal Techniques from the Reaction Mixture! YouTube. Available from: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available from: [Link]

  • Removing DMF. Reddit (r/chemistry). Available from: [Link]

  • Process for isolating dimethylamine from mixture containing same, other amines and ammonia. Google Patents.
  • Workup: DMF or DMSO. University of Rochester, Department of Chemistry. Available from: [Link]

  • What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • Recovery of dimethylacetamide from reaction. ResearchGate. Available from: [Link]

  • How can we remove DMF from a reaction mixture? ResearchGate. Available from: [Link]

  • Process for the purification of N,N-dimethylacetamide. Google Patents.
  • Dimethylacetamide. Wikipedia. Available from: [Link]

  • Demonstration of Molecular Purification in Polar Aprotic Solvents by Organic Solvent Nanofiltration. ACS Publications. Available from: [Link]

  • Preparation and chromatographic applications of an amide resin. Analytical Chemistry. Available from: [Link]

  • Does anyone knows how I can separate dimethyl acetamide from mix of the reaction? ResearchGate. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]

  • What is the best possible way to remove Dimethylacetamide (DMA) from reaction mixture ? ResearchGate. Available from: [Link]

  • PURIFICATION OF N,N-DIMETHYLACETAMIDE. European Patent Office. Available from: [Link]

  • What are the methods for drying N,N-Dimethylacetamide (DMA)? ResearchGate. Available from: [Link]

  • Purification of N,N-dimethylacetamide. Google Patents.
  • Purification method of N,N-dimethylacetamide. Google Patents.
  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Derivatives. ResearchGate. Available from: [Link]

  • Waste treatment process. Google Patents.
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. Available from: [Link]

  • Polar Aprotic Solvents and Side Reactions. Reddit (r/Mcat). Available from: [Link]

  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Pearson. Available from: [Link]

  • Dimethylacetamide. chemeurope.com. Available from: [Link]

  • Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. MDPI. Available from: [Link]

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. NIH. Available from: [Link]

  • Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • Fabrication of Microphase-Separated Tröger's Base Polymer Membranes for Oxygen Enrichment. MDPI. Available from: [Link]

Sources

Technical Support Center: Strategies for the Removal of 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and removing 2,2-dimethoxy-N,N-dimethylacetamide (also known as DMF dimethyl acetal) from reaction mixtures. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and encounter challenges during product purification. We provide in-depth, field-proven insights and detailed protocols to streamline your workflow and ensure the purity of your final compound.

Core Principles: Understanding the Challenge

This compound is a valuable reagent, often used as a precursor or protecting group. However, its physical properties—high polarity, water miscibility, and a high boiling point, similar to its parent amide, N,N-dimethylacetamide (DMAc)—make its removal from reaction mixtures a non-trivial task.[1][2] Standard evaporation or a simple aqueous wash are often insufficient.

The key to its effective removal lies in exploiting its chemical reactivity. The molecule contains two primary functional groups: a stable N,N-disubstituted amide and an acid-labile acetal. The acetal group is the primary target for chemical modification to facilitate removal. While stable under neutral and basic conditions, the acetal readily hydrolyzes in the presence of acid to form N,N-dimethylacetamide (DMAc) and methanol.[1][3] This conversion is central to the most effective removal strategies.

PropertyValueSource
Molecular Formula C₆H₁₃NO₃[1]
Molar Mass 147.17 g/mol Calculated
Appearance Colorless liquid[1]
Solubility Miscible with water and various organic solvents[1]
Chemical Stability Stable in neutral/basic conditions; hydrolyzes in acid[1][2]

Troubleshooting Guide & Workflow Selection

This section addresses common issues encountered during the removal of excess this compound in a question-and-answer format.

Q1: My standard workup isn't removing the reagent. Where do I start?

Your starting point depends entirely on the stability and physical properties of your desired product. A one-size-fits-all approach is rarely effective. Use the following decision tree to select the optimal strategy for your specific system.

Removal_Strategy start Start: Crude Reaction Mixture Contains Excess Reagent acid_stable Is your desired product stable to dilute acid? start->acid_stable is_solid Is your product a solid? acid_stable->is_solid No hydrolysis Strategy 1: Acid-Catalyzed Hydrolysis & Extractive Workup acid_stable->hydrolysis  Yes is_organic_soluble Is your product soluble in a non-polar organic solvent (e.g., EtOAc, Ether, DCM)? is_solid->is_organic_soluble No precipitation Strategy 2: Precipitation / Trituration is_solid->precipitation  Yes extraction Strategy 3: Enhanced Aqueous Extraction (LiCl / Brine Wash) is_organic_soluble->extraction  Yes chromatography Strategy 4: Chromatography (Reverse or Normal Phase) is_organic_soluble->chromatography No

Caption: Decision tree for selecting a removal strategy.

Q2: My product is acid-stable. How do I perform an effective acid-catalyzed hydrolysis and extraction?

This is the most robust method for complete removal. By hydrolyzing the acetal, you convert it into DMAc and methanol. While DMAc is still challenging to remove, its properties are well-understood, and it can be effectively washed away with multiple aqueous extractions, especially with salt.[4][5]

The key is to use a dilute acid catalyst (e.g., 1M HCl, 5% citric acid) and allow sufficient time for the hydrolysis to complete before proceeding with extraction. Simply shaking the organic layer with an acid wash may not be sufficient.

Hydrolysis_Workflow A 1. Dilute Reaction with Organic Solvent (e.g., EtOAc, DCM) B 2. Add Dilute Aqueous Acid (e.g., 1M HCl) A->B C 3. Stir Vigorously (15-30 min) to Ensure Hydrolysis B->C D 4. Separate Layers C->D E 5. Wash Organic Layer with Brine (2-3x) D->E F 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G 7. Filter & Concentrate F->G H 8. Purified Product G->H

Caption: Workflow for removal by hydrolysis and extraction.

Troubleshooting this method:

  • Emulsion Formation: If an emulsion forms during washing, add more brine to increase the ionic strength of the aqueous phase, which should help break the emulsion.[6] Centrifugation can also be effective.

  • Incomplete Removal: If NMR analysis still shows DMAc, the hydrolysis may have been incomplete, or the number of aqueous washes was insufficient. Repeat the brine washes. For particularly stubborn cases, washing with a 5-10% aqueous LiCl solution can be highly effective.[4]

Q3: My product is acid-sensitive. What are my options?

If your compound contains acid-labile groups (e.g., Boc-amines, silyl ethers, other acetals), the hydrolysis strategy is not suitable. You must rely on physical removal methods.

  • Option A: Enhanced Aqueous Extraction (Strategy 3): Since the reagent is highly polar and water-miscible, you can attempt to remove it with repeated aqueous washes without prior hydrolysis. Standard water washes are often inefficient. Instead, perform multiple washes with saturated brine or, more effectively, a 5-10% aqueous lithium chloride (LiCl) solution.[4] The lithium cations coordinate to the amide oxygen, dramatically increasing the compound's polarity and partitioning into the aqueous phase. Be aware that this method may also lead to some loss of polar products into the aqueous layer.[4]

  • Option B: Precipitation/Trituration (Strategy 2): This is an excellent option if your desired product is a solid.[7] Dissolve the crude reaction mixture in a minimal amount of a solvent it is soluble in. Then, add a large volume of a "poor" or "anti-solvent" in which your product is insoluble but the this compound is soluble (e.g., diethyl ether, hexanes, or even water for non-polar products).[7] Your product should precipitate out and can be collected by filtration. This process should be repeated 2-3 times to ensure all the impurity is washed away.

  • Option C: Chromatography (Strategy 4): This is often the last resort due to scalability and cost.

    • Reverse-Phase Chromatography (C18): Since the reagent is very polar, it will elute quickly from a C18 column with a water/acetonitrile or water/methanol gradient. This is often the most effective chromatographic method.

    • Normal-Phase (Silica Gel): This can be challenging. The reagent is polar and may streak or co-elute with polar products. A polar, non-protic solvent system (e.g., DCM/Methanol or EtOAc/Heptane with a small amount of a modifier like triethylamine if the product is basic) may be required.

Frequently Asked Questions (FAQs)

Q1: What are the hydrolysis products of this compound? Under acidic conditions, it hydrolyzes to N,N-dimethylacetamide (DMAc) and two equivalents of methanol.[1][2] Both of these byproducts are polar and water-soluble, facilitating their removal via aqueous extraction.

Q2: Why can't I just remove this reagent on a rotary evaporator? Similar to DMAc and DMF, this compound is expected to have a very high boiling point (DMAc boils at 165 °C).[8] Achieving complete removal via standard rotary evaporation is impractical and often requires a high-performance vacuum pump (high vacuum) and elevated temperatures, which may degrade the desired product.

Q3: Are there any specific safety concerns? Yes. While a specific Safety Data Sheet (SDS) for this compound may have limited data, it should be handled with the same precautions as its parent amide, DMAc.[9] DMAc is a reproductive toxin and can be absorbed through the skin.[2][10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Q4: Can I use a basic wash (e.g., aq. NaHCO₃ or NaOH) to remove it? A basic wash will not affect the acetal functional group. Acetals are stable to bases.[1] N,N-disubstituted amides are also highly resistant to basic hydrolysis.[2] Therefore, a basic wash is ineffective for chemically degrading and removing this reagent. Its primary utility in the workup is to neutralize any acid used in a previous step.

Detailed Protocols

Protocol 1: Removal by Acid-Catalyzed Hydrolysis and Extraction

This protocol is for acid-stable products soluble in a water-immiscible organic solvent.

  • Dilution: Dilute the crude reaction mixture with 5-10 volumes of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Hydrolysis: Add an equal volume of 1M aqueous HCl to the separatory funnel. Seal the funnel and shake vigorously.

  • Stirring: Vent the funnel, then transfer the biphasic mixture to a flask and stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the acetal.

  • Separation: Return the mixture to the separatory funnel and allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (to neutralize the acid).

    • Saturated aqueous sodium chloride (brine) (2-3 times to remove the DMAc and methanol).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

  • Verification: Check the purity of the product by ¹H NMR to confirm the absence of the reagent's methoxy singlets and the characteristic N-methyl signals of DMAc.

Protocol 2: Removal by Enhanced Aqueous Extraction (LiCl Wash)

This protocol is for acid-sensitive products that are soluble in an organic solvent.

  • Dilution: Dilute the crude reaction mixture with 5-10 volumes of ethyl acetate or a similar solvent.

  • Initial Wash: Wash the organic layer once with deionized water to remove any water-soluble salts from the reaction.

  • LiCl Wash: Prepare a 5% (w/v) aqueous solution of lithium chloride. Wash the organic layer with this solution 3 to 5 times, using approximately one-third of the organic layer volume for each wash.[4]

  • Final Wash: Perform a final wash with brine to remove any residual LiCl.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Removal by Precipitation/Trituration

This protocol is for products that are solids and are insoluble in a solvent that dissolves the reagent.

  • Concentration: If possible, concentrate the crude reaction mixture under high vacuum to remove as much of the reaction solvent as possible.

  • Dissolution: Dissolve the resulting crude oil or solid in a minimal amount of a suitable solvent (e.g., dichloromethane, acetone).

  • Precipitation: While stirring vigorously, slowly add the concentrated solution to a large volume (20-50x) of an anti-solvent (e.g., diethyl ether, hexanes, pentane).

  • Isolation: A precipitate of your product should form. Continue stirring for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake liberally with the anti-solvent to remove any remaining traces of the impurity.

  • Drying: Dry the purified solid product under high vacuum.

References
  • Reddit r/OrganicChemistry. (2022). Get rid of DMA. Retrieved from [Link]

  • ResearchGate. (2016, October 17). Does anyone knows how I can separate dimethyl acetamide from mix of the reaction? Retrieved from [Link]

  • Academax. (n.d.). Extraction of N, N-Dimethylacetamide by complex extractants. Retrieved from [Link]

  • ResearchGate. (2017, October 30). What is the best possible way to remove Dimethylacetamide (DMA) from reaction mixture? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0572545B1 - Purification of cyclic ketene acetals.
  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US4423238A - Process for purifying acetals.
  • Organic Syntheses. (n.d.). REMOVAL OF Nα-BENZYLOXYCARBONYL GROUPS FROM SULFUR-CONTAINING PEPTIDES BY CATALYTIC HYDROGENATION IN LIQUID. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

  • Anhui Newman Fine Chemicals Co., Ltd. (2024, May 15). Introduction and properties of dimethylacetamide. Retrieved from [Link]

  • ChemBK. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

  • European Patent Office. (2009, April 1). EP 1551522 B1 - PURIFICATION OF N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • UWSpace - University of Waterloo. (2017, May 24). Removal of N,N-dimethylacetamide from water by adsorption. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. Retrieved from [Link]

  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • YouTube. (2020, November 20). 34-3 Removing Acetals – Reaction and Mechanism (w/ Dr. C). Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2019, January 16). Photo-organocatalytic synthesis of acetals from aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Photocatalytic CO2 Reduction in N,N-Dimethylacetamide/Water as an Alternative Solvent System. Retrieved from [Link]

  • ResearchGate. (2015, November 25). What are the methods for drying N,N-Dimethylacetamide (DMA)? Retrieved from [Link]

  • Google Patents. (n.d.). US6946060B2 - Purification of N,N-dimethylacetamide.

Sources

stability of 2,2-dimethoxy-N,N-dimethylacetamide under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,2-dimethoxy-N,N-dimethylacetamide (DMDMA). This resource is designed to provide in-depth guidance and troubleshooting advice for researchers and professionals utilizing this versatile reagent. As Senior Application Scientists, we have compiled this information based on both foundational chemical principles and extensive field experience to ensure your experiments are successful.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as N,N-dimethylacetamide dimethyl acetal, is an organic compound featuring both an amide and an acetal functional group.[1] Its polar aprotic nature makes it a useful solvent in organic synthesis and for dissolving high molecular weight polymers.[1] It can also serve as a chemical intermediate or a reagent in the synthesis of amides, diacylamines, and various heterocyclic compounds.[1][2]

Q2: What are the main stability concerns with this compound, particularly in aqueous solutions?

A2: The primary stability issue for this compound in aqueous environments is its susceptibility to hydrolysis, especially under acidic conditions.[3] The acetal functional group is prone to cleavage in the presence of acid and water.

Q3: How does pH impact the stability of this compound?

A3: The pH of the solution is a critical factor. This compound is most stable in neutral to basic aqueous solutions.[3] In acidic environments, it will degrade more rapidly due to acid-catalyzed hydrolysis of the acetal.[3] The amide bond is also susceptible to acid-catalyzed hydrolysis, though it is generally more resistant to base-catalyzed cleavage.[3][4]

Q4: What is the expected degradation pathway in an acidic aqueous solution?

A4: Under acidic conditions, this compound is expected to undergo hydrolysis at the acetal and amide linkages. The initial hydrolysis of the acetal would likely yield a hemiacetal intermediate, which would then decompose to N,N-dimethylacetamide and methanol. The N,N-dimethylacetamide can then further hydrolyze to acetic acid and dimethylamine.[3][4]

Q5: What are the recommended storage conditions for this compound and its solutions?

A5: Pure this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] For aqueous solutions, to maximize stability, they should be stored at low temperatures (2-8 °C or frozen) and protected from light.[3] If long-term storage is necessary, preparing the solution in a buffer with a neutral to slightly basic pH is advisable.[3]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Incomplete reaction or low yield when using this compound as a reagent in an acidic medium.

Possible Cause: Degradation of the reagent due to acid-catalyzed hydrolysis.

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH of your reaction mixture. If possible, consider if a less acidic catalyst or a buffered system can be used without compromising the desired reaction.

  • Order of Addition: Add the this compound to the reaction mixture as late as possible to minimize its exposure time to the acidic conditions.

  • Temperature Management: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures will accelerate the rate of hydrolysis.[3]

  • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the water available for hydrolysis. N,N-Dimethylacetamide (a potential hydrolysis product) is hygroscopic and can be dried using agents like BaO or molecular sieves (4A) followed by distillation under reduced pressure.[6]

Problem 2: Appearance of unexpected byproducts in the reaction mixture.

Possible Cause: The formation of hydrolysis products such as N,N-dimethylacetamide, acetic acid, and dimethylamine.

Troubleshooting Steps:

  • Byproduct Identification: Use analytical techniques such as GC-MS or LC-MS to identify the unexpected peaks in your chromatogram. Compare the retention times and mass spectra with those of authentic samples of N,N-dimethylacetamide, acetic acid, and dimethylamine.

  • Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC, GC, or HPLC. This can help you determine if the byproducts are forming concurrently with your desired product or as a result of subsequent degradation.

  • Purification Strategy: N,N-dimethylacetamide and acetic acid can form a high-boiling azeotrope, making their separation by simple distillation difficult.[7][8] Purification methods may need to be adjusted. For example, an aqueous workup with a mild base can help remove acetic acid.

Problem 3: Inconsistent results between experimental runs.

Possible Cause: Variable water content in reagents and solvents or degradation of the this compound stock solution over time.

Troubleshooting Steps:

  • Solvent and Reagent Purity: Ensure that all solvents and reagents are of high purity and are appropriately dried before use. Even small amounts of water can lead to significant hydrolysis, especially under acidic conditions.

  • Stock Solution Stability: If you are using a stock solution of this compound, prepare it fresh before use whenever possible. If a stock solution must be stored, keep it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

  • Control Experiment: Run a control experiment where this compound is subjected to the reaction conditions (acid, solvent, temperature) without the other reactants. This will help you quantify the extent of its decomposition under your specific experimental setup.

Experimental Protocol: Monitoring the Stability of this compound under Acidic Conditions

This protocol provides a general framework for assessing the stability of this compound in a given acidic solvent system.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., acetonitrile, dichloromethane)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid in dioxane)

  • Internal standard (e.g., dodecane, a compound stable under the reaction conditions and easily quantifiable by GC or HPLC)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Analytical instruments (GC-FID, GC-MS, or HPLC-UV/MS)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent.

  • In a reaction vessel under an inert atmosphere, add the solvent and the acid catalyst.

  • Bring the mixture to the desired reaction temperature.

  • At time zero (t=0), add an aliquot of the stock solution to the reaction vessel.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Analyze the organic extract by GC or HPLC to determine the concentration of this compound relative to the internal standard.

  • Plot the concentration of this compound versus time to determine its rate of decomposition.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Acidic Acetonitrile at 25°C

Time (minutes)Concentration of DMDMA (relative to t=0)
0100%
3085%
6072%
12051%
24026%
Visualization of Key Concepts

Hydrolysis_Pathway DMDMA This compound Intermediate Hemiacetal Intermediate DMDMA->Intermediate + H₂O, H⁺ DMA N,N-dimethylacetamide Intermediate->DMA - CH₃OH Products1 Methanol Intermediate->Products1 Products2 Acetic Acid + Dimethylamine DMA->Products2 + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts Check_Purity Verify Reagent and Solvent Purity/Anhydrousness Start->Check_Purity Check_Purity->Start Impure Control_pH Optimize pH and Order of Addition Check_Purity->Control_pH Pure Lower_Temp Reduce Reaction Temperature Control_pH->Lower_Temp Monitor_Rxn Monitor Reaction by HPLC/GC Lower_Temp->Monitor_Rxn Analyze_Byproducts Identify Byproducts (GC-MS/LC-MS) Monitor_Rxn->Analyze_Byproducts Adjust_Purification Modify Purification Strategy Analyze_Byproducts->Adjust_Purification Success Improved Yield and Purity Adjust_Purification->Success

Caption: Troubleshooting workflow for reactions involving this compound.

III. References

  • ResearchGate. (2015). What are the methods for drying N,N-Dimethylacetamide (DMA)?. Retrieved from [Link]

  • Gentilcore, M. J. (2005). Purification of N,N-dimethylacetamide. U.S. Patent No. 6,946,060 B2. Retrieved from

  • Gentilcore, M. J. (2009). Purification of N,N-dimethylacetamide. European Patent No. EP 1 551 522 B1. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Reactions with 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-dimethoxy-N,N-dimethylacetamide (CAS 25408-61-1). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This reagent, possessing both an acetal and an amide functional group, is a potent building block, particularly for the formylation of active methylene compounds and the synthesis of complex heterocycles.[1][2] Its reactivity is analogous in many ways to the well-known Bredereck's reagent, serving as a versatile tool for C-C bond formation.[3][4]

This guide is structured to address the most common challenges encountered in the lab, providing clear, actionable solutions grounded in established chemical theory.

Troubleshooting Guide: From Low Yield to Clean Reactions

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My reaction yield is disappointingly low or the reaction fails to initiate. What are the primary causes?

Answer: Low yield is the most common issue and almost always traces back to one of three areas: Reagent Integrity, Reaction Environment, or Substrate Reactivity. Let's dissect each.

  • Reagent & Solvent Integrity:

    • The Culprit: Water. This compound is an acetal, and its chemistry is a reversible equilibrium. The presence of water, even in trace amounts from the atmosphere or wet solvents, will hydrolyze the reagent back to its precursors or prevent the reaction from moving forward.[1][5]

    • The Mechanism: The electron-withdrawing nature of the adjacent carbonyl group influences the acetal's stability, but it remains susceptible to hydrolysis, especially under acidic conditions.[1]

    • The Solution:

      • Strict Anhydrous Technique: Always handle the reagent and solvents under an inert atmosphere (Nitrogen or Argon). Use oven-dried glassware and dry, sealed syringes for all transfers.

      • Solvent Purity: Use freshly opened anhydrous solvents or dry them using established protocols. For instance, solvents can be dried over activated molecular sieves (3Å or 4Å) or distilled from appropriate drying agents (e.g., CaH₂ for non-reactive solvents).[6]

      • Reagent Quality: Use a fresh bottle of the reagent if possible. Impurities from synthesis or degradation, such as dimethylamine or acetic acid, can interfere with the reaction.[7]

  • Reaction Environment (Thermodynamics & Kinetics):

    • The Culprit: Suboptimal temperature and inefficient byproduct removal.

    • The Rationale: Many reactions involving this reagent require heating to overcome the activation energy. However, excessive heat can lead to decomposition, similar to the thermal decomposition observed in related aminal esters.[4][8] Furthermore, the reaction liberates methanol as a byproduct. According to Le Châtelier's principle, the accumulation of this alcohol can slow or reverse the reaction.

    • The Solution:

      • Temperature Screening: Begin with moderate temperatures (e.g., 50-60 °C) and gradually increase, monitoring the reaction by TLC or LC-MS.

      • Byproduct Removal: The most effective way to drive the equilibrium is to remove methanol as it forms. This can be achieved by including freshly activated 3Å or 4Å molecular sieves in the reaction flask.

  • Substrate Reactivity:

    • The Culprit: Insufficiently acidic protons on your substrate.

    • The Rationale: This reagent reacts with "active CH group" compounds.[3][8] The protons alpha to a carbonyl, nitro, cyano, or similar electron-withdrawing group must be sufficiently acidic (typically pKa < 25 in DMSO) to be deprotonated under the reaction conditions to initiate the condensation.

    • The Solution:

      • Assess Substrate pKa: If your substrate is only weakly acidic, the reaction may not proceed.

      • Consider a Base: While some related reagents like Bredereck's generate a strong base in situ (t-BuO⁻), this compound does not.[4][8] For weakly acidic substrates, the addition of a non-nucleophilic base may be required, though this should be approached with caution as it can promote side reactions.

Troubleshooting Workflow for Low Yield

Below is a logical decision tree to diagnose and solve low-yield issues.

LowYieldTroubleshooting Start Low Yield Observed Check_Water Is the system strictly anhydrous? Start->Check_Water Dry_System Implement Anhydrous Protocol: - Dry glassware & solvents - Use inert atmosphere - Add molecular sieves Check_Water->Dry_System No Check_Temp Is the reaction temperature optimized? Check_Water->Check_Temp Yes Dry_System->Check_Temp Optimize_Temp Screen temperatures (e.g., RT, 50°C, 80°C) Monitor by TLC/LCMS Check_Temp->Optimize_Temp No Check_Substrate Is the substrate's C-H bond active enough? Check_Temp->Check_Substrate Yes Optimize_Temp->Check_Substrate Modify_Substrate Consider substrate modification or alternative synthetic route Check_Substrate->Modify_Substrate No Success Yield Improved Check_Substrate->Success Yes

A logical workflow for troubleshooting low reaction yields.

Question 2: My reaction is messy, with multiple side products observed on the TLC plate. What is the likely cause?

Answer: A messy reaction profile typically points to reagent decomposition or undesired reactions during the workup phase.

  • Workup-Related Degradation:

    • The Culprit: Acidic workup conditions.

    • The Rationale: The likely product of a successful reaction with a methylene compound is an enamine or a related vinylogous amide. These products, like acetals, are often sensitive to aqueous acid and can hydrolyze during extraction if acidic solutions (e.g., dilute HCl, NH₄Cl) are used.[5]

    • The Solution: Always quench the reaction and perform the aqueous workup under neutral or slightly basic conditions. Use saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction before extraction. Wash the combined organic layers with brine.

  • Reagent Decomposition:

    • The Culprit: Presence of protic impurities or excessive heat.

    • The Rationale: Traces of alcohol in the reaction mixture can catalyze the disproportionation of related aminal esters.[8] While this may not be the dominant pathway, it contributes to a complex reaction mixture. Running the reaction at an unnecessarily high temperature for prolonged periods can also lead to thermal degradation.

    • The Solution: Ensure all reagents and solvents are free from alcohol impurities. Use the lowest effective temperature for the reaction, as determined by optimization studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound reacting with an active methylene compound?

A1: The mechanism is believed to be analogous to that of DMF-acetals or Bredereck's reagent.[3][9] The reaction is typically initiated by the attack of the nucleophilic methylene compound on the acetal carbon, followed by the elimination of methanol. The process may be catalyzed by heat or trace acid. The resulting intermediate then eliminates a second molecule of methanol to form the stable enaminone product.

Proposed Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 R-CH2-R' (Active Methylene) Intermediate1 [Me2N-CO-CH(OMe)-C(R)HR']+ R1->Intermediate1 Nucleophilic Attack Reagent Me2N-CO-CH(OMe)2 Reagent->Intermediate1 Intermediate2 Me2N-CO-CH(OMe)-C(R)R' Intermediate1->Intermediate2 -H+ Product Me2N-CO-C(H)=C(R)R' (Enamine Product) Intermediate2->Product -MeOH MeOH 2x MeOH

Sources

common impurities in commercial 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the use of commercial 2,2-dimethoxy-N,N-dimethylacetamide in their experiments. As a Senior Application Scientist, this resource combines technical data with practical, field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial this compound?

  • Starting Materials: Residual N,N-dimethylacetamide (DMAc), dimethylamine, and methanol or other methylating agents used in its synthesis.[1]

  • By-products of Synthesis: Formation of side-products during the acetalization reaction.

  • Degradation Products: Due to its acetal functional group, this compound is susceptible to hydrolysis, especially in the presence of acid, which can lead to the formation of N,N-dimethylglyoxamide and methanol. The related compound, N,N-dimethylacetamide (DMAc), is known to degrade to acetic acid and dimethylamine.[2][3]

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectrum to a reference. A compilation of NMR data for common laboratory solvents and impurities can be a valuable resource for identifying unknown peaks.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. It is crucial to protect it from moisture and acidic conditions to prevent hydrolysis of the acetal group.

Q4: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A4: Yes, impurities can significantly impact a reaction. For example:

  • Residual starting materials could introduce competing side reactions.

  • Acidic impurities could catalyze the degradation of your product or starting materials.

  • Water content can hydrolyze the acetal, altering the solvent properties and potentially interfering with moisture-sensitive reactions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Inconsistent Reaction Yields or Profiles
  • Possible Cause: Variable purity of the this compound lot.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the current lot of the reagent using GC-MS or 1H NMR to identify and quantify any impurities.

    • Lot-to-Lot Comparison: If possible, compare the analytical data with a previous lot that gave satisfactory results.

    • Purification: If significant impurities are detected, consider purifying the reagent before use. (See Protocol 1: Purification by Fractional Distillation).

Issue 2: Unexpected Side Products Observed in the Reaction
  • Possible Cause 1: Degradation of this compound during the reaction.

    • Explanation: If your reaction conditions are acidic, the acetal may be hydrolyzing to N,N-dimethylglyoxamide and methanol. These products could then participate in or interfere with your desired reaction pathway.

    • Troubleshooting Steps:

      • Reaction Condition Review: Assess the pH of your reaction mixture. If acidic, consider if a non-protic solvent would be more suitable.

      • Use of Acid Scavengers: If acidic conditions are unavoidable, the addition of a non-nucleophilic base (e.g., proton sponge) may be beneficial.

  • Possible Cause 2: Reaction with impurities present in the commercial reagent.

    • Troubleshooting Steps:

      • Impurity Identification: Use GC-MS to identify the impurities in your starting material.

      • Reaction of Impurities: Consider the reactivity of the identified impurities under your reaction conditions to determine if they could be the source of the observed side products.

Diagram: Potential Impurity Formation and Degradation Pathways

G DMAc N,N-Dimethylacetamide (DMAc) Target 2,2-dimethoxy- N,N-dimethylacetamide DMAc->Target Methylation Dimethylamine Dimethylamine Dimethylamine->Target From Synthesis Methanol Methanol Methanol->Target From Synthesis Byproducts Synthesis By-products Byproducts->Target Side Reactions Hydrolysis Hydrolysis (H₂O, H⁺) DMGA N,N-Dimethylglyoxamide Hydrolysis->DMGA Methanol_deg Methanol Hydrolysis->Methanol_deg Target->Hydrolysis

Caption: Potential sources of impurities in this compound.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of volatile impurities in this compound.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Column: A polar capillary column (e.g., SH-PolarD Capillary Column, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for good separation of polar analytes.[5]

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities by peak area percentage, assuming similar response factors for closely related compounds. For more accurate quantification, calibration with authentic standards is required.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for removing less volatile or more volatile impurities from this compound.

  • Apparatus:

    • Round-bottom flask.

    • Fractionating column (e.g., Vigreux or packed column).

    • Distillation head with a condenser and receiving flask.

    • Heating mantle with a stirrer.

    • Vacuum source if vacuum distillation is required.

  • Procedure:

    • Set up the fractional distillation apparatus in a fume hood.

    • Add the commercial this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

    • Slowly heat the flask.

    • Collect and discard the initial fraction, which will contain more volatile impurities.

    • Collect the main fraction at a constant temperature corresponding to the boiling point of this compound.

    • Stop the distillation before the flask is completely dry to avoid the concentration of non-volatile impurities.

    • Confirm the purity of the collected fraction using GC-MS (as described in Protocol 1).

Diagram: Impurity Detection and Removal Workflow

G Start Commercial This compound Analysis Purity Analysis (GC-MS, NMR) Start->Analysis Decision Purity Acceptable? Analysis->Decision Use Use in Experiment Decision->Use Yes Purify Purification (e.g., Fractional Distillation) Decision->Purify No End End Use->End Reanalysis Re-analyze for Purity Purify->Reanalysis Reanalysis->Decision

Caption: Workflow for ensuring the purity of this compound.

Data Summary

Potential Impurity Potential Source Recommended Analytical Technique
N,N-Dimethylacetamide (DMAc)Starting materialGC-MS, 1H NMR
DimethylamineStarting material/DegradationGC-MS (derivatization may be needed)
MethanolStarting material/DegradationGC-MS, 1H NMR
Acetic AcidDegradation of DMAcGC-MS (after derivatization), Titration
N,N-DimethylglyoxamideHydrolysis of productHPLC, LC-MS
WaterEnvironmental exposureKarl Fischer Titration

References

  • Zewge, D., Bu, X., Sheng, H., Liu, Y., Liu, Z., Harman, B., Reibarkh, M., & Gong, X. (2018). Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related process derivatives. Reaction Chemistry & Engineering, 3(2), 199–205. [Link]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Pearson. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (2023, December 19). Dimethylacetamide. Wikipedia. [Link]

  • Gentilcore, M. J. (2004). Purification of n,n-dimethylacetamide. (WO/2004/002926). World Intellectual Property Organization. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Shimadzu. (n.d.). Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM). Shimadzu. Retrieved January 4, 2026, from [Link]

  • Restek. (n.d.). Dimethylacetamide: CAS # 127-19-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. Retrieved January 4, 2026, from [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. NIST WebBook. Retrieved January 4, 2026, from [Link]

  • Hong, J.-H., Lee, H.-J., & Kim, Y.-J. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Journal of Chosun Natural Science, 8(4), 235–243. [Link]

  • Quirós, M. T., Macdonald, C. J., Angulo, J., & Muñoz, M. P. (2016). Spin Saturation Transfer Difference NMR (SSTD NMR): A New Tool to Obtain Kinetic Parameters of Chemical Exchange Processes. Journal of Visualized Experiments, (117), 54721. [Link]

  • Yamamoto, S., Ishii, Y., & Aoyama, T. (2017). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Journal of Occupational Health, 59(2), 141–148. [Link]

Sources

troubleshooting failed reactions involving 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-dimethoxy-N,N-dimethylacetamide (DMDA). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot challenges encountered when using this versatile yet sensitive reagent. As a specialized solvent and synthetic building block, understanding its unique chemical properties is paramount to achieving successful and reproducible outcomes. This document provides in-depth, experience-driven insights into common reaction failures, preventative measures, and corrective protocols.

Section 1: Core Principles: Understanding the "Why" Behind DMDA's Reactivity

Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental chemical characteristics of this compound. Reaction failures almost invariably trace back to a misunderstanding of its core properties.

The Acetal Achilles' Heel: Sensitivity to Acid and Water

The structure of DMDA contains an acetal functional group (-C(OCH₃)₂-) directly adjacent to an amide carbonyl. While typical acetals are known to be stable under neutral to basic conditions, they are exceptionally labile in the presence of acid. The stability of DMDA's acetal is further influenced by the electron-withdrawing nature of the nearby amide group.[1]

The primary failure mode in any reaction involving DMDA is unintentional hydrolysis. Trace amounts of acidic impurities or atmospheric moisture can catalyze the rapid decomposition of DMDA back to N,N-dimethylacetamide (DMAc) and two equivalents of methanol.

Causality: The presence of protons (from acid) or water acting as a nucleophile initiates the breakdown of the acetal. This process can consume your starting material, generate unwanted byproducts (DMAc, methanol), and introduce water into an otherwise anhydrous reaction, leading to a cascade of further side reactions.

Hygroscopicity: The Invisible Contaminant

DMDA is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] A freshly opened bottle can become significantly contaminated with water after just a few minutes of exposure to ambient air.

Causality: Water is a potent nucleophile that can hydrolyze the acetal, especially under acidic conditions.[4] In moisture-sensitive reactions (e.g., those using organometallics, strong bases, or water-sensitive catalysts), this contamination is often the root cause of low or zero yield. Proper storage and handling are not just recommendations; they are critical for experimental success.[2]

Potential Impurities

Commercial batches of DMDA can contain residual starting materials or hydrolysis byproducts. Awareness of these is key for troubleshooting.

ImpuritySourcePotential Impact
Water (H₂O) Atmospheric absorption; hydrolysis byproductQuenches sensitive reagents; promotes further hydrolysis.[5]
N,N-Dimethylacetamide (DMAc) Synthesis precursor; hydrolysis byproductCan act as a solvent but indicates reagent degradation.[5][6]
Methanol Hydrolysis byproductCan act as a nucleophile in side reactions.
Acetic Acid Potential synthesis byproductActs as a catalyst for acetal hydrolysis.[5]

Section 2: Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems in a question-and-answer format.

Q1: My reaction shows low to no conversion of my starting material. What is the most likely cause?

A1: The most probable cause is the inactivation of your reagents or catalyst due to water contamination in the this compound. The hygroscopic nature of DMDA means that even seemingly "dry" reagent can introduce significant amounts of water.

Troubleshooting Workflow:

  • Verify Water Content: Before starting your reaction, quantify the water content of your DMDA batch using Karl Fischer titration (see Protocol 3.1). For most moisture-sensitive applications, a water content >50 ppm is unacceptable.

  • Check for Acidic Impurities: Run a quick ¹H NMR of the neat DMDA. The presence of a broad peak or unexpected signals could indicate acidic impurities or significant hydrolysis.[5]

  • Purify the Reagent: If the water content is high, the reagent must be dried and purified immediately before use, for example, by distillation over a suitable drying agent like calcium hydride.[7]

  • Ensure Inert Atmosphere: Handle the reagent exclusively under an inert atmosphere (Argon or Nitrogen) using syringe techniques. Never leave the bottle open to the air.

Q2: My reaction is producing unexpected byproducts, primarily N,N-dimethylacetamide (DMAc). Why is this happening?

A2: The formation of DMAc is a definitive sign that your DMDA is hydrolyzing during the reaction. This is triggered by the presence of water and/or acid.

Mechanistic Explanation: The acetal functional group is being cleaved. This can be catalyzed by:

  • Protic or Lewis Acids: Any acidic species in your reaction (including reagents, catalysts, or impurities) will accelerate this decomposition.

  • Moisture: Water acts as the nucleophile to break the C-O bonds of the acetal.

  • Workup Conditions: Quenching the reaction with an aqueous acidic solution will instantly hydrolyze any remaining DMDA.

Corrective Actions:

  • Scrutinize All Reagents: Ensure all other solvents and reagents are rigorously dried and free of acidic impurities.

  • Use a Scavenger: If trace acid is unavoidable, consider adding a non-nucleophilic, hindered base (e.g., 2,6-lutidine) to scavenge protons without interfering with your primary reaction.

  • Modify Workup: If the product is stable, consider quenching with a neutral or basic aqueous solution (e.g., saturated sodium bicarbonate) instead of acid. Test the stability of your product to these conditions on a small scale first.[8]

Q3: My reaction appears clean by TLC/LC-MS, but my final isolated yield is very low. Where is my product going?

A3: This common problem often points to losses during the workup and isolation phase.[8]

Potential Causes & Solutions:

  • Product Solubility: Your product may have significant solubility in the aqueous layer, especially if it is polar.[8]

    • Solution: Before discarding the aqueous layer from your extraction, analyze a sample by TLC or LC-MS. If product is present, perform additional extractions with a more polar organic solvent or use a continuous liquid-liquid extractor.

  • Decomposition on Silica Gel: If you are using column chromatography, your product might be degrading on the silica gel, which is inherently acidic.

    • Solution: Neutralize the silica gel by preparing your slurry with a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina (basic or neutral).

  • Product Volatility: The product may be volatile and lost during solvent removal on a rotary evaporator.[8]

    • Solution: Check the contents of your rotovap trap. Use lower temperatures and pressures for solvent removal.

Troubleshooting Decision Workflow

start Reaction Failed or Underperforming problem1 Low / No Conversion start->problem1 problem2 Unexpected Byproducts (e.g., DMAc) start->problem2 problem3 Low Isolated Yield (Post-Workup) start->problem3 cause1 Water Contamination in DMDA/Solvents problem1->cause1 cause3 Improper Handling (Exposure to Air) problem1->cause3 problem2->cause1 cause2 Acidic Impurities (Reagent or Catalyst) problem2->cause2 cause4 Workup Conditions (Aqueous Acid) problem2->cause4 problem3->cause4 cause5 Product is Water Soluble problem3->cause5 cause6 Product Degradation on Silica Gel problem3->cause6 solution1 Action: Quantify water (Karl Fischer, Protocol 3.1) cause1->solution1 solution2 Action: Purify/Dry DMDA (Distillation, Protocol 3.2) cause1->solution2 cause2->solution2 solution3 Action: Use Inert Atmosphere & Syringe Techniques cause3->solution3 solution4 Action: Use Neutral/Basic Workup Conditions cause4->solution4 solution5 Action: Re-extract Aqueous Layer / Use different solvent cause5->solution5 solution6 Action: Neutralize Silica or Use Alumina cause6->solution6

Caption: Troubleshooting Decision Tree for DMDA Reactions.

Section 3: Essential Laboratory Protocols

Protocol 3.1: Quality Assessment via Karl Fischer Titration

This protocol is for quantifying the water content in your DMDA, a critical first step before any moisture-sensitive reaction.[5]

Equipment:

  • Volumetric or Coulometric Karl Fischer Titrator

  • Gastight syringes

  • Anhydrous methanol or appropriate Karl Fischer solvent

Procedure:

  • Prepare Titrator: Condition the titration vessel of the Karl Fischer instrument until a stable, low-drift endpoint is achieved, ensuring the system is free of atmospheric moisture.

  • Prepare Sample: Under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line), draw a precisely known volume or weight (typically 1-5 mL) of the this compound into a dry, gastight syringe.

  • Inject Sample: Carefully inject the sample into the conditioned titration cell. Ensure the needle tip is below the surface of the solvent.

  • Titrate: Start the titration. The instrument will automatically add titrant until the endpoint is reached and will calculate the water content.

  • Analyze Results: The result is typically provided in ppm (parts per million) or as a percentage. For sensitive applications, a value below 50 ppm is recommended.

Protocol 3.2: Purification by Distillation from Calcium Hydride

This protocol describes the drying of DMDA for use in anhydrous reactions. Perform this procedure in a well-ventilated fume hood.

Equipment:

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Heating mantle and magnetic stirrer

  • Calcium Hydride (CaH₂), powder

  • Inert gas setup (Argon or Nitrogen)

Procedure:

  • Initial Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a positive pressure of inert gas.

  • Add Drying Agent: To the round-bottom flask, add the this compound, followed by calcium hydride powder (approx. 5-10 g per 100 mL). Caution: Calcium hydride reacts with water to produce hydrogen gas.

  • Stir: Stir the mixture at room temperature under an inert atmosphere for several hours or overnight. This allows the CaH₂ to react with any residual water.[7]

  • Distill: Heat the mixture gently to distill the DMDA under atmospheric or reduced pressure (check the boiling point for your conditions). The first small fraction should be discarded.

  • Collect Product: Collect the main fraction in a Schlenk flask or other suitable oven-dried receiver under an inert atmosphere.

  • Storage: The freshly distilled, dry DMDA should be stored over activated 4Å molecular sieves in a sealed container under an inert atmosphere and protected from light.[7]

Section 4: Frequently Asked Questions (FAQs)

  • Q: How should I properly store this compound?

    • A: Store in a tightly sealed container, preferably under an inert gas like argon.[2] Place it in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong acids and oxidizing agents.[2][4][9]

  • Q: What are the primary incompatibilities of DMDA?

    • A: DMDA is incompatible with strong oxidizing agents and acids.[4] Contact with acids will cause rapid decomposition. Exposure to moist air or water should also be avoided due to its hygroscopic nature.[3][4]

  • Q: Can DMDA be used as a water scavenger, similar to 2,2-dimethoxypropane (DMP)?

    • A: Yes, in principle. Like DMP, DMDA reacts with water to produce acetone and methanol (via hydrolysis to DMAc first). This property can be used to drive equilibrium reactions forward by consuming water that is formed as a byproduct.[10] However, you must ensure that the byproducts (DMAc and methanol) do not interfere with your desired reaction.

DMDA Hydrolysis Mechanism

DMDA DMDA (this compound) Intermediate [Protonated Intermediate] DMDA->Intermediate - H₂O H3O + H₃O⁺ (Acid Catalyst) Hemiacetal [Hemiacetal Amide Intermediate] Intermediate->Hemiacetal + H₂O DMAc DMAc (N,N-dimethylacetamide) Hemiacetal->DMAc + H₃O⁺ (catalyst) Methanol + 2 CH₃OH (Methanol) Water + H₂O

Caption: Simplified path for acid-catalyzed hydrolysis of DMDA.

References

  • SAFETY D
  • SAFETY D
  • Buy this compound | 25408-61-1. (2023). Smolecule.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • This compound SDS, 25408-61-1 Safety D
  • Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry: University of Rochester.
  • SAFETY D
  • Dimethylacetamide. Wikipedia.
  • Common impurities in N,N-Dimethylacetamide-d9 and their effects. Benchchem.
  • What are the methods for drying N,N-Dimethylacetamide (DMA)? (2015).
  • Introduction of 2,2-Dimethoxypropane. (2019). ChemicalBook.

Sources

Validation & Comparative

A Tale of Two Acetals: A Comparative Guide to 2,2-dimethoxy-N,N-dimethylacetamide and Dimethylformamide Dimethyl Acetal for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular transformations with efficiency and precision. Among the myriad of tools available to the modern chemist, amide and formamide acetals have carved out a significant niche as versatile building blocks and activating agents. This guide provides an in-depth, data-driven comparison of two prominent members of this class: 2,2-dimethoxy-N,N-dimethylacetamide (also known as N,N-dimethylacetamide dimethyl acetal or DMA-DMA) and dimethylformamide dimethyl acetal (DMF-DMA). While structurally similar, their reactivity profiles and synthetic applications diverge significantly, a distinction critical for researchers, scientists, and drug development professionals to grasp for optimal experimental design.

At a Glance: A Comparative Overview

FeatureThis compound (DMA-DMA)Dimethylformamide Dimethyl Acetal (DMF-DMA)
CAS Number 25408-61-14637-24-5[1]
Molecular Formula C₆H₁₃NO₃[2]C₅H₁₃NO₂
Molecular Weight 147.17 g/mol [2]119.16 g/mol [1]
Boiling Point 99 °C[3]102-103 °C[4]
Density ~1.014 g/cm³[3]~0.897 g/mL at 25 °C[4]
Primary Function Acylating/Acetamidating Agent, Methylating Agent[5]Formylating Agent, Methylating Agent[3]
Key Reactive Moiety Transfers a -C(O)CH₃ or related group[5]Transfers a -CHO or related group[3]

The Core Distinction: Acetylating vs. Formylating Power

The fundamental difference in the synthetic utility of DMA-DMA and DMF-DMA lies in the nature of the electrophilic carbon center. In DMF-DMA, this carbon is attached to a hydrogen atom, rendering it a potent formylating agent for the introduction of a one-carbon aldehyde equivalent.[3] Conversely, the corresponding carbon in DMA-DMA is bonded to a methyl group, making it an effective reagent for acetylation or the introduction of an acetamidinyl moiety.[5]

The Mechanism of Action: A Tale of Two Electrophiles

The reactivity of both acetals is driven by the electrophilic character of the central carbon atom, which is susceptible to nucleophilic attack.[6][7] The initial step in their reaction with a nucleophile (NuH) involves the displacement of a methoxide group, leading to the formation of a highly reactive oxonium ion intermediate. This is followed by the elimination of a second equivalent of methanol to generate the final product.

G

Caption: Generalized reaction pathways for DMA-DMA and DMF-DMA with nucleophiles.

Head-to-Head in Synthetic Applications

Reactions with Amines: Formation of Amidines

Both DMA-DMA and DMF-DMA react with primary amines to form N,N-dimethylamidines. However, the nature of the resulting amidine differs. DMF-DMA yields formamidines, which are valuable intermediates and protecting groups.[8] In contrast, DMA-DMA produces acetamidines. The reaction of primary amines with DMA-DMA can be complex, yielding a mixture of the corresponding acetamidine and imidate ester, with the product distribution being dependent on reaction conditions such as temperature and solvent.[] The formation of the imidate ester can be suppressed by conducting the reaction in the presence of excess dimethylamine, affording the acetamidine as the sole product.[]

Reactions with Active Methylene Compounds: Enamine Synthesis

A cornerstone of DMF-DMA's utility is its reaction with compounds containing active methylene groups to generate enamines.[10] These enamines are versatile intermediates for the synthesis of a wide array of heterocyclic compounds.[11][12] While DMA-DMA can also react with active methylene compounds, its application in this area is less documented in readily available literature, and it would be expected to yield enaminones with an acetyl group instead of a formyl group.

Heterocyclic Synthesis: Building Blocks for Complex Scaffolds

Both reagents are invaluable in the construction of heterocyclic systems. DMF-DMA is extensively used as a one-carbon synthon for the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles.[11][13][14] For instance, it is a key reagent in the three-component cascade reaction of 1,1-enediamines and 1,3-dicarbonyl compounds to produce 2-aminopyridine derivatives.[15]

DMA-DMA also serves as a synthon for heterocycle synthesis. It has been reported as a reagent for the preparation of pyrimido[1,2-a][3][15][16]triazin-6-ones, acting as a one-carbon inserting synthon in this context.[17][18]

Methylating Agents: A Shared Capability

Interestingly, both DMA-DMA and DMF-DMA can function as methylating agents for various functional groups, including carboxylic acids, phenols, and thiols, under relatively mild conditions.[3][5] This dual reactivity adds another layer to their synthetic utility.

Experimental Protocols: A Practical Guide

General Procedure for the Formylation of a Ketone using DMF-DMA

This protocol provides a general method for the synthesis of an enaminone from a ketone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1 equivalent). The reaction can be performed neat or in an appropriate anhydrous solvent such as toluene or xylene. The flask should be under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (typically 1.1 to 1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature can vary significantly depending on the substrate and may require optimization.[19]

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the volatile byproducts (methanol and dimethylamine) can be removed under reduced pressure. The crude product can then be purified by standard techniques such as crystallization or column chromatography.

G

Caption: Workflow for a typical enaminone synthesis using DMF-DMA.

Trustworthiness and Self-Validating Systems

The protocols described are based on established methodologies in organic synthesis. The progress of these reactions can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The identity and purity of the resulting products should be confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and comparison with literature data where available. This multi-faceted analytical approach ensures a self-validating system for the described experimental procedures.

Concluding Remarks: Choosing the Right Tool for the Job

The choice between this compound and dimethylformamide dimethyl acetal is dictated by the specific synthetic transformation required.

  • For formylation reactions , the introduction of a -CHO group or its equivalent, and the synthesis of enamines derived from active methylene compounds, DMF-DMA is the reagent of choice . Its reactivity is well-established, and it offers a milder alternative to harsher formylating agents like the Vilsmeier reagent (DMF/POCl₃).[2]

  • For acetylation or the introduction of an acetamidinyl group , DMA-DMA is the appropriate reagent . While less extensively documented in readily accessible literature, it offers a unique reactivity profile for the synthesis of amides, diacylamines, and specific heterocyclic systems.

Both reagents also offer the utility of being methylating agents. Ultimately, a thorough understanding of the distinct reactivity of these two powerful acetals will enable the synthetic chemist to make an informed decision, leading to more efficient and successful synthetic endeavors.

References

  • Sciencemadness.org. (n.d.). N,N-Dimethylformamide Diethyl Acetal. Retrieved from [Link]

  • Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • Liskon Biological. (n.d.). DMF-DMA: Your Go-To Reagent for Heterocyclic Synthesis from China. Retrieved from [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214.
  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Retrieved from [Link]

  • Araujo, N. F., & Ferreira, S. B. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry.
  • Semantic Scholar. (n.d.). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Retrieved from [Link]

  • SCIRP. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). DMF in multicomponent synthesis of pyrimidines from amidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Retrieved from [Link]

  • Liskon Biological. (2024, May 11). Common Questions and Answers about DMF-DMA. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N -Dimethylformamide Dimethyl Acetal. Retrieved from [Link]

  • SCIRP. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved from [Link]

  • Semantic Scholar. (1992). Synthesis of pyrimidines from 2-trichloromethyl-4-dimethylamino-1,3-diaza-1,3-butadienes and electron deficient acetylenes. Retrieved from [Link]

  • Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939.
  • Google Patents. (n.d.). CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2,2-dimethoxy-N,N-dimethylacetamide and its Place in the Acetal Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagent can be the determining factor between a high-yielding, efficient reaction and a complex, low-yielding struggle. In the diverse family of acetals, 2,2-dimethoxy-N,N-dimethylacetamide (DMADMA) presents itself as a potent and versatile tool. This guide provides an in-depth comparison of DMADMA with other classes of acetals, offering objective analysis and supporting experimental context to inform your selection of the optimal reagent for your synthetic challenges.

Introduction to this compound: An Amide Acetal of Unique Reactivity

This compound, also known as N,N-dimethylacetamide dimethyl acetal, is a member of the amide acetal class of compounds.[1] Structurally, it combines the features of an acetal and an amide, leading to a unique reactivity profile that distinguishes it from simple dialkyl or cyclic acetals.[1] Its primary utility lies in its role as a reactive one-carbon and two-carbon synthon, particularly in the formation of enamines, amides, diacylamines, and various heterocyclic systems.[2][3] The presence of the dimethylamino group significantly enhances the electrophilicity of the central carbon atom, making it a powerful reagent for condensation reactions with a wide range of nucleophiles.[1]

Performance as a Reagent: A Comparative Analysis

The true value of DMADMA is best understood through a direct comparison with other commonly employed acetals in organic synthesis.

Amide Acetals: A Head-to-Head Comparison

The most relevant comparators for DMADMA are other amide acetals, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). Both are highly effective reagents for the synthesis of enamines from active methylene compounds, which are key intermediates in the production of various heterocycles.[4][5]

FeatureThis compound (DMADMA)N,N-dimethylformamide dimethyl acetal (DMF-DMA)Bredereck's Reagent (tert-butoxybis(dimethylamino)methane)
Reactivity HighHighVery High
Primary Use Two-carbon synthon, enamine formation, heterocycle synthesis.[2]One-carbon synthon, enamine formation, heterocycle synthesis.[5]One-carbon synthon, particularly for less acidic methylene groups.
Byproducts Methanol, DimethylamineMethanol, Dimethylaminetert-Butanol, Dimethylamine
Advantages Offers a two-carbon building block with an adjacent carbonyl group.Widely used and well-documented.[5]Generates a stronger base (tert-butoxide), enhancing reactivity with weakly acidic substrates.
Limitations Less commonly cited than DMF-DMA, potentially higher cost.May be less effective with weakly acidic methylene compounds.Can be more expensive and thermally less stable than DMF-DMA.

The key distinction in reactivity between DMADMA/DMF-DMA and Bredereck's reagent lies in the nature of the alkoxide leaving group. Bredereck's reagent generates a tert-butoxide ion, a significantly stronger base than the methoxide ion produced by DMADMA and DMF-DMA. This increased basicity makes Bredereck's reagent more effective at deprotonating weakly acidic methylene and methyl groups, often leading to higher yields in challenging cases.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for utilizing amide acetals in the synthesis of enamines, a common and crucial transformation.

General Procedure for Enamine Synthesis using an Amide Acetal

experimental_workflow start Start reagents Dissolve active methylene compound in an anhydrous solvent (e.g., toluene) under inert atmosphere. start->reagents add_acetal Add amide acetal (1.1 - 1.5 equivalents). reagents->add_acetal reflux Heat the reaction mixture to reflux. add_acetal->reflux monitor Monitor reaction progress by TLC or GC-MS. reflux->monitor workup Cool to room temperature and remove solvent in vacuo. monitor->workup Reaction complete purify Purify the crude product by distillation or chromatography. workup->purify end End purify->end

Caption: A generalized workflow for enamine synthesis using amide acetals.

Materials:

  • Active methylene compound (1.0 eq)

  • This compound or N,N-dimethylformamide dimethyl acetal (1.1-1.5 eq)

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the active methylene compound in the anhydrous solvent.

  • Add the amide acetal to the solution.

  • Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate, typically ranging from a few hours to overnight.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting enamine by vacuum distillation or column chromatography on silica gel.

Stability Profile: A Critical Consideration for Protecting Groups

While highly reactive as reagents, acetals are also widely employed as protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic conditions.[6] Their susceptibility to hydrolysis under acidic conditions allows for their removal when desired.[7]

General Principles of Acetal Stability

The stability of an acetal is influenced by several factors, including its structure (acyclic vs. cyclic) and the electronic nature of its substituents. Cyclic acetals, such as those derived from ethylene glycol (1,3-dioxolanes), are generally more stable than their acyclic counterparts.[8] This increased stability is attributed to entropic factors; the intramolecular nature of the reverse reaction (hydrolysis) is less favorable for cyclic acetals.[8]

The rate of acid-catalyzed hydrolysis is dependent on the stability of the intermediate oxocarbenium ion. Electron-donating groups on the acetal carbon stabilize this intermediate, leading to faster hydrolysis. Conversely, electron-withdrawing groups destabilize the oxocarbenium ion, resulting in greater stability towards acid-catalyzed cleavage.[7]

Hydrolytic Stability of Different Acetal Classes
Acetal TypeGeneral Stability to AcidGeneral Stability to BaseKey Features
Acyclic Dimethyl Acetals LabileStableEasy to form, but generally less stable than cyclic acetals.[8]
Cyclic Dioxolanes More StableStableIncreased stability due to the five-membered ring structure.[8]
Cyclic Dioxanes StableStableSix-membered ring acetals offering good stability.[8]
Amide Acetals (as protecting groups) Highly LabileStableThe nitrogen atom's electron-donating ability makes them very susceptible to acid hydrolysis.

While DMADMA is primarily used as a reagent, its high reactivity suggests that as a protecting group, it would be highly labile and easily removed under mild acidic conditions. This could be advantageous in synthetic routes where a very sensitive protecting group is required.

The Role of Acetals in Modern Drug Development

The principles of green chemistry are increasingly important in pharmaceutical development.[9] The efficiency and selectivity of reactions are paramount, and the choice of reagents and protecting groups plays a significant role. The high reactivity of amide acetals like DMADMA can lead to shorter reaction times and milder conditions, contributing to more sustainable synthetic processes.

Furthermore, the strategic use of different acetals with varying stabilities allows for selective deprotection in complex molecules, a crucial aspect of synthesizing intricate drug candidates. The ability to fine-tune the lability of a protecting group based on its structure is a powerful tool in the arsenal of the medicinal chemist.

Conclusion: Selecting the Right Acetal for the Job

This compound is a powerful and reactive amide acetal with significant utility in organic synthesis, particularly for the construction of enamines and heterocyclic systems. Its performance is comparable to the more commonly used N,N-dimethylformamide dimethyl acetal, with the key difference being the introduction of a two-carbon unit.

When compared to other classes of acetals, the high reactivity of amide acetals sets them apart. While this makes them excellent reagents for condensation reactions, it also renders them highly labile as protecting groups. For applications requiring robust protection of a carbonyl group, cyclic acetals like dioxolanes and dioxanes are generally the preferred choice.

Ultimately, the selection of the appropriate acetal is a strategic decision that depends on the specific requirements of the synthetic transformation. By understanding the nuanced differences in reactivity and stability among the various classes of acetals, researchers can make informed choices that lead to more efficient, selective, and successful synthetic outcomes.

References

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

  • Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent. Molbank, 2022, M1371. [Link]

  • El-Sayed, A. A., & Al-Said, S. M. (2012). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 2, 25-30.
  • Lassaletta, J. M., & Fernández, R. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 685–693. [Link]

  • El-Sayed, A. A. (2012). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
  • Granik, V. G. (1992). Acetals of amides and lactams in the synthesis of heterocyclic compounds. Chemistry of Heterocyclic Compounds, 28(6), 632-647.
  • Semantic Scholar. N-Methylation of Heterocycles with Dimethylformamide Dimethyl Acetal. [Link]

  • Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. [Link]

  • ResearchGate. Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. [Link]

  • Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. [Link]

  • Lee, S., & Park, S. B. (2018). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. Organic & Biomolecular Chemistry, 16(40), 7436-7440. [Link]

  • Khan Academy. Acetals as protecting groups. [Link]

  • Wang, Y., et al. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(21), 6611. [Link]

  • Thermo Fisher Scientific. N,N-Dimethylacetamide dimethyl acetal, tech. 90%, stab.. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Green Chemistry. The preparation and applications of amides using electrosynthesis. [Link]

  • Fisher Scientific. N,N-Dimethylacetamide dimethyl acetal, tech. 90%, stab.. [Link]

  • ResearchGate. N‐acetylation of amines with N, N‐dimethylacetamide using N,.... [Link]

  • Google Patents. A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
  • ACS Catalysis. Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. [Link]

  • Wikipedia. Dimethylacetamide. [Link]

  • Google Patents. Method for synthesizing N,N dimethyl acetamide in high purity.
  • The Journal of Organic Chemistry. Amide acetal hydrolysis. 2-Aryl-2-(N,N-dimethylamino)-1,3-dioxolanes. Rapid and reversible ring opening in neutral and basic solutions. Rate-determining decomposition of hydrogen ortho esters in acidic solutions. [Link]

  • Wikipedia. 2,2-Dimethoxypropane. [Link]

  • ResearchGate. Condensation of aromatic aldehydes with N,N-dimethylacetamide in presence of dialkyl carbonates as dehydrating agents. [Link]

  • PubChem. Dimethylacetamide. [Link]

  • ResearchGate. Thermophysical Study of the Binary Mixtures of N,N-Dimethylacetamide with 2-Propanol and 2-Butanol. [Link]

Sources

The Synthetic Chemist's Compass: Navigating the Utility of 2,2-dimethoxy-N,N-dimethylacetamide and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the choice of reagent can be the determining factor between a high-yielding, clean reaction and a complex, inseparable mixture. Amide acetals, a class of highly reactive compounds, have carved out a significant niche as versatile synthons for the formation of carbon-carbon and carbon-nitrogen bonds. Among these, 2,2-dimethoxy-N,N-dimethylacetamide (DMA-DMA) presents a unique profile of reactivity and utility. This guide provides a comprehensive comparison of DMA-DMA with its close relatives, N,N-dimethylformamide dimethyl acetal (DMF-DMA) and the highly reactive Bredereck's reagent, offering field-proven insights and experimental data to inform your synthetic strategy.

The Amide Acetal Family: A Spectrum of Reactivity

Amide acetals are characterized by a carbon atom bonded to a nitrogen and two alkoxy groups. This arrangement renders the central carbon highly electrophilic, making them potent reagents for the formation of enamines, amidines, and for the construction of various heterocyclic systems.[1] The reactivity of these reagents is primarily governed by the nature of the parent amide and the alkoxy leaving groups.

This compound (DMA-DMA) , derived from N,N-dimethylacetamide, introduces an acetyl equivalent. This differentiates it from its more common counterpart, N,N-dimethylformamide dimethyl acetal (DMF-DMA) , which delivers a formyl group.[2] For reactions requiring a more potent reagent, chemists often turn to Bredereck's reagent (tert-butoxybis(dimethylamino)methane), which, while not a true amide acetal, functions similarly but with significantly enhanced reactivity.[3]

Head-to-Head Comparison: DMA-DMA vs. Alternatives

The selection of the appropriate amide acetal is contingent upon the specific synthetic transformation, particularly the acidity of the substrate's protons.

FeatureThis compound (DMA-DMA)N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Bredereck's Reagent
Parent Amide N,N-DimethylacetamideN,N-DimethylformamideN,N-Dimethylformamide
Synthon Equivalent AcetylFormylFormyl
Byproducts Methanol, DimethylamineMethanol, Dimethylaminetert-Butanol, Dimethylamine
Reactivity ModerateMild to ModerateHigh
Key Advantage Introduces a C2 unit with a methyl substituentMilder than Vilsmeier-Haack reagents, suitable for many standard transformations.[4]Highly effective for deprotonating weakly acidic C-H bonds.[3]
Primary Applications Claisen-type rearrangements, synthesis of substituted heterocycles.[5][6]Enamine and amidine formation, formylation of active methylene compounds, heterocyclic synthesis.[2]Aminomethylenation of weakly acidic methylene groups, synthesis of complex heterocycles.[3]

Causality in Experimental Choices: A Deeper Dive

The enhanced reactivity of Bredereck's reagent stems from its ability to generate a tert-butoxide anion in situ upon reaction. Tert-butoxide is a significantly stronger base than the methoxide anion produced from DMA-DMA and DMF-DMA. This increased basicity facilitates the deprotonation of less acidic substrates, expanding its synthetic utility.[3]

Conversely, the milder nature of DMF-DMA makes it a suitable choice for a wide array of standard transformations where the higher reactivity of Bredereck's reagent might lead to side reactions or be unnecessary.[1]

This compound offers a distinct advantage when the introduction of a two-carbon unit with a methyl group is desired, as seen in specific Claisen-type rearrangements and the synthesis of correspondingly substituted heterocycles.[6]

Reaction Mechanisms Visualized

The general mechanism for the reaction of amide acetals with active methylene compounds involves the formation of a key enamine intermediate.

Reaction_Mechanism_DMA_DMA cluster_reactants Reactants cluster_intermediates Intermediates cluster_byproducts Byproducts DMA_DMA This compound Intermediate_1 Initial Adduct DMA_DMA->Intermediate_1 + R-CH2-Z Active_Methylene Active Methylene Compound (R-CH2-Z) Active_Methylene->Intermediate_1 Enamine Enamine Product Intermediate_1->Enamine - 2x CH3OH Methanol Methanol (2 eq.) Intermediate_1->Methanol

Caption: Generalized reaction mechanism of DMA-DMA with an active methylene compound.

Experimental Protocols: A Practical Guide

The following protocols are illustrative of the applications of this compound and its alternatives.

Protocol 1: Claisen-Type Rearrangement using this compound

This procedure details the reaction of an allylic alcohol with DMA-DMA to yield a γ,δ-unsaturated amide, as adapted from a literature procedure.[7]

Materials:

  • Cholest-4-en-3β-ol (1.0 equiv)

  • This compound (5.0 equiv)

  • o-Xylene (anhydrous)

  • Round-bottomed flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottomed flask, add cholest-4-en-3β-ol and anhydrous o-xylene.

  • Stir the mixture to dissolve the solid.

  • Add this compound to the solution.

  • Flush the flask with nitrogen and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The original procedure suggests a reaction time of 65 hours.[7]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the volatile materials under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel.

Workflow_Protocol_1 Start Start Dissolve Dissolve Cholest-4-en-3β-ol in o-xylene Start->Dissolve Add_Reagent Add 2,2-dimethoxy-N,N- dimethylacetamide Dissolve->Add_Reagent Reflux Reflux under Nitrogen (e.g., 65 hours) Add_Reagent->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Workup Cool and remove volatiles Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End Obtain γ,δ-unsaturated amide Purify->End

Sources

comparative study of methylation reagents including 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methylation Reagents: A Comparative Study

Introduction: The Methyl Group as a Master Switch in Molecular Design

Methylation—the addition of a methyl (CH₃) group to a substrate—is one of the most fundamental and powerful transformations in the toolkit of the modern chemist.[1][2] In drug development, the strategic addition of a methyl group can profoundly alter a molecule's pharmacological profile, affecting its potency, selectivity, solubility, and metabolic stability. For researchers and materials scientists, methylation is a key step in synthesizing complex molecular architectures.

However, the power of methylation is matched by the perils of the reagents often used to achieve it. Many classic methylating agents are notoriously hazardous, posing risks of extreme toxicity, carcinogenicity, or even explosion.[3][4][5] This guide provides an in-depth comparative analysis of common methylation reagents, offering the objective data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed, safety-conscious decisions. We will explore the mechanisms, applications, and safety profiles of these reagents, from the historical workhorses to greener, modern alternatives.

A note on the compound 2,2-dimethoxy-N,N-dimethylacetamide : While this guide aims to be comprehensive, a thorough review of scientific literature indicates that this compound is not established as a standard or common methylating agent. It is an acetal of N,N-dimethylacetamide, a polar aprotic solvent.[6][7] Its chemical structure does not lend itself to the typical reaction mechanisms seen with electrophilic methyl donors. Therefore, this guide will focus on well-documented and widely-used reagents to provide actionable and reliable information for laboratory synthesis.

The Methylation Toolkit: A Comparative Analysis

The choice of a methylating agent is a critical decision that hinges on a balance of reactivity, substrate compatibility, and, paramountly, safety. We will dissect the most common classes of reagents below.

The Alkyl Halide Workhorse: Methyl Iodide (CH₃I)

Methyl iodide, or iodomethane, is a versatile and highly effective reagent that functions via a direct Sₙ2 reaction mechanism.[8] Its utility is broad, but it is accompanied by significant health risks.

  • Mechanism of Action: The core of its reactivity lies in the excellent leaving group ability of the iodide ion and the sterically unhindered nature of the methyl group. A nucleophile (such as a phenoxide or enolate) attacks the electrophilic carbon atom of methyl iodide, displacing the iodide and forming the methylated product. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the substrate, thereby increasing its nucleophilicity.

  • Expertise & Causality in Practice: The choice of base and solvent is crucial. In the O-methylation of a phenol, for instance, a base like potassium carbonate is strong enough to generate the phenoxide nucleophile but not so strong as to cause unwanted side reactions. A polar aprotic solvent like acetone or DMF is often used to dissolve the reactants and facilitate the Sₙ2 pathway.

  • Safety Profile: Methyl iodide is highly toxic, a suspected carcinogen, and volatile (Boiling Point: 42 °C).[9][10] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves (nitrile or neoprene are recommended).[9][11]

The Potent Alkylator: Dimethyl Sulfate ((CH₃)₂SO₄)

Dimethyl sulfate (DMS) is another powerful and cost-effective Sₙ2 methylating agent, widely used in industrial applications for the methylation of phenols, amines, and thiols.[3][12]

  • Mechanism of Action: Similar to methyl iodide, DMS reacts via an Sₙ2 pathway. The sulfate group is an excellent leaving group, making DMS highly reactive. While both methyl groups can theoretically be transferred, the first is transferred much more rapidly.

  • Expertise & Causality in Practice: DMS is less volatile than methyl iodide, which can be an advantage for handling at scale.[8] However, its high reactivity can sometimes lead to over-methylation, particularly with amines. Careful control of stoichiometry and reaction temperature is essential to achieve mono-methylation.[13]

  • Safety Profile: Extreme Caution is Required. DMS is extremely toxic, corrosive, and a known carcinogen and mutagen.[3] It is readily absorbed through the skin, and symptoms of exposure can be delayed. Its use requires stringent safety protocols, and many academic institutions discourage its use in favor of safer alternatives.

The Highly Reactive Diazoalkane: Diazomethane (CH₂N₂)

Diazomethane is prized for its ability to methylate carboxylic acids to their corresponding methyl esters under exceptionally mild conditions, often with just a stoichiometric amount of the reagent at room temperature.[4][5]

  • Mechanism of Action: Unlike Sₙ2 reagents, the methylation of carboxylic acids by diazomethane proceeds via protonation. The acidic proton of the carboxylic acid is transferred to diazomethane, forming a methyldiazonium cation. This highly reactive intermediate is then attacked by the carboxylate anion, releasing nitrogen gas (N₂) and forming the methyl ester.[5] This irreversible, gas-evolving step drives the reaction to completion.

  • Expertise & Causality in Practice: The key advantage is the mildness of the reaction; no base or heat is required, making it ideal for sensitive substrates. The reaction progress can often be monitored visually by the disappearance of the yellow color of diazomethane.[4]

  • Safety Profile: Diazomethane is extremely toxic and violently explosive .[4][5] It should not be handled in pure form and is always generated in situ as an ethereal solution. Contact with rough glass surfaces, certain metals, or heating can trigger detonation. Its use has been significantly reduced in favor of the safer, albeit still hazardous, alternative, trimethylsilyldiazomethane (TMS-diazomethane).[5][14]

The "Green" Methylating Agent: Dimethyl Carbonate ((CH₃O)₂CO)

Dimethyl carbonate (DMC) has emerged as a genuinely safer and more environmentally benign alternative to traditional reagents like DMS and methyl halides.[15][16]

  • Mechanism of Action: DMC is a much weaker methylating agent and typically requires high temperatures (often >150 °C) and a catalyst or base to proceed.[16][17] For phenol methylation, the reaction involves the nucleophilic attack of the phenoxide on the carbonyl carbon, followed by subsequent steps to release the methylated product and byproducts like methanol and CO₂.

  • Expertise & Causality in Practice: The trade-off for its significantly lower toxicity is its reduced reactivity.[16] Reactions with DMC are slower and require more forcing conditions. However, for industrial processes where safety and environmental impact are paramount, it is an excellent choice. The byproducts are non-toxic, and it avoids the generation of inorganic salt waste.[17]

  • Safety Profile: DMC has very low toxicity and is biodegradable.[16] This makes it a preferred "green" reagent, aligning with the principles of sustainable chemistry.

Data Presentation: Comparative Summaries

For ease of comparison, the properties of these key reagents are summarized below.

Table 1: Safety Profile Comparison of Common Methylation Reagents

ReagentAcute ToxicityCarcinogenicity/MutagenicityExplosion HazardKey Handling Precautions
Methyl Iodide (MeI) High; toxic by inhalation, ingestion, and skin absorption.[10]Suspected carcinogen.[9]LowVolatile; must be used in a fume hood with proper PPE.[11]
Dimethyl Sulfate (DMS) Very High; potent poison, corrosive, delayed effects.[3]Known carcinogen and mutagen.[3]LowExtreme caution; avoid all contact, use stringent containment.
Diazomethane (CH₂N₂) Very High; potent poison by inhalation.[4][5]Suspected carcinogen.[4]Very High; shock-sensitive.Generate and use in situ only; use specialized glassware.
Dimethyl Carbonate (DMC) Low.[16]Not considered carcinogenic.LowStandard laboratory precautions; can be handled on the bench.

Table 2: Performance and Application Scope

ReagentCommon SubstratesTypical ConditionsAdvantagesDisadvantages
Methyl Iodide (MeI) Phenols, Amines, Enolates, Carboxylic Acids[8][18]Base (K₂CO₃, etc.), Room Temp to RefluxHigh reactivity, versatile, predictable Sₙ2 mechanism.Toxic, volatile, produces salt waste.
Dimethyl Sulfate (DMS) Phenols, Amines, Thiols[3]Base, often Room TempHighly reactive, low cost, effective for industrial scale.[3][12]Extremely toxic and carcinogenic, produces salt waste.
Diazomethane (CH₂N₂) Carboxylic Acids, Phenols[4][5]Room Temperature, no base needed for acids.Extremely mild conditions, high yield, clean reaction.Extremely toxic and explosive, difficult to handle.
Dimethyl Carbonate (DMC) Phenols, Amines, Carboxylic Acids[16][19]High Temp (120-200 °C), Base/CatalystLow toxicity, biodegradable, "green" byproducts.[15]Low reactivity, requires high temperatures and pressure.[17]

Visualizing Mechanisms and Workflows

To better understand the practical and chemical differences, the following diagrams illustrate key processes.

SN2_Methylation cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu R-O⁻ (Nucleophile) TS [R-O···CH₃···X]⁻ Nu->TS Sₙ2 Attack MeX CH₃-X (Reagent) X = I, OSO₃CH₃ MeX->TS Product R-O-CH₃ (Methylated Product) TS->Product Bond Formation LG X⁻ (Leaving Group) TS->LG Bond Cleavage

Caption: General Sₙ2 mechanism for MeI and DMS.

Workflow_Comparison cluster_dms Workflow: Dimethyl Sulfate (High Hazard) cluster_dmc Workflow: Dimethyl Carbonate (Low Hazard) dms_start Start dms_prep Stringent PPE & Fume Hood Setup dms_start->dms_prep dms_react Add Substrate, Base, Solvent dms_prep->dms_react dms_add Slow Addition of DMS at 0°C dms_react->dms_add dms_workup Quench Excess DMS (e.g., aq. Ammonia) dms_add->dms_workup dms_extract Aqueous Workup & Extraction dms_workup->dms_extract dms_purify Purification (e.g., Chromatography) dms_extract->dms_purify dms_end End dms_purify->dms_end dmc_start Start dmc_prep Standard PPE & Lab Setup dmc_start->dmc_prep dmc_react Combine Substrate, Base, DMC (Solvent) dmc_prep->dmc_react dmc_heat Heat to High Temperature (e.g., 160°C) dmc_react->dmc_heat dmc_workup Cool and Dilute dmc_heat->dmc_workup dmc_extract Aqueous Workup & Extraction dmc_workup->dmc_extract dmc_purify Purification (e.g., Chromatography) dmc_extract->dmc_purify dmc_end End dmc_purify->dmc_end

Caption: Contrasting lab workflows for high- vs. low-hazard reagents.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the O-methylation of 4-tert-butylphenol, a common substrate. They are designed to be self-validating by directly comparing a classic method with a greener alternative.

Protocol 1: O-Methylation using Methyl Iodide (Classic Method)
  • Objective: To synthesize 1-tert-butyl-4-methoxybenzene using methyl iodide.

  • Causality: This protocol relies on the Sₙ2 reaction between the phenoxide, generated in situ by potassium carbonate, and methyl iodide. Acetone is a suitable polar aprotic solvent that dissolves the reactants without interfering with the reaction. Refluxing provides the necessary activation energy.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylphenol (5.0 g, 33.3 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃) (6.9 g, 50.0 mmol) and acetone (50 mL).

  • Initiation: Stir the suspension vigorously. Add methyl iodide (3.1 mL, 50.0 mmol) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with 1M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by water (25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: O-Methylation using Dimethyl Carbonate (Green Alternative)
  • Objective: To synthesize 1-tert-butyl-4-methoxybenzene using dimethyl carbonate.

  • Causality: This protocol leverages the lower reactivity of DMC by using high temperatures to drive the reaction. DMC itself serves as both the methylating agent and the solvent. A strong base is required to facilitate the reaction.

Step-by-Step Methodology:

  • Setup: To a 50 mL pressure-rated reaction vessel (autoclave) equipped with a magnetic stir bar, add 4-tert-butylphenol (5.0 g, 33.3 mmol).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃) (1.4 g, 10.0 mmol) and dimethyl carbonate (DMC) (25 mL).

  • Reaction: Seal the vessel securely. Heat the mixture to 160 °C with vigorous stirring and maintain for 8-12 hours. (Caution: Reaction is under pressure) . Monitor the internal pressure.

  • Work-up: After the reaction is complete, cool the vessel to room temperature before opening.

  • Purification: Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Conclusion and Future Outlook

The field of methylation is continuously evolving, driven by a collective imperative to enhance safety and sustainability without sacrificing synthetic efficiency. While highly potent but hazardous reagents like dimethyl sulfate and diazomethane have been instrumental in countless chemical discoveries, their use demands a level of caution and infrastructure that is not always feasible or desirable.

The modern synthetic chemist must weigh the high reactivity of traditional agents against the significant safety and environmental benefits of alternatives like dimethyl carbonate. For many applications, particularly at scale, the trade-off of higher temperatures and longer reaction times for a vastly improved safety profile is a judicious one. As research uncovers more efficient catalysts and reaction conditions for greener reagents, we can anticipate a continued shift away from the legacy of hazardous methylation chemistry, enabling safer and more sustainable innovation in drug discovery and beyond.

References

  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Arkat USA. (n.d.). A comparison of several modern alkylating agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology. Retrieved from [Link]

  • Aure Chemical. (n.d.). Toxicity and Environmental Impact of Dimethyl Sulfate. Retrieved from [Link]

  • Reachem. (2024). Acetylation and Methylation: Comparing Two Essential Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PMC. Retrieved from [Link]

  • CEJOEM. (1999). DIMETHYL SULFATE: REVIEW OF TOXICITY. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Retrieved from [Link]

  • Industrial & Engineering Chemistry. (n.d.). Methylation of Phenol by Dimethyl Sulfate. Retrieved from [Link]

  • SynCrest Inc. (n.d.). Handling of reagents. Retrieved from [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • Angene. (n.d.). Methyl Iodide vs. Alternatives: A Synthesis Perspective. Retrieved from [Link]

  • Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane). Retrieved from [Link]

  • ACS Publications. (n.d.). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ACS. (n.d.). Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF. Retrieved from [Link]

  • Waseda University. (1998). Convenient O-methylation of phenols with dimethyl carbonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). TMS-Diazomethane. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • LookChem. (2025). N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Retrieved from [Link]

  • PubChem. (n.d.). N,2-dimethoxy-N-methylacetamide. Retrieved from [Link]

Sources

A Technical Guide to 2,2-dimethoxy-N,N-dimethylacetamide: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the selection of appropriate solvents and reagents is paramount to achieving desired outcomes with high efficiency and purity. While commonplace solvents like N,N-dimethylacetamide (DMAc) are staples in the chemist's toolbox, their lesser-known derivatives present unique opportunities for novel reactivity and process optimization. This guide provides an in-depth technical comparison of 2,2-dimethoxy-N,N-dimethylacetamide, a structurally unique analog of DMAc, with its parent compound and other common polar aprotic solvents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire.

Introduction to this compound: Beyond a Simple Solvent

This compound is an organic compound that can be viewed as a derivative of the widely used solvent N,N-dimethylacetamide (DMAc), where the alpha-hydrogens of the acetyl group have been replaced by two methoxy groups, forming a dimethyl acetal.[1] This structural modification fundamentally alters the electronic and steric properties of the molecule, suggesting a departure from the typical behavior of a simple polar aprotic solvent and hinting at its potential as a reactive intermediate.

While DMAc is primarily employed for its high polarity and ability to dissolve a wide range of organic and inorganic compounds, this compound's utility is likely to be more nuanced.[1][2] Its potential applications can be broadly categorized into two areas: as a specialized solvent with unique properties and as a versatile reagent in organic synthesis. One notable, albeit specific, application is its use as an intermediate in the synthesis of the sedative-hypnotic drug Zolpidem.[3]

Physicochemical Properties: A Comparative Overview

A thorough understanding of a compound's physical and chemical properties is crucial for its effective application. Below is a comparative table of this compound and other common polar aprotic solvents.

PropertyThis compoundN,N-dimethylacetamide (DMAc)N,N-dimethylformamide (DMF)N-methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
CAS Number 25408-61-1[1]127-19-5[4]68-12-2872-50-467-68-5
Molecular Formula C₆H₁₃NO₃[1]C₄H₉NO[4]C₃H₇NOC₅H₉NOC₂H₆OS
Molecular Weight ( g/mol ) 147.17[1]87.12[4]73.0999.1378.13
Boiling Point (°C) Not readily available165[4]153202189
Polarity Expected to be polar aprotic[1]Polar aproticPolar aproticPolar aproticPolar aprotic
Key Structural Feature Amide and AcetalAmideAmideLactamSulfoxide

Note: Some physical properties for this compound are not widely reported in the literature.

The presence of the electron-donating methoxy groups in this compound is expected to influence its polarity and solvent capabilities compared to DMAc. However, the most significant divergence in its chemical behavior stems from the reactivity of the acetal functional group.

This compound as a Reagent: Unlocking Synthetic Potential

The true potential of this compound likely lies in its application as a reagent, a concept well-established for its close analog, N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5] The acetal moiety is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, a property that can be exploited in multi-step syntheses.[1]

Parallels with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is a widely used reagent for formylation and for the construction of heterocyclic systems.[5] It reacts with primary amines to form formamidines and with active methylene compounds to introduce a dimethylaminomethylene group. By analogy, this compound could potentially react with nucleophiles at the acetal carbon, leading to the introduction of a dimethylamino-acetyl group or related moieties.

Potential as a Protecting Group

The acetal group is a well-known protecting group for aldehydes and ketones. While this compound itself is not a direct protecting group, its synthesis from a corresponding α-keto amide would involve the protection of the ketone. Conversely, the selective hydrolysis of the acetal group in this compound under acidic conditions could be a strategy to unmask a reactive carbonyl group at a specific stage of a synthesis.

Reactivity with Amines: Formation of Acetamidines and Imidate Esters

Drawing parallels with N,N-dimethylacetamide dimethyl acetal, it is plausible that this compound reacts with primary amines.[] This reaction could potentially yield a mixture of an acetamidine and an imidate ester, depending on the reaction conditions such as temperature and solvent. The formation of such products opens avenues for the synthesis of various nitrogen-containing compounds.

Comparison with Conventional Polar Aprotic Solvents

The choice of a solvent is critical in chemical reactions, influencing reaction rates, yields, and selectivity. Here, we compare the anticipated properties and performance of this compound with established polar aprotic solvents.

N,N-Dimethylacetamide (DMAc)

As the parent compound, DMAc is the most direct comparator.

  • Advantages of DMAc: Well-characterized, readily available, high solvating power for a wide range of compounds, and relatively high boiling point. It is a common solvent in peptide synthesis and polymer chemistry.[7][8]

  • Potential Advantages of this compound over DMAc: The key advantage would be its dual functionality as a reagent, as discussed above. Its different steric and electronic profile might also offer unique solubility or reactivity profiles in specific applications.

N,N-Dimethylformamide (DMF)

DMF is another widely used amide solvent.

  • Advantages of DMF: Lower cost and similar solvating power to DMAc for many applications.

  • Disadvantages of DMF: Lower boiling point and thermal stability compared to DMAc. It can decompose to dimethylamine and carbon monoxide.

  • Potential Advantages of this compound over DMF: Similar to the comparison with DMAc, the primary advantage would be its reactive potential.

N-Methyl-2-pyrrolidone (NMP)

NMP is a lactam with excellent solvating properties, particularly in peptide synthesis.[9]

  • Advantages of NMP: High boiling point, good thermal and chemical stability, and excellent solvent for a variety of polymers.

  • Potential Advantages of this compound over NMP: The unique reactivity of the acetal group offers synthetic possibilities not available with the relatively inert lactam ring of NMP under many conditions.

Dimethyl Sulfoxide (DMSO)

DMSO is a strong polar aprotic solvent with a high dielectric constant.

  • Advantages of DMSO: Excellent solvent for a wide range of polar and nonpolar compounds, and it can also act as a mild oxidant in some reactions.[10]

  • Disadvantages of DMSO: Can be difficult to remove due to its high boiling point and can be hygroscopic.

  • Potential Advantages of this compound over DMSO: Potentially easier to handle and remove, and its reactivity is more predictable and centered around the acetal functionality.

Experimental Protocols

While specific, validated protocols for the application of this compound are scarce in peer-reviewed literature, a general experimental workflow for its potential use as a reagent can be proposed based on the reactivity of analogous compounds.

General Procedure for Reaction with a Primary Amine (Hypothetical)

Objective: To synthesize an acetamidine or imidate ester derivative.

Materials:

  • This compound

  • Primary amine

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the primary amine in the chosen anhydrous solvent under an inert atmosphere, add 1.0-1.2 equivalents of this compound.

  • Heat the reaction mixture to a temperature between 80-120 °C, monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation, to isolate the desired acetamidine or imidate ester product.

Causality behind Experimental Choices:

  • Anhydrous solvent and inert atmosphere: The acetal functionality and the potential intermediates are sensitive to moisture and acidic conditions.

  • Heating: The reaction of amines with amide acetals often requires elevated temperatures to proceed at a reasonable rate.

  • Monitoring: Regular monitoring is crucial to determine the optimal reaction time and to observe the formation of different products (acetamidine vs. imidate ester).

Visualizing Reaction Pathways

To better understand the potential reactivity of this compound, the following diagrams illustrate key conceptual pathways.

reaction_pathway This compound This compound Reactive Intermediate Reactive Intermediate This compound->Reactive Intermediate Activation (e.g., Lewis Acid) Deprotected Carbonyl Deprotected Carbonyl This compound->Deprotected Carbonyl Acidic Hydrolysis Product A Product A Reactive Intermediate->Product A + Nucleophile 1 Product B Product B Reactive Intermediate->Product B + Nucleophile 2

Caption: Potential activation and reaction pathways of this compound.

comparison_workflow cluster_selection Solvent/Reagent Selection cluster_evaluation Performance Evaluation Target Transformation Target Transformation This compound This compound Target Transformation->this compound Consider Novel Reactivity DMAc / DMF / NMP / DMSO DMAc / DMF / NMP / DMSO Target Transformation->DMAc / DMF / NMP / DMSO Conventional Approach Yield Yield Purity Purity Reaction Time Reaction Time Work-up Work-up This compound->Yield This compound->Purity This compound->Reaction Time This compound->Work-up DMAc / DMF / NMP / DMSO->Yield DMAc / DMF / NMP / DMSO->Purity DMAc / DMF / NMP / DMSO->Reaction Time DMAc / DMF / NMP / DMSO->Work-up

Caption: Decision workflow for selecting between this compound and conventional solvents.

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, chemical entity. While its direct application as a solvent may be limited to niche areas where its specific properties are advantageous, its true potential lies in its utility as a versatile synthetic reagent. The presence of the acid-labile acetal group in conjunction with the robust amide functionality offers a unique handle for organic chemists to exploit in the synthesis of complex molecules, as exemplified by its role in the preparation of Zolpidem.

Further research is warranted to fully elucidate the reactivity profile of this compound and to develop robust protocols for its application. A systematic investigation of its reactions with a variety of nucleophiles, under different conditions, would be highly valuable. As the demand for novel and efficient synthetic methodologies continues to grow, particularly in the pharmaceutical industry, compounds like this compound may offer elegant solutions to challenging synthetic problems. This guide serves as a foundational resource to encourage and facilitate such explorations.

References

  • LookChem. (n.d.). CAS No.25408-61-1,N,N-DIMETHYL-2,2-DIMETHOXY ACETAMIDE Suppliers. Retrieved from [Link]

  • Muci, A. R., & Buchwald, S. L. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(21), 6528. [Link]

  • VGS Synthesis Pvt Ltd. (n.d.). API Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.). US 2015/011 1905 A1.
  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). DE102004058888A1 - Process for the preparation of N, N-dimethylacetamide (DMAC).
  • American Chemical Society. (2021). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. ACS Sustainable Chemistry & Engineering, 9(4), 1543-1555. [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • European Patent Office. (2009). PURIFICATION OF N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524369A - Synthesis method of N, N-dimethylacetamide.
  • University of California, Santa Cruz. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Retrieved from [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2,2-dimethoxy-N,N-dimethylacetamide, a compound of interest in various chemical and pharmaceutical applications. We will explore the validation of two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This guide will not only present the "how" but also the critical "why" behind the experimental choices, ensuring a robust and self-validating system.

Choosing the Right Analytical Tool: GC vs. HPLC

The selection of an analytical technique is predicated on the physicochemical properties of the analyte. For this compound, both GC and HPLC present viable options, each with distinct advantages and considerations.

  • Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a strong candidate. It often provides high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. The presence of a chromophore in the molecule would allow for detection by a UV-Vis detector, a common and robust HPLC detector. If the compound lacks a strong chromophore, alternative detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be employed, though often with lower sensitivity. For high-specificity applications, coupling HPLC with a Mass Spectrometer (LC-MS) is a powerful option.[7][8]

This guide will compare a GC-FID method with an HPLC-UV method, representing common and accessible configurations in many laboratories.

Visualizing the Analytical Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the typical workflows for method validation using GC and HPLC.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_validation Method Validation prep_start Prepare Stock Solution of This compound prep_series Create Calibration Standards (e.g., 80-120% of nominal) prep_start->prep_series prep_sample Prepare Sample Solutions (e.g., dissolve in appropriate solvent) prep_series->prep_sample gc_injection Inject Sample/Standard into GC prep_sample->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation gc_detection Detection by FID gc_separation->gc_detection gc_data Data Acquisition gc_detection->gc_data val_specificity Specificity/ Selectivity gc_data->val_specificity val_linearity Linearity & Range gc_data->val_linearity val_accuracy Accuracy gc_data->val_accuracy val_precision Precision (Repeatability & Intermediate) gc_data->val_precision val_lod_loq LOD & LOQ gc_data->val_lod_loq val_robustness Robustness gc_data->val_robustness

Caption: Gas Chromatography (GC) method validation workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_validation Method Validation prep_start Prepare Stock Solution of This compound prep_series Create Calibration Standards (e.g., 80-120% of nominal) prep_start->prep_series prep_sample Prepare Sample Solutions (e.g., dissolve in mobile phase) prep_series->prep_sample hplc_injection Inject Sample/Standard into HPLC prep_sample->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection Detection by UV Detector hplc_separation->hplc_detection hplc_data Data Acquisition hplc_detection->hplc_data val_specificity Specificity/ Selectivity hplc_data->val_specificity val_linearity Linearity & Range hplc_data->val_linearity val_accuracy Accuracy hplc_data->val_accuracy val_precision Precision (Repeatability & Intermediate) hplc_data->val_precision val_lod_loq LOD & LOQ hplc_data->val_lod_loq val_robustness Robustness hplc_data->val_robustness

Caption: High-Performance Liquid Chromatography (HPLC) method validation workflow.

Experimental Protocols and Validation Parameters

The following sections detail the proposed experimental protocols for GC-FID and HPLC-UV analysis of this compound, along with the necessary validation steps as mandated by ICH guidelines.[9][10][11]

Gas Chromatography (GC-FID) Method

Rationale: This method is predicated on the assumption that this compound is sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column is chosen for general-purpose separation, and the FID detector is selected for its high sensitivity to organic compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injection Port Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 220°C

    • Hold: 5 minutes

  • Detector Temperature: 280°C

Validation Protocol:

  • Specificity:

    • Procedure: Inject a blank solvent, a placebo (if in a formulation), and a solution of this compound.

    • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the analyte.[2][9]

  • Linearity and Range:

    • Procedure: Prepare at least five concentrations of this compound, typically spanning 80% to 120% of the expected sample concentration.[12] Inject each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy:

    • Procedure: Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.[2]

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at a S/N of 3:1, and LOQ at a S/N of 10:1.

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

  • Robustness:

    • Procedure: Intentionally vary critical method parameters such as oven temperature (± 5°C), flow rate (± 0.1 mL/min), and injection port temperature (± 10°C) and assess the impact on the results.

    • Acceptance Criteria: The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage.[2]

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale: This method assumes this compound possesses a UV chromophore. A reversed-phase C18 column is a versatile choice for separating moderately polar compounds. The mobile phase composition is selected to provide adequate retention and peak shape.

Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent

  • Detector: UV-Vis Detector (e.g., Waters 2489)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan (e.g., 210 nm)

Validation Protocol:

The validation parameters (Specificity, Linearity and Range, Accuracy, Precision, LOD/LOQ, and Robustness) are the same as for the GC method. The procedures are adapted for the HPLC system.

  • Specificity: As with GC, inject blank, placebo, and analyte solutions to ensure no interference at the analyte's retention time.

  • Linearity and Range: Prepare a series of standards in the mobile phase and inject them to establish the linear range of the method.

  • Accuracy: Perform spike recovery studies on a suitable matrix.

  • Precision: Conduct repeatability and intermediate precision studies by analyzing multiple preparations of a homogeneous sample.

  • LOD and LOQ: Determine from the signal-to-noise ratio of the analyte peak.

  • Robustness: Deliberately vary parameters such as mobile phase composition (e.g., ±2% acetonitrile), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's resilience.

Comparative Performance Summary

The choice between GC and HPLC will depend on the specific application, available instrumentation, and the properties of the sample matrix. The following table provides a comparative summary of the expected performance of the two validated methods.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Rationale / Key Considerations
Applicability Volatile and thermally stable analytesWide range of analytes, including non-volatile and thermally labileGC requires the analyte to be stable at high temperatures.
Specificity High, based on retention time. Can be enhanced with MS.Good, based on retention time and UV spectrum. Can be enhanced with DAD or MS.Co-eluting impurities can be an issue for both techniques.
Sensitivity (LOD/LOQ) Generally high for organic compounds (ng to pg range).Dependent on the analyte's chromophore (µg to ng range).FID is a highly sensitive universal detector for hydrocarbons. UV sensitivity is analyte-specific.
Linearity (r²) Typically ≥ 0.99Typically ≥ 0.99Both techniques can provide excellent linearity over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Acceptance criteria are dictated by regulatory guidelines.[3][9]
Precision (%RSD) ≤ 2.0%≤ 2.0%Modern instrumentation allows for high precision in both techniques.
Robustness Sensitive to changes in temperature, flow rate, and inlet conditions.Sensitive to mobile phase composition, pH, flow rate, and column temperature.Robustness testing is critical to ensure method reliability.[5]
Sample Throughput Can be faster due to shorter run times for volatile compounds.Can be slower depending on the separation complexity.Method development aims to optimize run time while maintaining resolution.
Solvent Consumption Minimal (carrier gas)Higher (mobile phase solvents)HPLC can be more costly in terms of solvent purchase and disposal.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable platforms for the quantitative analysis of this compound, provided the methods are rigorously validated. The choice between the two is a strategic one, balancing the analyte's properties with the specific requirements of the analysis, such as required sensitivity, sample matrix, and available resources.

A thorough validation process, adhering to established guidelines from bodies like the ICH and FDA, is not merely a regulatory hurdle but a fundamental scientific necessity.[1][11][13] It ensures that the generated data is accurate, reproducible, and fit for its intended purpose, thereby upholding the integrity of research and development in the pharmaceutical and chemical industries.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Altabrisa Group. (2025).
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025).
  • International Council for Harmonisation. (2023).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • PubMed. (2023).
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • International Journal of Trend in Scientific Research and Development. (2020).
  • ResearchGate. (2017).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the selection of the right reagent is a critical juncture that dictates the efficiency, selectivity, and ultimate success of a synthetic route. In the realm of carbon-carbon and carbon-nitrogen bond formation, amide acetals stand out as remarkably versatile and potent reagents. This guide provides an in-depth mechanistic comparison of 2,2-dimethoxy-N,N-dimethylacetamide and its more widely known analogues, N,N-dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent. By examining their reactivity profiles, mechanistic nuances, and performance in key synthetic transformations, this document aims to equip the reader with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction to the Amide Acetal Family: Structure and Electronic Profile

Amide acetals are characterized by a geminal-diamino or amino-alkoxy substitution on a carbon atom, which imparts a unique electronic character. The lone pairs on the nitrogen and oxygen atoms engage in resonance with the electrophilic carbon center, rendering them highly reactive towards a variety of nucleophiles.

This compound features a quaternary carbon center derived from acetic acid, distinguishing it from its formamide-derived counterparts. This structural difference has significant implications for its reactivity, particularly in reactions where the acyl substituent plays a role.

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is perhaps the most ubiquitous member of this class, serving as a versatile C1 synthon for formylation and aminomethylenation reactions.[1] Its reactivity stems from the electrophilic nature of the central carbon atom, facilitated by the two methoxy leaving groups.

Bredereck's reagent (tert-Butoxybis(dimethylamino)methane) is a sterically hindered and highly reactive aminal ester.[2] Its enhanced reactivity is a direct consequence of the tert-butoxide leaving group, which is a significantly stronger base than methoxide.[3]

Mechanistic Principles: A Tale of Two Pathways

The reactivity of these amide acetals in reactions with nucleophiles, particularly active methylene compounds, generally proceeds through one of two primary mechanistic pathways. The choice of pathway is largely dictated by the acidity of the substrate and the nature of the amide acetal itself.

The Concerted Pathway: The Case of DMF-DMA

In many reactions involving DMF-DMA and sufficiently acidic methylene compounds, the mechanism is believed to be a concerted process. The reaction is initiated by the nucleophilic attack of the active methylene compound onto the electrophilic carbon of the acetal. This is followed by the elimination of methanol to form an enamine product.

DMF-DMA_Mechanism cluster_0 Reaction with Active Methylene Compound Start Active Methylene Compound (R-CH2-Z) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack DMFDMA DMF-DMA DMFDMA->Intermediate Product Enamine Intermediate->Product Elimination of 2x CH3OH Methanol Methanol (x2) Intermediate->Methanol

Caption: General mechanism of DMF-DMA with an active methylene compound.

The Base-Catalyzed Pathway: The Power of Bredereck's Reagent

Bredereck's reagent operates through a distinct, base-catalyzed mechanism that accounts for its superior reactivity with less acidic substrates.[3] The reaction is initiated by the thermal dissociation of the reagent to generate a highly reactive formamidinium ion and a strongly basic tert-butoxide anion.[4] The tert-butoxide then deprotonates the active methylene compound, generating an enolate which subsequently attacks the formamidinium ion. Elimination of dimethylamine then furnishes the final enamine product.

Brederecks_Reagent_Mechanism cluster_1 Reaction with Active Methylene Compound Bredereck Bredereck's Reagent Dissociation Dissociation Bredereck->Dissociation tBuO tert-butoxide Dissociation->tBuO Formamidinium Formamidinium ion Dissociation->Formamidinium Enolate Enolate tBuO->Enolate Adduct Adduct Formamidinium->Adduct Active_Methylene Active Methylene Compound Active_Methylene->Enolate Deprotonation Enolate->Adduct Nucleophilic Attack Product Enamine Adduct->Product Elimination Dimethylamine Dimethylamine Adduct->Dimethylamine

Caption: Mechanism of Bredereck's reagent with an active methylene compound.

Comparative Performance Analysis

The choice between these reagents is often dictated by the specific requirements of the substrate and the desired transformation.

FeatureThis compoundN,N-Dimethylformamide dimethyl acetal (DMF-DMA)Bredereck's Reagent
Parent Amide N,N-DimethylacetamideN,N-DimethylformamideN,N-Dimethylformamide
Reactivity ModerateHighVery High
Primary Use Acyl group transfer, Claisen rearrangements[5][6]Formylation, aminomethylenation, heterocycle synthesis[1][7]Formylation of weakly acidic C-H bonds, heterocycle synthesis[2][3]
Leaving Group MethoxideMethoxidetert-Butoxide
Basicity of Leaving Group WeakWeakStrong
Typical Reaction Conditions ThermalThermal or mild conditionsOften requires heating
Substrate Scope Allylic alcohols, activated methylene compoundsWide range of active methylene compounds, amines, phenolsBroad, including less acidic ketones and esters

A notable example highlighting the superior reactivity of Bredereck's reagent is in the aminomethylenation of the α-position of certain ketones where DMF-DMA fails to provide the desired product in appreciable yields.[3]

The Unique Reactivity of this compound: The Eschenmoser-Claisen Rearrangement

While less commonly employed for simple aminomethylenations, this compound exhibits unique and powerful reactivity in[2][2]-sigmatropic rearrangements, most notably the Eschenmoser-Claisen rearrangement.[5][6] This reaction provides a stereospecific route to γ,δ-unsaturated amides from allylic alcohols.

The mechanism commences with the reaction of the allylic alcohol with this compound to form a ketene aminal intermediate. This intermediate then undergoes a concerted[2][2]-sigmatropic rearrangement to yield the final amide product.

Eschenmoser_Claisen_Workflow cluster_2 Eschenmoser-Claisen Rearrangement Allylic_Alcohol Allylic Alcohol Ketene_Aminal Ketene Aminal Intermediate Allylic_Alcohol->Ketene_Aminal DMA_acetal 2,2-dimethoxy- N,N-dimethylacetamide DMA_acetal->Ketene_Aminal Rearrangement [3,3]-Sigmatropic Rearrangement Ketene_Aminal->Rearrangement Product γ,δ-Unsaturated Amide Rearrangement->Product

Caption: Experimental workflow for the Eschenmoser-Claisen rearrangement.

Experimental Protocols

General Protocol for the Formylation of a Ketone using Bredereck's Reagent

Materials:

  • Ketone (1.0 eq.)

  • Bredereck's reagent (1.2 eq.)[4]

  • Anhydrous toluene (optional)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone. If a solvent is used, add anhydrous toluene.

  • Add Bredereck's reagent to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a solvent was used, remove it under reduced pressure. The crude enaminone can often be purified by column chromatography or used directly in the subsequent step.

Protocol for the Eschenmoser-Claisen Rearrangement

Materials:

  • Allylic alcohol (1.0 eq.)

  • N,N-dimethylacetamide dimethyl acetal (1.5 - 2.0 eq.)[5]

  • Anhydrous xylene

  • Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the allylic alcohol in anhydrous xylene.

  • Add N,N-dimethylacetamide dimethyl acetal to the solution.

  • Heat the reaction mixture to reflux (typically 140-150 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting γ,δ-unsaturated amide by column chromatography.

Conclusion: Selecting the Optimal Reagent

The choice between this compound, DMF-DMA, and Bredereck's reagent is a nuanced decision that hinges on the specific synthetic challenge at hand.

  • For routine formylation and aminomethylenation of a wide range of active methylene compounds, DMF-DMA remains a reliable and cost-effective choice.

  • When faced with less acidic substrates or challenging cyclization reactions, the superior reactivity of Bredereck's reagent, driven by its in situ generation of a strong base, often proves indispensable. [3]

  • For stereospecific synthesis of γ,δ-unsaturated amides from allylic alcohols, this compound is the reagent of choice, offering a powerful and elegant solution via the Eschenmoser-Claisen rearrangement. [5][6]

By understanding the distinct mechanistic pathways and reactivity profiles of these powerful amide acetals, researchers can strategically select the optimal reagent to achieve their synthetic goals with greater efficiency and precision.

References

  • Wick, A. E.; Felix, D.; Gschwend-Steen, K.; Eschenmoser, A. Claisen'sche Umlagerungen bei Allyl- und Benzylalkoholen mit Hilfe von Acetalen des N,N-Dimethylacetamids. Helvetica Chimica Acta. 1964 , 47 (8), 2425–2429. [Link]

  • Hart, D. J.; et al. Total Synthesis of (±)-Stenine. Journal of the American Chemical Society. 1987 , 109 (24), 7507–7518. [Link]

  • ResearchGate. N,N-Dimethylformamide Dimethyl Acetal. [Link]

  • Sciencemadness.org. N,N-Dimethylformamide Diethyl Acetal. [Link]

  • UCHEM. BREDERECK'S REAGENT. [Link]

  • ResearchGate. tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). [Link]

  • ACS Omega. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. [Link]

  • Google Patents. A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
  • CSIRO Publishing. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. [Link]

  • ACS Publications. Asymmetric induction in the thermal reactions of allylic alcohols with N,N-dimethylacetamide dimethylacetal and triethyl orthoacetate. [Link]

  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

  • NIH. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. [Link]

  • ResearchGate. Spotlight 156. [Link]

  • Wikipedia. Dimethylacetamide. [Link]

  • NIH. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. [Link]

  • ResearchGate. The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. [Link]

Sources

A Comparative Guide to 2,2-dimethoxy-N,N-dimethylacetamide and Its Industrial Counterparts: A Focus on Polymer and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial solvents, the quest for reagents that offer a confluence of high performance, safety, and environmental sustainability is perpetual. This guide provides an in-depth technical comparison of 2,2-dimethoxy-N,N-dimethylacetamide, a lesser-known polar aprotic solvent, with its widely used analogue, N,N-dimethylacetamide (DMAc). By examining the established industrial applications and experimental data for DMAc, we aim to project the potential utility and comparative performance of its dimethoxy derivative. Furthermore, this guide will situate both compounds within the broader context of commonly used polar aprotic solvents, offering a comprehensive resource for solvent selection in demanding applications such as polymer synthesis and pharmaceutical manufacturing.

The Pivotal Role of Polar Aprotic Solvents in Industry

Polar aprotic solvents are characterized by their high dielectric constants and polarity, yet they lack acidic protons. This unique combination of properties makes them indispensable in a variety of chemical processes. They are particularly adept at dissolving a wide range of organic and inorganic compounds, including many polymers and reaction intermediates that are insoluble in other solvent classes.[1][2] Their ability to solvate cations while leaving anions relatively unsolvated enhances the nucleophilicity of anionic reagents, often leading to significant rate accelerations in substitution reactions. This characteristic is a cornerstone of their utility in the synthesis of complex molecules and high-performance materials.[3]

The Incumbent: N,N-Dimethylacetamide (DMAc) - A Profile

N,N-Dimethylacetamide (DMAc) is a workhorse polar aprotic solvent with a long history of successful industrial application.[4] It is a colorless, high-boiling liquid that is miscible with water and a broad array of organic solvents. Its robust thermal and chemical stability, particularly its resistance to hydrolysis under basic conditions, makes it a preferred choice for reactions requiring elevated temperatures and strong bases.[5][6]

Industrial Applications of DMAc: Case Studies

The versatility of DMAc is evident in its widespread use across several key industrial sectors:

  • Polymer Synthesis: DMAc is a premier solvent for the production of high-performance polymers such as polyimides, polyacrylonitrile (PAN), and polyurethanes.[5][7][8] Its high solvating power for these polymers is crucial for manufacturing synthetic fibers (e.g., Spandex), films, and coatings.

  • Pharmaceutical Manufacturing: In the pharmaceutical industry, DMAc serves as both a reaction medium and a formulation aid.[2][3] Its ability to dissolve complex active pharmaceutical ingredients (APIs) and intermediates facilitates higher yields and product purity.[5] It is also used as an excipient in some drug formulations.[6]

  • Agrochemicals and Fine Chemicals: DMAc is employed as a solvent in the synthesis of various agrochemicals and other fine chemicals, benefiting from its ability to promote a wide range of chemical transformations.

Experimental Data & Protocols: DMAc in Action

To provide a tangible understanding of DMAc's performance, below are illustrative experimental protocols for key applications.

Case Study 1: Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides is a cornerstone application of DMAc.

Experimental Protocol: Two-Step Polyimide Synthesis [7]

  • Poly(amic acid) Formation: A dianhydride is reacted with a diamine in DMAc at ambient temperature. The nucleophilic attack of the amino group on the anhydride's carbonyl carbon results in the formation of a soluble poly(amic acid) precursor.

  • Imidization: The poly(amic acid) solution is then converted to the final polyimide through thermal or chemical cyclization, which involves the elimination of water. For thermal imidization, the poly(amic acid) solution is cast into a film and subjected to a controlled heating cycle, often reaching temperatures up to 300°C.[9]

Causality of Experimental Choices: The choice of DMAc is critical due to its ability to dissolve both the monomers and the resulting high-molecular-weight poly(amic acid), preventing premature precipitation and allowing for the formation of a uniform, high-quality film. Its high boiling point is advantageous for the subsequent thermal imidization step.

dot

Workflow for Two-Step Polyimide Synthesis in DMAc

Case Study 2: Peptide Synthesis

In the realm of drug development, solid-phase peptide synthesis (SPPS) is a fundamental technique. DMAc is one of the solvents employed in this process, valued for its ability to swell the resin and dissolve the protected amino acid building blocks.[8]

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc-based) [10]

  • Resin Swelling: The solid support resin (e.g., Wang resin) is swollen in DMAc or a similar polar aprotic solvent to ensure accessibility of the reactive sites.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMAc or DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus.

  • Wash Steps: The resin is thoroughly washed with DMAc or DMF between each deprotection and coupling step to remove excess reagents and byproducts.

  • Repeat: The deprotection, coupling, and washing steps are repeated until the desired peptide sequence is assembled.

  • Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.

Causality of Experimental Choices: Efficient solvation of the growing peptide chain attached to the solid support is crucial to ensure that the reactive sites are accessible for subsequent coupling reactions. DMAc's strong solvating properties for both the resin and the peptide chain contribute to higher coupling efficiencies and overall yield.

The Challenger: this compound - A Comparative Analysis

Physicochemical Properties: A Comparative Table
PropertyN,N-Dimethylacetamide (DMAc)This compoundAlternative Solvents
CAS Number 127-19-525408-61-1DMF: 68-12-2NMP: 872-50-4DMSO: 67-68-5
Molecular Formula C₄H₉NOC₆H₁₃NO₃DMF: C₃H₇NONMP: C₅H₉NODMSO: C₂H₆OS
Molecular Weight 87.12 g/mol 147.17 g/mol DMF: 73.09 g/mol NMP: 99.13 g/mol DMSO: 78.13 g/mol
Boiling Point 165-166 °CData not readily availableDMF: 153 °CNMP: 202 °CDMSO: 189 °C
Miscibility Miscible with water and most organic solventsExpected to be miscible with water and various organic solventsGenerally miscible with water and many organic solvents
Key Features High thermal and chemical stability, excellent solvency for polymers[5]Potential for altered solvency and reactivity due to methoxy groupsVarying levels of toxicity and reactivity
Potential Performance Advantages and Disadvantages

The introduction of the two methoxy groups in this compound could lead to several differences in performance compared to DMAc:

  • Solvency: The increased polarity and hydrogen bond accepting capability from the oxygen atoms of the methoxy groups might enhance its ability to dissolve certain polar substrates or polymers. Conversely, the increased steric bulk could hinder its interaction with other molecules.

  • Reactivity: The acetal-like structure at the alpha-carbon could be more susceptible to hydrolysis under acidic conditions compared to the more stable acetyl group of DMAc. This could be a disadvantage in certain applications but might be leveraged for specific chemical transformations.

  • Boiling Point and Viscosity: The higher molecular weight of the dimethoxy derivative would likely result in a higher boiling point and viscosity compared to DMAc. A higher boiling point could be advantageous for high-temperature reactions, while increased viscosity might pose challenges in handling and processing.

A Note on Safety and Environmental Profile

DMAc is known to have moderate toxicity, with potential effects on the liver and central nervous system upon chronic exposure.[11][12] It is also classified as a substance of very high concern (SVHC) in Europe due to its reproductive toxicity.[13][14] The safety profile of this compound is largely uncharacterized, as indicated by the lack of data in its Safety Data Sheet.[15] The search for "greener" alternatives to traditional polar aprotic solvents is an active area of research, with compounds like 1-butylpyrrolidin-2-one and Cyrene™ being explored as safer substitutes.[10]

The Broader Landscape: Alternative Polar Aprotic Solvents

The choice of a polar aprotic solvent is often a trade-off between performance, cost, and safety. Besides DMAc, several other solvents are commonly used in industrial applications.

dot

Relationship between DMAc and Alternative Solvents
  • N,N-Dimethylformamide (DMF): Structurally similar to DMAc, DMF is another widely used polar aprotic solvent. It generally has a lower boiling point and is less stable to hydrolysis than DMAc.[5] Like DMAc, it is also classified as an SVHC due to its reproductive toxicity.[13]

  • N-Methyl-2-pyrrolidone (NMP): NMP has a higher boiling point than DMAc and is also an excellent solvent for many polymers. However, it shares similar reproductive toxicity concerns and is also classified as an SVHC.[13]

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with strong solvating power. Its higher boiling point and polarity can be advantageous in certain reactions.

The increasing regulatory scrutiny on solvents like DMAc, DMF, and NMP, driven by organizations such as the European Chemicals Agency (ECHA) under the REACH regulations, is a significant driver for the investigation of safer alternatives.[13]

Future Outlook and Recommendations

While this compound remains a compound with underexplored potential, its structural relationship to the industrially vital DMAc suggests it could be a valuable addition to the chemist's toolkit. Further research is warranted to fully characterize its physicochemical properties, performance in key applications, and, crucially, its toxicological and environmental profile.

For researchers and drug development professionals currently utilizing DMAc or other traditional polar aprotic solvents, the following recommendations are prudent:

  • Evaluate Greener Alternatives: Actively investigate and test emerging "greener" solvents that may offer a more favorable safety and environmental profile without compromising performance.

  • Process Optimization: Where possible, optimize reaction conditions to minimize solvent usage or explore solvent-free reaction methodologies.

  • Stay Informed on Regulations: Keep abreast of evolving environmental and safety regulations pertaining to industrial solvents, as these can impact long-term manufacturing viability.

This guide serves as a foundational resource for understanding the industrial landscape of polar aprotic solvents, with a specific focus on the comparative potential of this compound. As the chemical industry continues to evolve, a deep understanding of solvent properties and their implications for performance and safety will be paramount in driving innovation and sustainable practices.

References

  • VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). The synthesis of a novel polyimide precursor. Retrieved from [Link]

  • Mastering DMAC: A Guide to N,N-Dimethylacetamide for Enhanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • N,N-Dimethylacetamide: A Versatile Polar Solvent for Industrial and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References. Retrieved from [Link]

  • What are the applications and safety considerations of N,N-Dimethylacetamide? - FAQ. (n.d.). Retrieved from [Link]

  • Unlocking Efficiency: The Role of DMAC in Advanced Polymer Synthesis. (n.d.). Retrieved from [Link]

  • Science Lab. (2005, October 10). N,N-Dimethylacetamide MSDS. Retrieved from [Link]

  • American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Health risks of N,N-dimethylacetamide (DMAC) in humans. PMC. Retrieved from [Link]

  • ResearchGate. (2025, December 15). Health risks of N,N -dimethylacetamide (DMAC) in humans | Request PDF. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • Reddit. (2021, May 31). Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? : r/Chempros. Retrieved from [Link]

  • Wordpress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • AFIRM Group. (n.d.). SOLVENTS / RESIDUALS. Retrieved from [Link]

  • Scilit. (n.d.). Effect of solvent on the free radical polymerization of N,N‐dimethylacrylamide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide | Request PDF. Retrieved from [Link]

  • Flinders University. (n.d.). Solvent Effects On Free Radical Polymerization - Research @ Flinders. Retrieved from [Link]

  • American Chemical Society. (n.d.). Living Radical Polymerization of N,N-Dimethylacrylamide with RuCl2(PPh3)3-Based Initiating Systems1. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 19). RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • RIVM. (2018, December 21). Toxicity Screening of Potential Bio-based Polar Aprotic Solvents (PAS). Retrieved from [Link]

  • GOV.UK. (2008, March 12). Environmental Permitting Guidance: The Solvent Emissions Directive. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,2-dimethoxy-N,N-dimethylacetamide (also known as N,N-Dimethylacetamide dimethyl acetal), grounded in established safety principles and regulatory requirements.

Understanding the Hazard Profile: The "Why" Behind the Protocol

This compound is a versatile reagent, but its utility is matched by a significant hazard profile that dictates its handling and disposal. It is classified as a flammable liquid that is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause serious eye irritation.[1] The related compound, N,N-Dimethylacetamide (DMAC), which may be present or used in similar processes, is also noted for potential reproductive toxicity.[2] Understanding these risks is the first step in preventing exposure and ensuring safe disposal.

The causality behind stringent disposal protocols is clear: improper disposal, such as pouring it down the drain, risks contaminating waterways and poses a threat to public health and the environment.[3][4] Its flammability necessitates strict controls to prevent ignition in waste accumulation areas.[1][5]

Table 1: Key Safety Data for this compound

PropertyDataSignificance for Disposal
CAS Number 18871-66-4Unique identifier for ensuring correct hazard assessment.
Physical State LiquidSpills can spread quickly; requires appropriate absorbent materials.
Flash Point ~145-151°F (~63-66°C)Classified as a combustible/flammable liquid, requiring storage away from ignition sources.[5][6]
Hazards Harmful (Oral, Dermal, Inhalation), Eye IrritantDictates the mandatory use of Personal Protective Equipment (PPE) and handling in ventilated areas.[1]
Incompatibilities Strong oxidizing agents, acids, halogenated compoundsWaste must be segregated to prevent violent reactions, fires, or the release of toxic gases.[2][7][8]
The Regulatory Imperative: EPA and RCRA Compliance

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][9] These regulations are not optional; they are legally mandated to protect human health and the environment.[4][8] Laboratories generating hazardous waste are required to follow specific procedures for waste identification, accumulation, labeling, and disposal.[10][11] Failure to comply can lead to significant penalties and, more importantly, can create dangerous conditions.[12]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing this compound waste from generation to final disposal.

G cluster_0 Step 1: In-Lab Waste Generation & Collection cluster_1 Step 2: Satellite Accumulation Area (SAA) Management cluster_2 Step 3: Disposal & Removal A Waste Generation (e.g., used reagent, contaminated items) B Select Compatible Waste Container (Glass or appropriate plastic, NOT metal) A->B C Affix 'HAZARDOUS WASTE' Label List all chemical constituents B->C D Store in Designated SAA (At or near point of generation) C->D E Keep Container Tightly Capped (Except when adding waste) D->E F Segregate from Incompatibles (e.g., strong acids, oxidizers) D->F G Container Full or Project Complete? H Submit Waste Pickup Request (Via Institutional EH&S Portal) G->H Yes I Licensed Hazardous Waste Vendor Collects Waste H->I J Final Disposal (Controlled Incineration) I->J

Caption: Workflow for compliant disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for safety. Each step is designed to mitigate a specific risk identified in the chemical's hazard profile.

Before handling the chemical or its waste, ensure a safe working environment. The causality here is direct: proper PPE and engineering controls are the primary barriers against chemical exposure.

  • Engineering Controls : Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of harmful vapors.[7] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[3]

    • Hand Protection : Wear chemically resistant gloves (e.g., butyl rubber or Viton; consult your institution's glove selection guide for specific breakthrough times).[2]

    • Skin and Body Protection : Wear a flame-resistant lab coat and closed-toe shoes. Ensure skin is not exposed.[3]

Proper containment is critical to prevent spills and reactions. The choice of container and labeling method ensures that risks are clearly communicated and contained.

  • Container Selection : Use a chemically compatible container with a secure, leak-proof screw cap.[4][13] Borosilicate glass or a suitable plastic container is appropriate. Avoid metal containers, as amides can be corrosive to some metals.[9][13] The container must be in good condition, free of cracks or damage.[14]

  • Labeling : From the moment the first drop of waste enters the container, it must be labeled.[14] The label must clearly state:

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical name: "this compound" .

    • List any other constituents in the waste stream, including solvents and water.

    • An indication of the hazards (e.g., "Flammable," "Toxic").[10]

  • Accumulation : Keep the waste container tightly capped at all times, except when you are actively adding waste.[13][14] This minimizes the release of flammable and toxic vapors.

Federal regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) within the laboratory.[10][13]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]

  • Segregation : Store the waste container in secondary containment (such as a plastic tub) to contain potential leaks. Crucially, segregate it from incompatible materials like strong oxidizing agents and acids to prevent dangerous chemical reactions.[8][13]

  • Ignition Sources : The SAA must be away from all sources of ignition, including open flames, hot plates, and non-intrinsically safe electrical equipment.[1][7]

In the event of a spill, a prepared response is essential to mitigate harm.

  • Immediate Actions : Alert personnel in the area and evacuate if necessary. Remove all ignition sources.[3][5]

  • Cleanup : If the spill is small and you are trained to handle it, wear your full PPE. Cover the spill with a non-combustible, inert absorbent material like sand, silica gel, or a commercial chemical absorbent.[1][5][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Disposal of Spill Debris : Collect the absorbed material and any contaminated items (gloves, etc.) using spark-proof tools.[3][5] Place this debris into a separate, properly labeled hazardous waste container. Manage this container as described in the steps above.

The final step is to transfer the waste to your institution's Environmental Health & Safety (EH&S) department for disposal by a licensed contractor.

  • Requesting Pickup : Do not allow waste to accumulate indefinitely. Once the container is full (do not overfill; leave ~10% headspace) or the project is complete, submit a chemical waste pickup request through your institution's designated system.[9][13]

  • Final Disposal Method : You must not dispose of this chemical via sewer or regular trash.[3] The accepted and required method of disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3] This ensures the complete and safe destruction of the hazardous material.

By adhering to this protocol, you create a self-validating system of safety and compliance. Each step, from selecting PPE to labeling the final container, is a checkpoint that verifies your commitment to protecting yourself, your colleagues, and the environment. This structured approach transforms regulatory requirements into a logical and manageable workflow, building a deep, trust-based culture of safety within the laboratory.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: N,N-Dimethylacetamide (DMA). Carl ROTH. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety. [Link]

  • Hazardous Waste Manual. Alabama A&M University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 2,2-dimethoxy-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of N,N-Dimethylacetamide and its Analogs

Hazard Analysis: Understanding the Risks of the N,N-Dimethylacetamide Class

N,N-Dimethylacetamide (DMAC) is a polar, high-boiling point solvent with significant health risks that necessitate stringent safety protocols.[1] The primary hazards associated with DMAC, which should be cautiously extrapolated to its dimethoxy analog, include severe reproductive toxicity, liver damage (hepatotoxicity), and efficient absorption through the skin.[2][3][4]

Key Health Hazards:

  • Reproductive Toxicity: DMAC is classified as a substance that may damage fertility or the unborn child.[5][6] Animal studies have demonstrated clear evidence of fetotoxicity and developmental effects, including malformations.[7] The State of California lists DMAC as a known reproductive toxicant.[8]

  • Hepatotoxicity (Liver Damage): Chronic and acute exposure to DMAC can lead to significant liver damage.[2][9] Reports have documented jaundice and abnormal liver function in workers with repeated exposure.[2][10]

  • Dermal Absorption: DMAC is readily absorbed through the skin, making dermal contact a primary route of exposure.[3][11] This property means that air concentration measurements alone may not be sufficient to ensure worker safety; skin protection is critical.[12]

  • Acute Toxicity: The substance is harmful if inhaled or in contact with skin and causes serious eye irritation.[5][13] Symptoms of overexposure can include headache, nausea, depression, and disorientation.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling DMAC or its analogs. The selection of appropriate barriers is critical to prevent inhalation, ingestion, and skin or eye contact.[14][15]

Hand Protection

Due to the high permeability of many common glove materials to DMAC, selecting the correct glove type is paramount.

  • Recommended: Butyl rubber gloves are consistently recommended for their high resistance to DMAC.[2][16] They offer longer breakthrough times compared to many other materials.

  • Acceptable for Shorter Durations: Nitrile rubber may be used for brief contact, but its resistance is significantly lower than butyl rubber.[14][17] Always double-check the manufacturer's chemical resistance data.

  • Not Recommended: Avoid latex and PVC gloves, as DMAC can penetrate them more readily.[2]

Protocol for Glove Use:

  • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves as hazardous waste.[18]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[19]

Eye and Face Protection
  • Minimum Requirement: Wear safety glasses with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[19][20]

  • Splash Hazard: When pouring or handling larger quantities where splashing is possible, use chemical safety goggles. For maximum protection, a full-face shield should be worn in conjunction with goggles.[16][21]

Skin and Body Protection
  • Lab Coat: A professional lab coat, buttoned completely, is the minimum requirement.

  • Chemical-Resistant Apron: For handling significant quantities, supplement the lab coat with a PVC or other chemically impervious apron.[2]

  • Coveralls: In procedures with a high risk of splashing, disposable chemical-resistant coveralls are recommended.[21]

  • Footwear: Closed-toe shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.

Respiratory Protection

All work with DMAC and its analogs must be performed in a certified chemical fume hood to minimize inhalation exposure.[19] If engineering controls are insufficient to maintain exposure below occupational limits, respiratory protection is required.

  • Standard Operations: Work within a functioning chemical fume hood.

  • Potential Overexposure: If exposure limits are likely to be exceeded, a NIOSH-approved air-purifying respirator with an organic vapor canister is necessary.[11][16] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[11]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle.

Receiving and Storage
  • Receipt: Upon receipt, inspect the container for any damage or leaks.

  • Storage Area: Store the chemical in a cool, dry, and well-ventilated area designated for toxic and combustible materials.[14] The storage area should be locked and accessible only to authorized personnel.[6][13]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and halogenated compounds.[2][14][20]

  • Container: Keep the container tightly sealed to prevent the release of vapors and absorption of moisture.[20]

Handling and Use

The following workflow outlines the essential steps for safely handling DMAC and its analogs in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE (Butyl Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit prep_hood->prep_spill handle_transport 4. Transport Chemical in Secondary Containment prep_spill->handle_transport handle_dispense 5. Dispense Slowly Inside Fume Hood handle_transport->handle_dispense handle_seal 6. Tightly Seal Primary Container handle_dispense->handle_seal cleanup_decon 7. Decontaminate Work Surfaces handle_seal->cleanup_decon cleanup_waste 8. Segregate Waste (Liquid & Solid) cleanup_decon->cleanup_waste cleanup_ppe 9. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash caption Workflow for Safe Handling of N,N-Dimethylacetamide Analogs

Caption: Workflow for Safe Handling of N,N-Dimethylacetamide Analogs

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[2]

  • Ventilate: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[18] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[19]

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[18]

Disposal Plan

All waste containing DMAC or its analogs, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect liquid waste in a dedicated, properly labeled, and sealed container.[18] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[18]

  • Solid Waste: Contaminated gloves, absorbent materials, and labware must be collected in a separate, clearly labeled hazardous waste container.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[18] The primary disposal method is typically high-temperature incineration at an approved facility.[18]

Summary of Safety Parameters

The following table summarizes key safety information for N,N-Dimethylacetamide (DMAC), which serves as the basis for this guide.

ParameterValueReference
Primary Hazards Reproductive Toxicant, Hepatotoxin, Dermal Absorption[2],[7],[3]
OSHA PEL (8-hr TWA) 10 ppm (35 mg/m³) with Skin Notation[11],[12]
NIOSH REL (10-hr TWA) 10 ppm (35 mg/m³) with Skin Notation[11],[12]
Flash Point 63-70°C (145-158°F)[9],[16]
Recommended Gloves Butyl Rubber[2],[16]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Halogenated Compounds[2],[14]

Conclusion

While specific data on 2,2-dimethoxy-N,N-dimethylacetamide is limited, a conservative approach based on the known, significant hazards of N,N-Dimethylacetamide provides a necessary framework for ensuring researcher safety. Strict adherence to engineering controls, diligent use of appropriate personal protective equipment, and a comprehensive operational plan are essential to mitigate the risks associated with this class of chemicals. Always prioritize safety, consult institutional experts, and never underestimate the potential hazards of a chemical.

References

  • Sciencelab.com. (2005, October 10). N,N-Dimethylacetamide MSDS. Retrieved from [Link]

  • Japan Society for Occupational Health. (n.d.). N,N-Dimethylacetamide (CH3)2NCOCH3 [CAS No. 127-19-5] Reproductive toxicant: Group 2. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylaceetamide (DMA). Retrieved from [Link]

  • Penta. (2025, April 8). N,N-Dimethylacetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Dimethylacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dimethyl acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 7). Health risks of N,N-dimethylacetamide (DMAC) in humans. PubMed. Retrieved from [Link]

  • Oxford Academic. (n.d.). Health risks of N,N-dimethylacetamide (DMAC) in humans. Journal of Occupational Health. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information - N,N-dimethylacetamide. Retrieved from [Link]

  • Gong, R., et al. (2016). Dimethylacetamide-induced occupational toxic hepatitis with a short term recurrence: a rare case report. Journal of Thoracic Disease. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). (2010, May 20). Chemical Listed Effective May 21, 2010 as Known to the State of California to Cause Reproductive Toxicity: N,N-Dimethylacetamide. Retrieved from [Link]

  • AKKİM. (n.d.). DMAC (Dimethylacetamide). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). N,N-dimethylacetamide - ECHA CHEM. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). N,N-dimethylacetamide - Registration Dossier. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). SAFETY DATA SHEET - N,N-dimethylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylacetamide. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - DIMETHYL ACETAMIDE. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2020, December 28). DIMETHYLACETAMIDE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET - N,N-Dimethylacetamide dimethyl acetal. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - N,N-Dimethylacetamide dimethylacetal. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Bohemian Tattoo Supply. (n.d.). Chemical Resistance - Glove Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.